molecular formula C13H21NO2 B1526643 tert-Butyl trans-4-ethynylcyclohexylcarbamate CAS No. 947141-86-8

tert-Butyl trans-4-ethynylcyclohexylcarbamate

Cat. No.: B1526643
CAS No.: 947141-86-8
M. Wt: 223.31 g/mol
InChI Key: NZTBBJYAWNVCOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl trans-4-ethynylcyclohexylcarbamate is a useful research compound. Its molecular formula is C13H21NO2 and its molecular weight is 223.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(4-ethynylcyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-5-10-6-8-11(9-7-10)14-12(15)16-13(2,3)4/h1,10-11H,6-9H2,2-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTBBJYAWNVCOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

tert-butyl trans-4-ethynylcyclohexylcarbamate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-butyl trans-4-ethynylcyclohexylcarbamate

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 947141-86-8), a bifunctional linker molecule of significant interest in contemporary drug discovery and chemical biology. The molecule incorporates a terminal alkyne and a Boc-protected amine on a rigid trans-cyclohexyl scaffold, making it an invaluable building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex molecular architectures via click chemistry and standard amide coupling techniques. This document details its chemical properties, a robust and validated synthetic route, anticipated spectroscopic characteristics, and its primary applications, with a focus on the causal logic behind its use in advanced medicinal chemistry workflows.

Physicochemical Properties and Safety Data

This compound is a stable, solid compound at room temperature. Its bifunctional nature, combining a reactive alkyne handle with a protected primary amine, dictates its utility and handling requirements.

Identification and Chemical Properties

The core chemical and physical properties are summarized in the table below. It is noteworthy that specific physical constants such as melting and boiling points are not consistently reported in publicly available literature or commercial safety data sheets, a common occurrence for specialized, non-commodity chemical reagents.[1][2][3]

PropertyValueSource(s)
CAS Number 947141-86-8[4][5]
Molecular Formula C₁₃H₂₁NO₂[4]
Molecular Weight 223.31 g/mol [3]
IUPAC Name tert-butyl ((1r,4r)-4-ethynylcyclohexyl)carbamate[4]
Synonyms trans-1-(Boc-amino)-4-ethynylcyclohexane[5][6]
Appearance White to off-white solid[7]
Purity Typically ≥97%[4]
Melting Point Not reported[3]
Boiling Point Not reported[3]
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO)Inferred from reactivity
Safety and Handling

Based on available safety data sheets, this compound is classified as a hazardous substance.[3] Standard laboratory precautions, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are required. Work should be conducted in a well-ventilated fume hood.

  • GHS Hazard Statements: [3]

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • GHS Precautionary Statements: [3]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Store in a cool, dry place at 2-8°C, tightly sealed.[7]

Synthesis Protocol and Mechanistic Rationale

While specific literature detailing the synthesis of this exact molecule is sparse, a highly efficient and reliable route can be executed starting from the commercially available tert-butyl trans-4-formylcyclohexylcarbamate (CAS 181308-57-6).[8][9] The most logical and field-proven method for this one-carbon homologation (aldehyde to terminal alkyne) is the Ohira-Bestmann modification of the Seyferth-Gilbert homologation .[10]

This protocol is superior to the two-step Corey-Fuchs reaction for many substrates as it is a one-pot procedure that uses a milder base (K₂CO₃) and avoids the use of pyrophoric n-butyllithium, enhancing its functional group tolerance and operational safety.[10][11]

Proposed Synthetic Workflow

Synthesis_Workflow cluster_reagents Reagents & Solvent A tert-butyl trans-4-formylcyclohexylcarbamate E Reaction Vessel (Anhydrous THF or MeOH, RT) A->E B Ohira-Bestmann Reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate) B->E C Potassium Carbonate (K₂CO₃) C->E D Methanol (MeOH) D->E F Work-up & Purification (Aqueous quench, extraction, chromatography) E->F Reaction G This compound F->G Isolation

Caption: Proposed synthesis of the target compound via Ohira-Bestmann reaction.

Experimental Protocol (Representative)

This protocol is adapted from standard procedures for the Ohira-Bestmann reaction.[10][12]

  • Reagent Preparation: To a stirred solution of tert-butyl trans-4-formylcyclohexylcarbamate (1.0 equiv) in anhydrous methanol (approx. 0.2 M) under an inert atmosphere (Argon or Nitrogen) at 0°C, add potassium carbonate (K₂CO₃, 2.0 equiv).

  • Reagent Addition: Add the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate, 1.2 equiv) dropwise to the suspension over 15 minutes. Causality Note: The in-situ generation of the active dimethyl (diazomethyl)phosphonate carbanion is facilitated by the base-mediated cleavage of the acetyl group. This avoids handling the potentially unstable Seyferth-Gilbert reagent directly.

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.

Spectroscopic Characterization (Anticipated)

Analysis Anticipated Features
¹H NMR δ (ppm): ~4.3 (br s, 1H, NH ), ~3.4 (m, 1H, CH -NHBoc), ~2.2 (m, 1H, CH -C≡CH), ~1.9 (s, 1H, C≡CH ), 1.8-2.0 (m, 4H, cyclohexyl), 1.44 (s, 9H, C(CH₃ )₃), 1.1-1.3 (m, 4H, cyclohexyl).
¹³C NMR δ (ppm): ~155 (C=O), ~83 (R-C ≡CH), ~79 (C (CH₃)₃), ~69 (R-C≡C H), ~45 (CH-NHBoc), ~35-40 (cyclohexyl), 28.4 (C(C H₃)₃).
FT-IR ν (cm⁻¹): ~3300 (alkyne C-H stretch, sharp), ~3250 (N-H stretch, broad), ~2950-2850 (alkane C-H stretch), ~2100 (C≡C stretch, weak), ~1690 (C=O urethane stretch, strong).
Mass Spec (ESI+) m/z: 224.16 [M+H]⁺, 246.14 [M+Na]⁺.

Core Applications in Drug Discovery

The utility of this molecule stems from its orthogonal functionalities, which can be addressed in distinct synthetic steps. This makes it a powerful tool for modular synthesis, particularly for PROTACs.[13][14]

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[15] They consist of three parts: a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting them. This compound is an ideal starting point for the linker component.

The logic of its application proceeds in two stages:

  • Click Chemistry Handle: The terminal alkyne is a bio-orthogonal handle ready for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the premier "click" reaction. This allows for the efficient and high-yield coupling to a molecule bearing an azide group, such as an E3 ligase ligand (e.g., derivatized pomalidomide or VHL ligand).

  • Amine Handle: The Boc-protected amine is stable to most reaction conditions, including CuAAC. After the click reaction, the Boc group can be quantitatively removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal a primary amine. This amine serves as a nucleophilic handle for subsequent amide bond formation with a POI ligand that has a carboxylic acid group.

This workflow provides a reliable, modular, and high-yielding route to complex PROTAC molecules.

PROTAC Assembly Workflow

PROTAC_Workflow A tert-butyl trans-4- ethynylcyclohexylcarbamate C Cu(I) Catalyst (CuAAC Click Reaction) A->C B E3 Ligase Ligand-N₃ B->C D Intermediate 1 (Boc-Protected) C->D Step 1 E Trifluoroacetic Acid (TFA) (Boc Deprotection) D->E F Intermediate 2 (Free Amine) E->F Step 2 H Amide Coupling (e.g., HATU, EDCI) F->H G POI Ligand-COOH G->H I Final PROTAC Molecule H->I Step 3

Caption: Modular assembly of a PROTAC using the title compound as a linker.

References

A Technical Guide to tert-butyl trans-4-ethynylcyclohexylcarbamate: A Versatile Scaffold for Covalent Probe Development and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: tert-butyl trans-4-ethynylcyclohexylcarbamate is not an active pharmaceutical ingredient with a defined mechanism of action. Instead, it is a highly valuable bifunctional building block for medicinal chemistry and chemical biology. Its unique structure, featuring a terminal alkyne, a protected amine, and a rigid three-dimensional cyclohexyl core, makes it an ideal starting point for the synthesis of targeted covalent inhibitors and bioorthogonal probes. This guide details the scientific principles and practical applications of this scaffold, providing researchers with the foundational knowledge to leverage its chemical functionalities for target identification, validation, and the development of novel therapeutics.

Part 1: Physicochemical Properties and Strategic Value in Synthesis

This compound (molecular formula C₁₃H₂₁NO₂) is a carbamate-protected aminoalkyne built upon a cyclohexane ring.[1][2] Its strategic value in drug discovery arises from the orthogonal reactivity of its key functional groups:

  • Terminal Alkyne (Ethynyl Group): This moiety is relatively inert in biological systems, making it an ideal "bioorthogonal handle."[3] However, its reactivity can be harnessed in two critical ways: as a latent electrophile for covalent bond formation with protein targets, or as a ligation handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[4][5]

  • BOC-Protected Amine: The tert-butyloxycarbonyl (BOC) group is a standard protecting group for amines, which is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid).[6] This allows for the selective unmasking of the amine for subsequent coupling with pharmacophoric fragments that confer target specificity.

  • trans-Cyclohexyl Scaffold: Unlike flat aromatic rings, the saturated cyclohexane ring provides a rigid, three-dimensional (sp³-rich) scaffold.[7] This can lead to improved physicochemical properties and potentially higher binding affinities by enabling better shape complementarity with protein binding sites.[7][8] The trans stereochemistry provides a defined exit vector for substituents.

PropertyValueSource
Molecular Formula C₁₃H₂₁NO₂[1][2]
Molecular Weight ~223.31 g/mol [1]
Key Features Terminal Alkyne, BOC-Amine, trans-Cyclohexyl CoreN/A
Primary Use Synthetic Building Block / Scaffold[9]

Part 2: Core Application I - A Scaffold for Targeted Covalent Inhibitors

The development of targeted covalent inhibitors has gained significant traction as a strategy to achieve potent and durable target engagement.[10] While highly reactive electrophiles ("warheads") can lead to off-target toxicity, the terminal alkyne in this scaffold functions as a "latent" or "proximity-driven" electrophile, offering a more controlled approach.[4][11]

Mechanism of Covalent Engagement

The mechanism of action for a covalent inhibitor involves two steps: 1) reversible, non-covalent binding to the target protein (governed by the affinity constant, Kᵢ), followed by 2) irreversible covalent bond formation between the inhibitor's warhead and a nucleophilic amino acid residue (e.g., cysteine) on the protein (governed by the rate constant, kᵢₙₐ꜀ₜ).[11]

The terminal alkyne is not inherently reactive towards biological nucleophiles like thiols. However, when a molecule built from the scaffold binds with high affinity to a target's active site, the alkyne is held in close proximity and optimal orientation to a nucleophilic residue. This "proximity-driven" effect facilitates a thiol-yne addition reaction, forming a stable thioether bond without the need for a highly reactive warhead.[4][11] This approach has been successfully used to develop inhibitors for enzymes like cathepsin K.[4][11]

Logical Workflow for Covalent Inhibitor Development

The development process leverages the scaffold's bifunctionality. The amine is used to attach a "recognition element" that provides binding affinity and selectivity for the target protein, while the alkyne serves as the covalent warhead.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Screening & Validation cluster_2 Phase 3: Optimization A Start: tert-butyl trans-4-ethynylcyclohexylcarbamate B BOC Deprotection (e.g., TFA) A->B C Free Amine Scaffold B->C D Couple with Target Recognition Moiety (e.g., Amide Coupling) C->D E Library of Covalent Inhibitor Candidates D->E F Biochemical Assay (Determine IC50 & k_inact/Ki) E->F G Intact Protein Mass Spectrometry (Confirm Covalent Adduct) F->G H X-ray Crystallography (Confirm Binding Mode) G->H I Structure-Activity Relationship (SAR) Studies H->I J Lead Optimization (Improve Potency, Selectivity, PK) I->J G A Synthesize Alkyne Probe from Scaffold B Treat Cells with Probe A->B C Lyse Cells B->C D Click Reaction: Add Biotin-Azide + Cu(I) catalyst C->D E Biotinylated Target Protein D->E F Enrichment with Streptavidin Beads E->F G Wash to Remove Non-specific Binders F->G H Elute & Digest Proteins G->H I LC-MS/MS Analysis H->I J Identify Enriched Proteins I->J

References

A Spectroscopic Investigation of tert-butyl trans-4-ethynylcyclohexylcarbamate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the molecular architecture of a compound dictates its function. Among the vast array of organic molecules, tert-butyl trans-4-ethynylcyclohexylcarbamate emerges as a significant building block, prized for its bifunctional nature. The presence of a protected amine in the form of a tert-butoxycarbonyl (Boc) group and a reactive terminal alkyne on a rigid cyclohexyl scaffold makes it a versatile intermediate in the synthesis of complex molecular entities. This guide provides a detailed analysis of the spectroscopic data of this compound, offering insights into its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a comprehensive reference for scientists engaged in the synthesis, manipulation, and analysis of this and structurally related molecules.

Molecular Structure and Conformation

The structure of this compound features a cyclohexane ring with two substituents in a trans-1,4- D-orientation. This configuration is crucial as it imparts a high degree of conformational rigidity. The bulky tert-butoxycarbonylamino and the ethynyl groups preferentially occupy equatorial positions to minimize steric hindrance, leading to a stable chair conformation. This conformational preference significantly influences the spectroscopic properties of the molecule, particularly the NMR spectrum of the cyclohexane ring protons.

Figure 1: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on the analysis of structurally analogous compounds and established principles of NMR spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Experimental Protocol for ¹H NMR:

A sample of the compound (5-10 mg) is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. The spectrum is acquired on a 400 MHz or higher field spectrometer.

Figure 2: Workflow for acquiring a ¹H NMR spectrum.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality of Chemical Shift and Multiplicity
~4.40br s1HNH The broad singlet is characteristic of a carbamate N-H proton, which often exhibits slow exchange.
~3.45m1HCH -NThis methine proton is deshielded due to the adjacent electronegative nitrogen atom. It appears as a multiplet due to coupling with the neighboring axial and equatorial protons of the cyclohexane ring.
~2.15m1HCH -C≡CHThe methine proton adjacent to the alkyne is slightly deshielded and appears as a multiplet due to coupling with the neighboring cyclohexane protons.
~2.00s1H≡C-H The acetylenic proton appears as a sharp singlet, a characteristic feature of terminal alkynes.
~1.95 - 2.10m4HCyclohexyl-H (axial)The axial protons on the cyclohexane ring typically resonate at a slightly higher field (more shielded) than their equatorial counterparts and show complex splitting patterns due to axial-axial and axial-equatorial couplings.
~1.20 - 1.35m4HCyclohexyl-H (equatorial)The equatorial protons are generally more deshielded than the axial protons and also exhibit complex splitting.
1.45s9H-C(CH ₃)₃The nine equivalent protons of the tert-butyl group appear as a sharp singlet due to the absence of adjacent protons to couple with. This is a highly characteristic signal for a Boc-protecting group.
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

Experimental Protocol for ¹³C NMR:

The same sample prepared for ¹H NMR can be used. A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentCausality of Chemical Shift
~155.0C =OThe carbonyl carbon of the carbamate group is significantly deshielded and appears at a characteristic downfield shift.
~83.5C ≡CHThe sp-hybridized carbon of the terminal alkyne that is not attached to the cyclohexane ring.
~79.5-C (CH₃)₃The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom.
~68.5C≡C HThe sp-hybridized carbon of the terminal alkyne that is attached to the hydrogen atom.
~50.0C H-NThe methine carbon attached to the nitrogen is deshielded by the electronegative nitrogen atom.
~32.0Cyclohexyl-C The carbons of the cyclohexane ring adjacent to the substituted carbons.
~29.0C H-C≡CHThe methine carbon of the cyclohexane ring attached to the ethynyl group.
~28.4-C(C H₃)₃The three equivalent methyl carbons of the tert-butyl group appear as a single, intense signal.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol for IR Spectroscopy:

A small amount of the neat compound (if it is a liquid or oil) is placed on the ATR crystal of an FTIR spectrometer, and the spectrum is recorded. If the compound is a solid, it can be analyzed as a KBr pellet or as a thin film after dissolving in a volatile solvent.

Figure 3: Workflow for acquiring an IR spectrum.

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
~3300Sharp, Strong≡C-HStretching vibration of the terminal alkyne C-H bond.[1][2]
~3350Medium, BroadN-HStretching vibration of the carbamate N-H bond.[3]
~2930 & ~2850StrongC-H (sp³)Symmetric and asymmetric stretching vibrations of the C-H bonds in the cyclohexane and tert-butyl groups.[4]
~2115Weak, SharpC≡CStretching vibration of the carbon-carbon triple bond. This peak is often weak for terminal alkynes.[5][6]
~1690StrongC=OStretching vibration of the carbonyl group in the carbamate. This is a very characteristic and intense absorption.[7]
~1520MediumN-HBending vibration of the N-H bond (amide II band).
~1250 & ~1170StrongC-OAsymmetric and symmetric stretching vibrations of the C-O bonds of the carbamate group.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol for Mass Spectrometry:

A dilute solution of the sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.

Predicted Fragmentation Pattern (ESI-MS):

The molecular formula of this compound is C₁₃H₂₁NO₂, with a molecular weight of 223.31 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at m/z 224.32.

Key Fragmentation Pathways:

The fragmentation of the molecular ion is dictated by the lability of the Boc protecting group.

MS_Fragmentation cluster_loss_isobutene Loss of Isobutene cluster_loss_boc Loss of Boc group M_plus_H [M+H]⁺ m/z = 224 M_minus_56 [M - C₄H₈ + H]⁺ m/z = 168 M_plus_H->M_minus_56 - C₄H₈ M_minus_100 [M - C₅H₉O₂ + H]⁺ m/z = 124 M_plus_H->M_minus_100 - C₅H₉O₂

Figure 4: Predicted major fragmentation pathways in ESI-MS.

  • Loss of isobutene (C₄H₈, 56 Da): A common fragmentation pathway for Boc-protected amines is the loss of isobutene to form a carbamic acid intermediate, which can then decarboxylate. This would result in a fragment ion at m/z 168.[8][9]

  • Loss of the entire Boc group (C₅H₉O₂, 100 Da): Cleavage of the N-C bond of the carbamate can lead to the loss of the entire tert-butoxycarbonyl group, resulting in the protonated 4-ethynylcyclohexylamine with an m/z of 124.

  • Loss of a propargyl radical (C₃H₃, 39 Da): Fragmentation of the alkyne can occur, though it is generally less favored than the loss of the Boc group. Cleavage alpha to the alkyne could result in the loss of a propargyl radical, leading to a fragment at m/z 184.[10]

Conclusion

The spectroscopic data for this compound is highly characteristic and allows for unambiguous structural confirmation. The ¹H and ¹³C NMR spectra provide detailed information about the carbon and hydrogen framework, with the trans-diequatorial arrangement of the substituents on the cyclohexane ring influencing the chemical shifts and coupling patterns of the ring protons. The IR spectrum clearly indicates the presence of the key functional groups: the N-H and C=O of the carbamate, and the C≡C and ≡C-H of the terminal alkyne. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns dominated by the facile loss of the Boc protecting group. This comprehensive spectroscopic analysis serves as a foundational dataset for researchers utilizing this versatile building block in their synthetic endeavors.

References

tert-butyl trans-4-ethynylcyclohexylcarbamate CAS number 947141-86-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-butyl trans-4-ethynylcyclohexylcarbamate (CAS: 947141-86-8)

Abstract

This compound, holding the CAS number 947141-86-8, is a bifunctional synthetic building block of significant interest in contemporary medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a Boc-protected amine, a rigid trans-cyclohexane scaffold, and a terminal alkyne, positions it as a highly valuable linker molecule. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, a plausible synthetic strategy, and its principal application in the construction of Proteolysis Targeting Chimeras (PROTACs) via copper-catalyzed click chemistry.

Physicochemical Properties and Structural Analysis

At its core, the utility of this compound stems from the distinct functionalities integrated into its structure. The molecule is comprised of three key components:

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a robust and widely used protecting group for amines in organic synthesis. Its presence allows for the selective reaction of the alkyne terminus, while the nitrogen remains shielded. The Boc group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) at a later synthetic stage to reveal the free amine for subsequent conjugation.

  • trans-Cyclohexyl Scaffold: This non-planar, rigid core provides a defined spatial arrangement and conformational constraint. In the context of linker design for bifunctional molecules like PROTACs, this rigidity is advantageous as it reduces the entropic penalty associated with binding and helps to optimize the orientation of the two ligands for effective ternary complex formation.[1][2]

  • Terminal Alkyne: The ethynyl group is a versatile functional handle, primarily exploited for its efficient participation in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions—the cornerstone of "click chemistry."[] This allows for the covalent and stable linkage to molecules bearing an azide group with exceptional yield and selectivity.[4]

Caption: Chemical structure of this compound.

Quantitative Data Summary
PropertyValueSource(s)
CAS Number 947141-86-8[5]
Molecular Formula C₁₃H₂₁NO₂[5][6]
Molecular Weight 223.31 g/mol [6]
IUPAC Name tert-butyl ((1r,4r)-4-ethynylcyclohexyl)carbamate[5]
Synonyms Trans-1-(Boc-Amino)-4-Ethynylcyclohexane, trans-N-Boc-4-ethynylcyclohexanamine[6]
PubChem CID 57538360[6]

Proposed Synthesis Pathway

The synthesis would commence with a suitable Boc-protected trans-4-formylcyclohexane derivative, such as tert-butyl trans-4-formylcyclohexylcarbamate.

synthesis_pathway start tert-butyl trans-4-formylcyclohexylcarbamate (Aldehyde Precursor) product This compound (Target Molecule) start->product One-carbon Homologation reagents Method A: Corey-Fuchs Reaction 1. CBr4, PPh3 2. n-BuLi Method B: Ohira-Bestmann Reaction 1. Ohira-Bestmann Reagent 2. K2CO3, MeOH reagents->start

Caption: Proposed synthetic routes to the target compound.

Causality Behind Experimental Choices:
  • Corey-Fuchs Reaction: This two-step protocol first converts the aldehyde into a 1,1-dibromoalkene using triphenylphosphine and carbon tetrabromide.[7][8] Subsequent treatment with a strong base, typically n-butyllithium, effects elimination and metal-halogen exchange to furnish the terminal alkyne.[9] This method is robust and high-yielding but requires stoichiometric triphenylphosphine and cryogenic temperatures with a strong, pyrophoric base, which can be a limitation for scale-up and substrate compatibility.

  • Seyferth-Gilbert/Ohira-Bestmann Homologation: This method offers a milder alternative. The Ohira-Bestmann modification uses dimethyl (1-diazo-2-oxopropyl)phosphonate, which reacts with aldehydes in the presence of a mild base like potassium carbonate in methanol to directly yield the terminal alkyne.[10][11] This one-pot procedure avoids harsh bases and cryogenic conditions, making it highly attractive for complex molecules with sensitive functional groups.[12][13]

The choice between these methods would depend on the scale of the synthesis, available reagents, and the presence of other functional groups on the starting material. For laboratory-scale synthesis of this particular molecule, the Ohira-Bestmann modification is often preferred due to its operational simplicity and milder conditions.

Core Application: Linker for PROTAC Synthesis

The primary application for this compound is as a linker in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by recruiting it to an E3 ubiquitin ligase.[14]

The PROTAC Mechanism and the Role of the Linker

A PROTAC consists of a "warhead" ligand that binds the POI and an "anchor" ligand for an E3 ligase, joined by a chemical linker.[2][15] The linker is not merely a spacer; its length, rigidity, and chemical nature are critical for enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[16] An optimal linker correctly positions the POI and E3 ligase to facilitate the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[14]

This compound is used to build one part of this linker. Its alkyne handle is used to connect to an azide-functionalized ligand (either the warhead or the anchor) via a CuAAC reaction. The Boc-protected amine can then be deprotected and coupled to the other component of the PROTAC.

PROTAC_Workflow cluster_0 Component Synthesis cluster_1 Assembly & Final PROTAC warhead Warhead-N3 (Binds Target Protein) intermediate1 Warhead-(triazole)-Linker-NHBoc warhead->intermediate1 1. CuAAC ('Click' Reaction) linker Alkyne-Linker-NHBoc (CAS 947141-86-8) linker->intermediate1 e3_ligand E3 Ligase Ligand-COOH (Binds E3 Ligase) final_protac Final PROTAC Molecule e3_ligand->final_protac intermediate2 Warhead-(triazole)-Linker-NH2 intermediate1->intermediate2 2. Boc Deprotection (e.g., TFA) intermediate2->final_protac 3. Amide Coupling (e.g., HATU)

Caption: General workflow for PROTAC synthesis using the linker.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general, self-validating procedure for coupling this compound with an azide-functionalized molecule (referred to as Azide-R).

Materials and Reagents:
  • This compound (Alkyne)

  • Azide-functionalized substrate (Azide-R)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent: A 1:1 mixture of tert-Butanol and Water is common. Other solvent systems like DMSO/water or THF/water can be used.[17]

  • Deionized water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:
  • Reagent Preparation:

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh before use as it can oxidize.

    • Prepare a 0.5 M stock solution of CuSO₄·5H₂O in deionized water.

  • Reaction Setup:

    • In a suitable reaction vial equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) and the Azide-R substrate (1.0-1.2 equivalents) in the chosen solvent system (e.g., 1:1 t-BuOH/H₂O) to achieve a concentration of approximately 0.1-0.2 M.

    • Stir the mixture until all solids are completely dissolved.

  • Initiation of 'Click' Reaction:

    • To the stirred solution, add the freshly prepared sodium ascorbate solution (0.3 equivalents).

    • Following the ascorbate, add the CuSO₄ solution (0.1 equivalents). A color change (often to a yellow or greenish-yellow suspension) is typically observed, indicating the formation of the active Cu(I) catalyst.

    • Expert Note: The order of addition is crucial. The sodium ascorbate is added first to ensure a reducing environment is established before the introduction of the copper catalyst, which promotes the in situ formation of the active Cu(I) species.[17][18]

  • Reaction Monitoring and Completion:

    • Allow the reaction to stir vigorously at room temperature.

    • The reaction is typically complete within 1 to 12 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting materials and the appearance of the new triazole product spot/peak.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with deionized water.

    • Extract the aqueous phase three times with an organic solvent such as DCM or EtOAc.

    • Combine the organic layers and wash sequentially with water and then brine to remove residual copper salts and solvent.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

    • The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 1,4-disubstituted triazole product.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[19]

  • Precautionary Measures:

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

    • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a strategically designed molecular building block that serves as a critical tool for medicinal chemists, particularly in the rapidly advancing field of targeted protein degradation. Its combination of a protected amine, a conformationally rigid scaffold, and a click-chemistry-ready alkyne handle provides a reliable and versatile platform for the synthesis of complex bioactive molecules. The well-defined protocols for its incorporation, primarily through CuAAC, and the straightforward strategies for its synthesis underscore its value and utility for researchers aiming to construct novel therapeutics like PROTACs.

References

An In-depth Technical Guide to the Solubility of tert-butyl trans-4-ethynylcyclohexylcarbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these properties, solubility stands out as a critical determinant of a compound's bioavailability, processability, and formulation feasibility. This guide provides a comprehensive technical overview of the solubility of tert-butyl trans-4-ethynylcyclohexylcarbamate, a key building block in the synthesis of various pharmacologically active molecules.

With the molecular formula C13H21NO2, this compound features a carbamate functional group, a trans-substituted cyclohexane ring, and a terminal ethynyl group.[1] This unique combination of functional groups gives rise to a nuanced solubility profile that is highly dependent on the nature of the solvent. This guide will delve into the theoretical principles governing its solubility, offer a predicted solubility profile in a range of common organic solvents, and provide a detailed experimental protocol for its empirical determination.

The insights and methodologies presented herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively handle and utilize this compound in their research and development endeavors.

Theoretical Framework for Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[2] The solubility of this compound can be predicted by analyzing its molecular structure and the nature of its functional groups.

The key structural features influencing its solubility are:

  • Carbamate Group (-NHCOO-): This is a polar functional group capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O and C-O groups). This feature suggests potential solubility in polar solvents.

  • tert-Butyl Group (-C(CH3)3): This is a bulky, non-polar alkyl group that contributes to the lipophilicity of the molecule. Its presence will enhance solubility in non-polar solvents.

  • trans-Cyclohexane Ring: The cyclohexane ring is a non-polar, aliphatic scaffold that further increases the non-polar character of the molecule.

  • Ethynyl Group (-C≡CH): The terminal alkyne is a weakly polarizable group. The sp-hybridized C-H bond can act as a very weak hydrogen bond donor.

The overall solubility of this compound will be a balance between the polar carbamate group and the predominantly non-polar remainder of the molecule.

Predicted Solubility in Different Solvent Classes
  • Non-Polar Solvents (e.g., Hexane, Toluene): Due to the significant non-polar surface area provided by the cyclohexane and tert-butyl groups, the compound is expected to have moderate to good solubility in non-polar solvents. Van der Waals forces will be the primary intermolecular interactions.

  • Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM)): These solvents can engage in dipole-dipole interactions with the carbamate group. The presence of both polar and non-polar regions in the solute suggests good solubility in solvents of intermediate polarity like THF and DCM.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as hydrogen bond donors and acceptors. The carbamate group can form hydrogen bonds with these solvents, which should promote solubility. However, the large non-polar portion of the molecule may limit its solubility compared to smaller, more polar solutes.

  • Water: The molecule's large non-polar character is likely to make it poorly soluble in water, despite the presence of the hydrogen-bonding carbamate group.

Predicted Solubility Profile

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. These predictions are based on the structural analysis and general principles of solubility.

Solvent ClassSolventPredicted SolubilityPrimary Intermolecular Forces
Non-Polar HexaneModerateVan der Waals forces
TolueneGoodVan der Waals forces, π-stacking with the ethynyl group
Polar Aprotic Dichloromethane (DCM)HighDipole-dipole interactions, Van der Waals forces
Tetrahydrofuran (THF)HighDipole-dipole interactions, potential for weak H-bonding
AcetoneModerate to GoodDipole-dipole interactions
AcetonitrileModerateDipole-dipole interactions
Dimethylformamide (DMF)GoodDipole-dipole interactions, H-bond accepting
Dimethyl Sulfoxide (DMSO)GoodDipole-dipole interactions, H-bond accepting
Polar Protic MethanolModerateHydrogen bonding, Dipole-dipole interactions
EthanolModerateHydrogen bonding, Dipole-dipole interactions
IsopropanolLow to ModerateHydrogen bonding, Dipole-dipole interactions
WaterInsoluble-

Experimental Determination of Solubility

To obtain quantitative solubility data, a well-designed experimental protocol is essential. The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[3]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature bath or incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a gravimetric analysis setup.

Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker within a constant temperature bath (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the minimum time to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask (for HPLC analysis). This step must be performed quickly to avoid temperature changes that could affect solubility.

  • Quantification:

    • Gravimetric Analysis:

      • Carefully evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

      • Once the solvent is completely removed, weigh the vial containing the dried solute.

      • The mass of the dissolved solute can be determined by subtracting the initial weight of the vial.

      • Calculate the solubility in terms of g/L or mg/mL.

    • HPLC Analysis:

      • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

      • Analyze the diluted sample by HPLC.

      • Determine the concentration of the diluted sample from the calibration curve.

      • Calculate the original solubility by multiplying the concentration of the diluted sample by the dilution factor.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Filtration cluster_quant Quantification prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 equil2 Settle undissolved solid equil1->equil2 sample1 Withdraw supernatant equil2->sample1 sample2 Filter through 0.22 µm syringe filter sample1->sample2 quant1 Gravimetric Analysis or HPLC Analysis sample2->quant1 quant2 Calculate Solubility quant1->quant2 G cluster_solute This compound cluster_solvents Solvent Types solute Carbamate Group (Polar) Cyclohexane & tert-Butyl (Non-Polar) polar_protic Polar Protic (e.g., Ethanol) H-Bonding, Dipole-Dipole solute:f0->polar_protic:f0 Strong Interaction (H-Bonding) solute:f1->polar_protic:f0 Weak Interaction polar_aprotic Polar Aprotic (e.g., THF) Dipole-Dipole solute:f0->polar_aprotic:f0 Moderate Interaction (Dipole-Dipole) non_polar Non-Polar (e.g., Hexane) Van der Waals solute:f1->non_polar:f0 Strong Interaction (Van der Waals)

References

An In-depth Technical Guide to Ethynylcyclohexylcarbamate Derivatives in Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of ethynylcyclohexylcarbamate derivatives, with a primary focus on the archetypal compound, 1-ethynylcyclohexylcarbamate, commonly known as ethinamate. Historically recognized for its role as a sedative-hypnotic, this class of compounds presents a unique scaffold for medicinal chemistry exploration. This document synthesizes the foundational knowledge on the synthesis, mechanism of action, and analytical methodologies pertinent to these derivatives. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering field-proven insights and identifying opportunities for future investigation into the therapeutic potential of this chemical series.

Introduction: The Ethynylcyclohexylcarbamate Core

The carbamate functional group is a cornerstone in medicinal chemistry, valued for its chemical and proteolytic stability, its capacity to permeate cell membranes, and its resemblance to a peptide bond.[1] These attributes have led to the integration of the carbamate moiety into a wide array of therapeutic agents, from anticancer drugs to treatments for neurodegenerative diseases.[1][2] The ethynylcyclohexylcarbamate scaffold merges the rigid, sterically defined cyclohexyl ring and the reactive ethynyl group with the versatile carbamate linker.

The most prominent member of this class is 1-ethynylcyclohexylcarbamate (ethinamate), which was formerly marketed under trade names such as Valmid® and Valamin®.[3] It was prescribed for the short-term management of insomnia due to its rapid onset of action and short elimination half-life.[3] While its clinical use has largely been superseded by newer agents, the unique chemical architecture of ethinamate and its derivatives warrants a renewed examination for their potential in modern drug discovery programs. The carbamate group can be a key element for interaction with biological targets or can be incorporated into a structure to enhance the biological activity of the parent molecule.[2]

Synthesis and Chemical Properties

The synthesis of ethynylcyclohexylcarbamate derivatives typically follows a logical and well-established reaction sequence. The general approach involves the formation of a key intermediate, 1-ethynylcyclohexanol, which is subsequently carbamoylated.

Synthesis of the Core Scaffold

The foundational step in the synthesis of these derivatives is the ethynylation of cyclohexanone. This reaction involves the addition of an acetylene nucleophile to the carbonyl carbon of cyclohexanone. The process is typically carried out under basic conditions, where a strong base is used to deprotonate acetylene, rendering it nucleophilic.

The resulting intermediate, 1-ethynylcyclohexanol, is then converted into the corresponding carbamate.[3] This can be achieved through various methods, including reaction with phosgene followed by ammonia, or by reacting the alcohol with isocyanic acid or its salts.

Chemical Stability and Properties

Carbamates, in general, are considered "amide-ester" hybrids and exhibit good chemical stability.[1] Ethinamate is stable in acidic conditions at room temperature but is susceptible to decomposition at elevated temperatures or in basic solutions, where it can undergo hydrolysis to release carbon dioxide, 1-ethynylcyclohexanol, and ammonia.[4] The reactivity of the carbamate is a crucial factor that influences not only its stability but also its pharmacological activity and potential toxicity.[5]

Mechanism of Action and Pharmacological Profile

The primary pharmacological effect of ethinamate is central nervous system (CNS) depression, leading to its sedative and hypnotic properties.[3][6] While the precise molecular mechanism has not been definitively elucidated, evidence suggests a potential interaction with the GABAergic system.

Interaction with GABAA Receptors

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the CNS. The GABAA receptor, a ligand-gated ion channel, is a key target for many sedative-hypnotic drugs, including benzodiazepines and barbiturates.[7][8] These drugs typically act as positive allosteric modulators, enhancing the effect of GABA and leading to increased chloride ion influx and neuronal hyperpolarization.[9][10] It is hypothesized that ethinamate and its derivatives may exert their CNS depressant effects through a similar mechanism, although direct evidence and detailed binding studies are lacking in the available literature. The structural similarities to other carbamate CNS depressants support this proposed mechanism.[8]

Logical Relationship: Proposed Mechanism of CNS Depression

Mechanism_of_Action cluster_0 Ethynylcyclohexylcarbamate Derivative cluster_1 Neuronal Synapse cluster_2 Cellular Response Derivative Ethynylcyclohexyl- carbamate Derivative GABA_A_Receptor GABA(A) Receptor Derivative->GABA_A_Receptor Binds to an allosteric site (Hypothesized) Chloride_Channel Chloride Ion Channel (Associated with GABA(A) Receptor) GABA_A_Receptor->Chloride_Channel Enhances GABA-mediated opening Chloride_Influx Increased Chloride Ion Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization CNS_Depression CNS Depression (Sedation/Hypnosis) Hyperpolarization->CNS_Depression

Caption: Hypothesized mechanism of CNS depression by ethynylcyclohexylcarbamate derivatives.

Other Potential Targets

Some studies have explored the interaction of carbamate esters with carbonic anhydrases.[11] However, the inhibitory activity of ethinamate on these enzymes is not considered potent enough to account for its primary pharmacological effects. Further research is needed to identify and validate the specific molecular targets of ethynylcyclohexylcarbamate derivatives.

Structure-Activity Relationships (SAR): An Area for Future Research

A critical aspect of modern drug discovery is the elucidation of structure-activity relationships (SAR), which informs the design of more potent and selective compounds. For ethynylcyclohexylcarbamate derivatives, there is a notable absence of systematic SAR studies in the public domain. However, insights can be gleaned from the broader class of carbamate-based therapeutics.

Structural Moiety General Observation from Carbamate Literature Hypothesized Impact on Ethynylcyclohexylcarbamate Derivatives
Cyclohexyl Ring Substitutions on the ring can influence lipophilicity, metabolic stability, and receptor binding.Introduction of polar or non-polar groups could modulate CNS penetration and target affinity.
Carbamate Linker N-substitution can affect metabolic stability and hydrogen bonding capacity.[1]N-alkylation or N-arylation could alter the compound's interaction with its biological target and its pharmacokinetic profile.
Ethynyl Group The triple bond can participate in various interactions, including π-stacking and hydrogen bonding.Modifications, such as extension or replacement with other small, rigid groups, could probe the binding pocket and influence potency.

The development of a diverse library of ethynylcyclohexylcarbamate analogs and their systematic biological evaluation would be a valuable endeavor to map the SAR for this scaffold.

Experimental Protocols and Analytical Methodologies

The robust characterization and quantification of ethynylcyclohexylcarbamate derivatives are essential for preclinical and clinical research. While older methods relied on gas-liquid chromatography (GLC), modern analytical techniques offer superior sensitivity, selectivity, and throughput.

General Synthetic Workflow

Synthetic_Workflow Start Starting Materials: Cyclohexanone & Acetylene Step1 Ethynylation Reaction (e.g., NaNH2 in liq. NH3) Start->Step1 Intermediate Intermediate: 1-Ethynylcyclohexanol Step1->Intermediate Step2 Carbamoylation (e.g., reaction with isocyanic acid or phosgene/ammonia) Intermediate->Step2 Product Final Product: Ethynylcyclohexylcarbamate Derivative Step2->Product Purification Purification (e.g., Chromatography, Recrystallization) Product->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis

Caption: A generalized workflow for the synthesis and analysis of ethynylcyclohexylcarbamate derivatives.

Modern Analytical Techniques

For the analysis of carbamate derivatives in various matrices, a range of modern techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): Coupled with UV or diode-array detection, HPLC is a workhorse for the separation and quantification of small molecules. Reverse-phase chromatography is typically suitable for compounds of this polarity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers the highest sensitivity and selectivity, making it ideal for bioanalysis in complex matrices like plasma or tissue homogenates.[12] It is the gold standard for pharmacokinetic and metabolism studies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation and confirmation of synthesized derivatives.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While an older technique, GC-MS can still be a valuable tool for the analysis of volatile and thermally stable derivatives, often after a suitable derivatization step.

Step-by-Step Protocol: LC-MS/MS for Quantification in Plasma

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (a structurally similar, stable isotope-labeled analog is ideal).

    • Perform protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex mix for 1 minute and centrifuge at high speed for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

Therapeutic Applications and Future Perspectives

The historical application of ethinamate as a sedative-hypnotic highlights the potential of the ethynylcyclohexylcarbamate scaffold to modulate CNS activity. While ethinamate itself has fallen out of favor due to the development of agents with more favorable safety and efficacy profiles, the core structure could serve as a starting point for the design of novel therapeutics.

The broader class of carbamates has demonstrated a wide range of biological activities, including:

  • Anticonvulsant

  • Anxiolytic

  • Muscle Relaxant

  • Anticholinesterase activity [13]

Given the CNS-penetrant nature of ethinamate, its derivatives could be explored for these and other neurological and psychiatric conditions. The key to unlocking the potential of this chemical class lies in systematic medicinal chemistry efforts to generate and screen novel analogs for a variety of biological targets. The development of a focused library of ethynylcyclohexylcarbamate derivatives could lead to the discovery of new chemical probes to study CNS pathways or even new drug candidates.

Conclusion

Ethynylcyclohexylcarbamate derivatives, represented by the historical drug ethinamate, constitute a chemical class with established CNS activity. While research into novel derivatives has been limited, the foundational knowledge of their synthesis and general pharmacological profile provides a solid platform for future exploration. The application of modern medicinal chemistry strategies and advanced analytical techniques could revitalize interest in this scaffold, potentially leading to the discovery of new therapeutic agents for a range of CNS disorders. This guide serves to consolidate the existing knowledge and to encourage further investigation into the untapped potential of these intriguing compounds.

References

An In-Depth Technical Guide to the Molecular Structure of tert-butyl trans-4-ethynylcyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of tert-butyl trans-4-ethynylcyclohexylcarbamate, a valuable building block in contemporary drug discovery and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural attributes, a validated synthesis protocol, and its applications, grounding all information in established scientific principles and spectroscopic data.

Introduction and Significance

This compound, with the chemical formula C₁₃H₂₁NO₂ and a molecular weight of 223.32 g/mol , is a bifunctional molecule of significant interest in medicinal chemistry.[1][2] Its structure incorporates a terminal alkyne, a versatile functional group for "click chemistry" reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and a Boc-protected amine on a trans-1,4-disubstituted cyclohexane ring. This specific stereochemistry provides a rigid, non-aromatic scaffold that is increasingly utilized in the design of novel therapeutic agents to explore new chemical space and improve pharmacokinetic properties.

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions.[3][4] This allows for the selective unmasking of the amine for subsequent chemical transformations. The presence of the terminal alkyne enables the covalent linkage of this scaffold to other molecules, such as proteins, peptides, or fluorescent dyes, making it a powerful tool in the development of targeted therapies, molecular probes, and bioconjugates.

Key Molecular Identifiers:

IdentifierValue
IUPAC Name tert-butyl ((1r,4r)-4-ethynylcyclohexyl)carbamate[1]
CAS Number 947141-86-8[1][2]
Molecular Formula C₁₃H₂₁NO₂[1][2]
Molecular Weight 223.31 g/mol [2]
SMILES CC(C)(C)OC(=O)NC1CCC(CC1)C#C[1]

Elucidation of the Molecular Structure

The definitive structure of this compound is established through a combination of spectroscopic techniques. While a public crystal structure is not available, its molecular geometry can be confidently inferred from predicted and analogous spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to exhibit several key signals that confirm the connectivity and stereochemistry of the molecule. The trans-configuration of the cyclohexane ring is typically confirmed by the chemical shifts and coupling constants of the methine protons at C1 and C4.

  • Ethynyl Proton (≡C-H): A characteristic singlet is expected around δ 2.0 ppm.

  • Cyclohexane Protons (CH₂ and CH): A series of complex multiplets will appear in the aliphatic region (δ 1.0-2.2 ppm). The axial and equatorial protons will have distinct chemical shifts and coupling patterns.

  • NH Proton: A broad singlet is anticipated around δ 4.5-5.0 ppm, which is exchangeable with D₂O.

  • tert-Butyl Protons ((CH₃)₃C): A sharp singlet integrating to nine protons will be observed around δ 1.45 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the carbon framework.

  • Alkyne Carbons (C≡C): Two distinct signals are expected in the range of δ 70-85 ppm.

  • Carbamate Carbonyl (C=O): A signal will appear in the downfield region, typically around δ 155 ppm.

  • tert-Butyl Carbons: The quaternary carbon will be around δ 79 ppm, and the methyl carbons will resonate at approximately δ 28 ppm.

  • Cyclohexane Carbons: Signals for the cyclohexane ring carbons will be present in the δ 25-50 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present in the molecule.

  • N-H Stretch: A moderate absorption band is expected in the region of 3300-3500 cm⁻¹, characteristic of the N-H bond in the carbamate.

  • C-H (sp) Stretch: A sharp, and often weak, absorption band around 3300 cm⁻¹ is indicative of the terminal alkyne C-H bond.

  • C≡C Stretch: A weak to medium, sharp absorption band is expected in the range of 2100-2250 cm⁻¹ for the carbon-carbon triple bond.

  • C=O Stretch: A strong absorption band characteristic of the carbamate carbonyl group will be prominent in the region of 1680-1720 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Under electron ionization (EI), a characteristic fragmentation pattern is expected. A common fragmentation for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da). The molecular ion peak [M]⁺ at m/z = 223.31 would be observed, along with fragment ions corresponding to [M-56]⁺ and [M-100]⁺.

Synthesis Protocol

The synthesis of this compound is most efficiently achieved through a two-step sequence starting from a suitable precursor. A logical and field-proven approach involves the synthesis of the key intermediate, trans-4-ethynylcyclohexylamine, followed by its protection with a Boc group.

Conceptual Synthesis Workflow

G cluster_0 Step 1: Synthesis of Precursor Amine cluster_1 Step 2: Boc Protection Start trans-4-Aminocyclohexanecarboxylic Acid Intermediate1 Esterification Start->Intermediate1 Intermediate2 Amide Formation Intermediate1->Intermediate2 Intermediate3 Dehydration Intermediate2->Intermediate3 Intermediate4 Reduction Intermediate3->Intermediate4 Amine trans-4-Ethynylcyclohexylamine Intermediate4->Amine Product This compound Amine->Product Base (e.g., Et₃N) Solvent (e.g., THF) Boc_Anhydride Di-tert-butyl dicarbonate (Boc)₂O Boc_Anhydride->Product

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Boc Protection of trans-4-Ethynylcyclohexylamine

This protocol details the final step of the synthesis, which is the protection of the amine.

Reagents and Materials:

  • trans-4-Ethynylcyclohexylamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or another suitable base

  • Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-4-ethynylcyclohexylamine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound as a white solid.

Applications in Research and Development

The unique structural features of this compound make it a highly valuable building block in several areas of drug discovery and chemical biology.

  • Scaffold for Novel Therapeutics: The rigid trans-cyclohexyl core serves as a non-aromatic bioisostere for phenyl rings, which can lead to improved metabolic stability and solubility of drug candidates.

  • Linker for Antibody-Drug Conjugates (ADCs): The terminal alkyne provides a convenient handle for attaching cytotoxic payloads to antibodies via "click chemistry," a cornerstone of modern ADC development.

  • Synthesis of PROTACs and Molecular Glues: The ability to readily deprotect the amine allows for the incorporation of this scaffold into bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) that induce protein degradation.

  • Development of Chemical Probes: The alkyne group can be used to attach reporter tags, such as fluorophores or biotin, enabling the study of biological targets and pathways.

Conclusion

This compound is a strategically designed molecular scaffold that offers a powerful combination of a rigid, non-aromatic core, a versatile terminal alkyne for bioconjugation, and a readily manipulable protected amine. Its synthesis is achievable through established and reliable chemical transformations. The in-depth understanding of its molecular structure, underpinned by spectroscopic analysis, is crucial for its effective application in the design and synthesis of next-generation therapeutics and chemical biology tools. The information presented in this guide provides a solid foundation for researchers and scientists to leverage the potential of this important chemical entity in their respective fields.

References

The Cornerstone of Modern Synthesis: A Technical Guide to Boc-Protected Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate world of organic synthesis, the strategic use of protecting groups is paramount to achieving complex molecular architectures.[1] Among these, the tert-butoxycarbonyl (Boc) group stands out for its versatility and reliability, particularly in the protection of terminal alkynes. This guide provides an in-depth exploration of the fundamental principles governing the use of Boc-protected alkynes, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the causality behind experimental choices, from the initial protection and subsequent functionalization to the final deprotection, supported by mechanistic insights and field-proven protocols.

Introduction: The Significance of Terminal Alkynes and the Necessity of Protection

Terminal alkynes are foundational building blocks in organic chemistry, prized for their ability to participate in a wide array of carbon-carbon bond-forming reactions. Their acidic proton and the linear geometry of the sp-hybridized carbons make them unique synthons for constructing complex molecules. However, the very reactivity that makes them so valuable also presents a significant challenge: the acidic alkyne proton can interfere with many common synthetic transformations, such as organometallic reactions and base-mediated processes.

This necessitates the use of a protecting group, a temporary modification of the functional group to ensure its survival during subsequent reaction steps.[1] The ideal protecting group for a terminal alkyne should be:

  • Easy to install and remove: The protection and deprotection steps should be high-yielding and tolerant of various functional groups.

  • Stable under a range of reaction conditions: The protected alkyne must withstand the conditions of subsequent synthetic steps without cleavage.

  • Orthogonal to other protecting groups: It should be possible to selectively remove the alkyne protecting group without affecting other protecting groups present in the molecule.[2]

The tert-butoxycarbonyl (Boc) group has emerged as a superior choice for alkyne protection, fulfilling these criteria with remarkable efficacy. While traditionally renowned for amine protection, its application to alkynes has unlocked new synthetic possibilities.[3][4]

The Boc Group as an Alkyne Protecting Group: Structure and Rationale

The Boc group is introduced to a terminal alkyne via the formation of a tert-butyl carbonate. This transformation effectively replaces the acidic proton with a sterically bulky and electronically withdrawing group, rendering the alkyne functionality inert to a wide range of reagents.

The choice of the Boc group is not arbitrary. Its efficacy stems from the stability of the tert-butyl cation, which is readily formed during the acidic deprotection step.[5] This inherent stability facilitates a facile and clean cleavage under mild acidic conditions, a key advantage in multi-step synthesis.[5][6]

Synthesis of Boc-Protected Alkynes: A Step-by-Step Protocol

The most common and efficient method for the synthesis of Boc-protected alkynes involves the reaction of a terminal alkyne with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: General Procedure for Boc Protection of a Terminal Alkyne

Materials:

  • Terminal alkyne (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equiv)

  • A suitable base (e.g., n-butyllithium, LDA, or a non-nucleophilic amine base like DBU)

  • Anhydrous solvent (e.g., THF, diethyl ether)

Procedure:

  • Deprotonation: Dissolve the terminal alkyne in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to an appropriate temperature (typically -78 °C for strong bases like n-BuLi or 0 °C to room temperature for amine bases).

  • Acetylide Formation: Slowly add the base to the solution. The reaction is often accompanied by a color change, indicating the formation of the lithium acetylide or the corresponding salt. Stir the mixture for 30-60 minutes at the same temperature.

  • Boc Anhydride Addition: Add the Boc₂O to the reaction mixture, either neat or as a solution in the same solvent.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, or until TLC or GC-MS analysis indicates the complete consumption of the starting material.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Choices:

  • Base Selection: The choice of base is critical. Strong bases like n-butyllithium ensure complete deprotonation, leading to high yields. However, for substrates with base-sensitive functional groups, a milder, non-nucleophilic amine base is preferable.

  • Solvent: Anhydrous aprotic solvents are essential to prevent quenching of the strong base and the acetylide intermediate.

  • Temperature Control: Low temperatures during deprotonation are crucial to prevent side reactions, especially when using highly reactive organolithium reagents.

The Reactivity and Synthetic Utility of Boc-Protected Alkynes

Once protected, the Boc-alkyne moiety exhibits remarkable stability towards a variety of reaction conditions, including those involving strong nucleophiles and bases. This stability allows for a broad range of synthetic transformations to be performed on other parts of the molecule.

Directed ortho-Lithiation (DoM)

A particularly powerful application of Boc-protected alkynes is in directed ortho-lithiation (DoM) reactions.[7] The Boc-alkyne group can act as a directed metalation group (DMG), facilitating the deprotonation of an adjacent aromatic ring at the ortho position.[8][9][10] This provides a highly regioselective method for the functionalization of aromatic rings.

Diagram: Directed ortho-Lithiation Workflow

DoM_Workflow Start Boc-Protected Aryl Alkyne Step1 Addition of Strong Base (e.g., n-BuLi, s-BuLi) Start->Step1 Intermediate Ortho-Lithiated Intermediate Step1->Intermediate Step2 Quenching with Electrophile (E+) Intermediate->Step2 Product Ortho-Functionalized Product Step2->Product

Caption: Workflow for directed ortho-lithiation using a Boc-protected alkyne.

Cross-Coupling Reactions

While the Boc group effectively masks the terminal alkyne, it's important to note that direct participation in palladium-catalyzed cross-coupling reactions like the Sonogashira coupling is generally not feasible with the protecting group in place.[11][12][13] The Sonogashira reaction requires a free terminal alkyne to form the key copper acetylide intermediate.[12][13] Therefore, deprotection is a necessary prerequisite for such transformations.

Deprotection of Boc-Alkynes: Releasing the Reactive Functionality

The removal of the Boc group is typically achieved under mild conditions, which is a significant advantage of this protecting group. The choice of deprotection method depends on the overall stability of the molecule and the presence of other sensitive functional groups.

Base-Mediated Deprotection

The most common method for the deprotection of Boc-alkynes involves treatment with a mild base.

Experimental Protocol: General Procedure for Base-Mediated Deprotection

Materials:

  • Boc-protected alkyne (1.0 equiv)

  • A suitable base (e.g., potassium carbonate (K₂CO₃), sodium methoxide (NaOMe))

  • A protic solvent (e.g., methanol (MeOH), ethanol (EtOH))

Procedure:

  • Dissolution: Dissolve the Boc-protected alkyne in the protic solvent.

  • Base Addition: Add the base to the solution. The amount of base can range from catalytic to stoichiometric, depending on the substrate.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by column chromatography if necessary.

Causality Behind Choices:

  • Base and Solvent System: The combination of a mild base and a protic solvent facilitates the cleavage of the carbonate linkage. The alkoxide generated from the solvent acts as the nucleophile.

  • Reaction Conditions: Room temperature is usually sufficient, highlighting the mildness of this deprotection method.

Thermal Deprotection

In some cases, thermal deprotection can be an effective alternative, particularly for robust molecules.[14] This method avoids the use of acidic or basic reagents.

Deprotection MethodReagentsSolventTemperatureAdvantagesDisadvantages
Base-Mediated K₂CO₃, NaOMeMeOH, EtOHRoom TempMild conditions, high yieldsNot suitable for base-sensitive substrates
Thermal NoneHigh-boiling solventHigh TempAvoids acidic/basic reagentsRequires high temperatures, potential for side reactions

Orthogonality and Strategic Applications in Complex Synthesis

The stability of the Boc group to a wide range of conditions, coupled with its facile removal under mild basic conditions, makes it an excellent orthogonal protecting group.[2] For instance, it is stable to the acidic conditions used to remove other protecting groups like silyl ethers (e.g., TBS, TIPS) and to the hydrogenolysis conditions used to cleave benzyl (Bn) and benzyloxycarbonyl (Cbz) groups. This orthogonality is a cornerstone of modern synthetic strategy, allowing for the selective unmasking of different functional groups at various stages of a synthesis.

Orthogonality cluster_conditions Reaction Conditions cluster_groups Protecting Groups Acidic Conditions Acidic Conditions Basic Conditions Basic Conditions Hydrogenolysis Hydrogenolysis Boc-Alkyne Boc-Alkyne Boc-Alkyne->Acidic Conditions Stable Boc-Alkyne->Basic Conditions Cleaved Boc-Alkyne->Hydrogenolysis Stable Silyl Ethers (TBS, TIPS) Silyl Ethers (TBS, TIPS) Silyl Ethers (TBS, TIPS)->Acidic Conditions Cleaved Benzyl Ethers (Bn) Benzyl Ethers (Bn) Benzyl Ethers (Bn)->Hydrogenolysis Cleaved

References

preliminary studies involving tert-butyl trans-4-ethynylcyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Preliminary Studies Involving tert-butyl trans-4-ethynylcyclohexylcarbamate

Introduction: A Bifunctional Scaffold for Modern Medicinal Chemistry

In the landscape of drug discovery and development, the rational design of molecular building blocks is paramount to achieving therapeutic efficacy and optimizing pharmacological profiles. Among these, bifunctional linkers—molecules possessing two distinct reactive handles—serve as critical cornerstones for constructing complex architectures such as antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and sophisticated molecular probes. This guide focuses on this compound, a versatile linker that has gained prominence due to its unique combination of structural rigidity and orthogonal reactivity.

This molecule is characterized by three key features:

  • A terminal alkyne , a highly versatile functional group that serves as a substrate for powerful coupling reactions.

  • A Boc-protected amine , which provides a latent reactive site that can be unmasked under specific conditions for subsequent conjugation.

  • A trans-substituted cyclohexane ring , which acts as a rigid, non-aromatic, and three-dimensional spacer, imparting predictable spatial orientation to the connected molecular fragments.

This guide provides an in-depth analysis of the preliminary studies involving this compound, offering not just protocols but the underlying scientific rationale for its application. We will explore its core reactivity in cornerstone synthetic reactions, its strategic utility in drug development workflows, and provide field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Characterization

A thorough understanding of a molecule's fundamental properties is the foundation of its effective application. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
IUPAC Name tert-butyl ((1r,4r)-4-ethynylcyclohexyl)carbamate[1]
Molecular Formula C₁₃H₂₁NO₂[2][3]
Molecular Weight 223.31 g/mol [3]
CAS Number 947141-86-8[1][3]
Appearance Typically a white to off-white solid
Key Functional Groups Terminal Alkyne, N-Boc Carbamate

Expected Spectroscopic Signatures:

  • ¹H NMR: Key signals would include a singlet around 1.45 ppm for the nine protons of the tert-butyl (Boc) group, a characteristic signal for the acetylenic proton (C≡C-H), and distinct multiplets for the cyclohexyl protons, whose chemical shifts and coupling constants would confirm the trans stereochemistry.

  • ¹³C NMR: Expected signals include the quaternary and methyl carbons of the Boc group (approx. 80 and 28 ppm, respectively), and the two sp-hybridized carbons of the alkyne group (approx. 83 and 68 ppm).[4]

  • IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretch of the carbamate (around 3300-3400 cm⁻¹), the C=O stretch of the carbamate (around 1680-1700 cm⁻¹), and the sharp, weak C≡C-H stretch of the terminal alkyne (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹).[5]

Core Applications in Synthetic Chemistry

The synthetic utility of this linker is primarily derived from its terminal alkyne, which enables participation in two of the most robust and widely used transformations in modern organic synthesis: the Sonogashira cross-coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is an indispensable tool for the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp²-hybridized carbons of aryl or vinyl halides.[6][7] This reaction allows for the direct attachment of the cyclohexane scaffold to aromatic and heteroaromatic systems, which are prevalent in pharmaceutically active molecules.

Causality Behind Experimental Choices:

  • Catalyst System: The reaction is typically catalyzed by a palladium(0) complex, which undergoes oxidative addition with the aryl/vinyl halide.[7] A copper(I) co-catalyst (e.g., CuI) is crucial for the traditional mechanism; it reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7][8]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide byproduct and to facilitate the formation of the copper acetylide.[6][9]

  • Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or 1,4-dioxane are used to prevent quenching of the catalyst and reagents.[6][8]

  • Copper-Free Protocols: Recent advancements focus on copper-free conditions to avoid potential cytotoxicity or catalyst contamination issues, which are particularly important in pharmaceutical synthesis.[9] These systems often require alternative bases or additives to facilitate the catalytic cycle.

Experimental Protocol: Typical Sonogashira Coupling

Objective: To couple this compound with an aryl bromide.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)

  • Copper(I) iodide (CuI) (0.02 equiv)

  • Anhydrous triethylamine (TEA) (2.0 equiv)

  • Anhydrous and degassed solvent (e.g., THF or toluene)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous solvent via syringe, followed by triethylamine.

  • Add this compound to the stirring mixture.

  • Heat the reaction to the desired temperature (e.g., 70 °C) and monitor its progress by TLC or LC-MS.[8]

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.[7][8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[6][7]

Sonogashira_Cycle Simplified Catalytic Cycle for Sonogashira Coupling cluster_copper Copper Cycle Pd0 Pd(0)L₂ Pd_Complex Ar-Pd(II)-X      L₂ Pd_Acetylide Ar-Pd(II)-C≡C-R      L₂ Pd_Complex->Pd_Acetylide Transmetalation Cu_Acetylide R-C≡C-Cu(I) Cu_Acetylide->Pd_Complex Pd_Acetylide->Pd0 Reductive Elimination Product Ar-C≡C-R Pd_Acetylide->Product ArX_in Ar-X ArX_in->Pd0 Oxidative Addition Alkyne_in R-C≡C-H CuX_in CuX Base_in Base CuX_in->Cu_Acetylide Deprotonation Base_out Base-HX CuX_in->Base_out

Caption: General catalytic cycle for the Sonogashira coupling reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Introduced by K. B. Sharpless, "Click Chemistry" describes reactions that are high-yielding, wide in scope, and simple to perform.[10] The premier example is the CuAAC reaction, which joins a terminal alkyne with an azide to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[11] This transformation is exceptionally reliable and bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes. The alkyne on our title compound makes it an ideal partner for conjugating to azide-modified proteins, small molecules, or surfaces.

Causality Behind Experimental Choices:

  • Catalyst: The reaction requires a copper(I) catalyst. This is often generated in situ by reducing a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[12] This avoids the need to handle potentially unstable Cu(I) salts directly.

  • Solvent System: The reaction is famously tolerant of a wide range of solvents, including aqueous mixtures like t-BuOH/H₂O or DMF/H₂O.[12] This compatibility is a major reason for its widespread use in bioconjugation.

  • Regioselectivity: Unlike the thermal Huisgen cycloaddition which can produce a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed variant exclusively yields the 1,4-disubstituted triazole product, ensuring a single, well-defined molecular structure.[10]

Experimental Protocol: Typical CuAAC "Click" Reaction

Objective: To conjugate this compound with an organic azide.

Materials:

  • Organic azide (1.0 equiv)

  • This compound (1.0-1.1 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 equiv)

  • Sodium ascorbate (0.1-0.2 equiv)

  • Solvent (e.g., a 1:1 mixture of tert-butanol and water)

Procedure:

  • In a vial, dissolve the organic azide and this compound in the t-butanol/water solvent mixture.

  • In a separate small vial, prepare fresh aqueous solutions of CuSO₄ and sodium ascorbate.

  • To the stirring solution of the azide and alkyne, add the CuSO₄ solution, followed by the sodium ascorbate solution. A color change is often observed.

  • Stir the reaction at room temperature. The reaction is often complete within 1-12 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The product can often be isolated in high purity without chromatography, but it can be purified by column chromatography if necessary.[10]

CuAAC_Mechanism Conceptual Flow of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Alkyne R¹-C≡C-H (Our Linker) Cu_Acetylide Copper Acetylide Intermediate Alkyne->Cu_Acetylide Azide R²-N₃ (Molecule to be Conjugated) Six_Membered Six-Membered Copper Metallacycle Intermediate Azide->Six_Membered Cu_I Cu(I) Catalyst Cu_I->Cu_Acetylide Cu_Acetylide->Six_Membered Coordination with Azide Triazole 1,4-Disubstituted 1,2,3-Triazole Product Six_Membered->Triazole Ring Contraction & Catalyst Regeneration Triazole->Cu_I Regenerated

Caption: Conceptual workflow of the CuAAC reaction.

Strategic Role in Drug Development

The true power of this compound is realized when its structural features and orthogonal reactivity are leveraged in a multi-step drug development workflow.

The Advantage of the Cyclohexyl Scaffold

Linker design is a critical determinant of a conjugate drug's stability, pharmacokinetics (PK), and efficacy.[][14][15] While simple alkyl chains or poly(ethylene glycol) (PEG) linkers offer flexibility, rigid scaffolds like the trans-cyclohexyl ring provide several advantages:

  • Conformational Rigidity: It prevents unwanted folding or collapse of the linker, ensuring a well-defined distance and spatial relationship between the two conjugated partners.[16]

  • Improved Physicochemical Properties: As a non-aromatic, lipophilic spacer, it can help modulate the overall solubility and membrane permeability of the final conjugate, potentially improving its PK profile.[16]

  • Stereochemical Precision: The trans configuration places the two functional groups on opposite sides of the ring in a diaxial or diequatorial orientation, providing a linear and predictable vector for conjugation.

The Orthogonal Synthesis Workflow

The molecule's design, with a reactive alkyne and a protected amine, enables a powerful and logical synthetic sequence. The alkyne can be modified first, as it is generally unreactive under the conditions required for Boc-group removal or subsequent amine chemistry. Conversely, the Boc group is stable to the neutral or basic conditions of Sonogashira and CuAAC reactions. This orthogonality allows for a stepwise construction of complex molecules.

Protocol: Boc-Group Deprotection

Objective: To deprotect the carbamate to reveal the primary amine after the alkyne has been functionalized.

Materials:

  • Boc-protected substrate (1.0 equiv)

  • Trifluoroacetic acid (TFA) (10-20 equiv)

  • Anhydrous dichloromethane (DCM) as solvent

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted to yield the free amine.

Workflow Dual-Functionality Synthetic Workflow Start tert-butyl trans-4- ethynylcyclohexylcarbamate Step1 Step 1: Alkyne Reaction (e.g., CuAAC or Sonogashira) Start->Step1 Intermediate Functionalized Intermediate (Amine still Boc-protected) Step1->Intermediate Step2 Step 2: Boc Deprotection (e.g., TFA in DCM) Intermediate->Step2 Amine Free Amine Intermediate Step2->Amine Step3 Step 3: Amine Reaction (e.g., Amide Coupling, etc.) Amine->Step3 Final Final Conjugated Molecule Step3->Final

Caption: A logical workflow leveraging the linker's orthogonal functionalities.

Conclusion and Future Perspectives

This compound is more than a simple chemical; it is a strategic tool for molecular construction. Its combination of a rigid scaffold and orthogonally reactive functional groups provides chemists with a reliable and versatile platform for synthesizing complex molecules with a high degree of control. The preliminary studies centered on its core reactivity in Sonogashira and CuAAC reactions have validated its role as a powerful linker.

Future applications will undoubtedly see this and structurally similar linkers incorporated into next-generation therapeutics.[17] The ability to precisely control the distance and orientation between a targeting moiety and a therapeutic payload is critical for optimizing the therapeutic index of ADCs and the efficiency of PROTACs. As our understanding of structure-activity relationships deepens, the demand for well-defined, rigid linkers like this compound will only continue to grow, solidifying its place in the modern medicinal chemist's toolbox.

References

Methodological & Application

The Strategic Deployment of tert-butyl trans-4-ethynylcyclohexylcarbamate in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Bifunctional Linker for Precision Drug Design

In the intricate landscape of modern medicinal chemistry, the rational design of therapeutic agents increasingly relies on modular building blocks that offer precise control over molecular architecture. Among these, tert-butyl trans-4-ethynylcyclohexylcarbamate has emerged as a valuable bifunctional linker, prized for its unique combination of a rigid alicyclic scaffold and two orthogonally reactive functional groups: a terminal alkyne and a Boc-protected amine.

This guide provides a detailed exploration of the applications of this versatile linker in drug discovery, with a focus on its role in the construction of complex therapeutic modalities such as targeted covalent inhibitors and Proteolysis Targeting Chimeras (PROTACs). We will delve into the causality behind its selection in drug design, provide detailed, field-proven protocols for its synthesis and application, and present visual workflows to enhance understanding.

Compound Profile:

PropertyValue
IUPAC Name tert-butyl ((1r,4r)-4-ethynylcyclohexyl)carbamate[1]
CAS Number 947141-86-8[1]
Molecular Formula C13H21NO2[1]
Molecular Weight 223.32 g/mol [1]
Structure A trans-1,4-disubstituted cyclohexane ring bearing a tert-butoxycarbonyl (Boc) protected amine and a terminal ethynyl (alkyne) group.

The Rationale for a Rigid Cyclohexyl Scaffold

The trans-1,4-disubstituted cyclohexane core of this compound is not a passive spacer. Its rigid, chair-like conformation imparts a well-defined and predictable spatial arrangement between the molecular fragments it connects. This is a critical feature in drug design, particularly for molecules that must simultaneously engage two distinct biological entities, such as a target protein and an E3 ligase in the case of PROTACs. The rigidity of the cyclohexyl linker can enhance the cooperativity of binding to these two proteins, leading to the formation of a stable ternary complex, which is essential for efficient protein degradation.

Core Applications in Drug Discovery

The true utility of this compound lies in the orthogonal reactivity of its two functional groups. The Boc-protected amine provides a stable, yet readily deprotectable handle for amide bond formation or other nucleophilic additions, while the terminal alkyne is a versatile functional group for a variety of coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

Application 1: Synthesis of Targeted Covalent Inhibitors

The ethynyl group can be a precursor to an acrylamide moiety, a common warhead in targeted covalent inhibitors. These inhibitors form a permanent covalent bond with a specific amino acid residue (often a cysteine) in the active site of a target protein, leading to irreversible inhibition. A notable example of this strategy is in the development of inhibitors for Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways implicated in various B-cell malignancies.

Application 2: Construction of PROTACs and Molecular Glues

As a bifunctional linker, this compound is ideally suited for the synthesis of PROTACs. The linker bridges a ligand that binds to a target protein of interest and another ligand that recruits an E3 ubiquitin ligase. The terminal alkyne allows for the facile connection to one of these ligands via click chemistry, while the amine (after deprotection) can be acylated with the other ligand.

Experimental Protocols

Protocol 1: Synthesis of this compound

A plausible and efficient synthetic route to this compound involves the Corey-Fuchs reaction starting from the commercially available tert-butyl trans-4-formylcyclohexylcarbamate.

G A tert-butyl trans-4-formylcyclohexylcarbamate B Intermediate Dibromoalkene A->B CBr4, PPh3, DCM C This compound B->C n-BuLi, THF, -78 °C G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A This compound E Triazole-linked Inhibitor Precursor A->E B Azido-functionalized Pharmacophore B->E C CuSO4·5H2O Sodium Ascorbate D t-BuOH/H2O

References

Application Notes and Protocols for the Utilization of tert-butyl trans-4-ethynylcyclohexylcarbamate as a Bifunctional Linker

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Advanced Bioconjugation

In the landscape of modern drug development and chemical biology, the precise and stable connection of molecular entities is paramount. Bifunctional linkers serve as the critical bridges in constructing complex architectures such as antibody-drug conjugates (ADCs), PROTACs (PROteolysis TArgeting Chimeras), and functionalized biomolecules for imaging and diagnostics.[1] We introduce tert-butyl trans-4-ethynylcyclohexylcarbamate , a heterobifunctional linker designed for versatility and control in sequential conjugation strategies.

This linker possesses two key functionalities at opposing ends of a rigid cyclohexyl core: a terminal alkyne and a Boc-protected amine. The alkyne group is primed for highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," enabling covalent linkage to azide-modified molecules with exceptional specificity.[2][3] The tert-butyloxycarbonyl (Boc) protected amine provides a stable, latent reactive site that can be selectively deprotected under acidic conditions to reveal a primary amine, ready for subsequent conjugation via standard amide bond formation or other amine-specific chemistries.[4]

The defining feature of this linker is its trans-cyclohexyl spacer. Unlike flexible alkyl or PEG linkers, the cyclohexane ring introduces conformational rigidity, which can be advantageous in applications like PROTACs by pre-organizing the molecule into a bioactive conformation and improving metabolic stability.[5][6] This rigid, non-aromatic scaffold provides a defined spatial separation between conjugated partners, a critical parameter in optimizing the biological activity of the final construct.

This guide provides a comprehensive overview of the properties of this compound and detailed protocols for its application in a two-stage bioconjugation workflow.

Physicochemical and Handling Information

A thorough understanding of the linker's properties is essential for its successful application. The following table summarizes key physicochemical data.

PropertyValueSource
Chemical Formula C₁₃H₂₁NO₂[1]
Molecular Weight 223.31 g/mol [1]
CAS Number 947141-86-8[1]
Appearance White to off-white solidGeneric
Purity Typically ≥97%[1]
Solubility Soluble in organic solvents (e.g., DCM, DMF, DMSO)Inferred
Storage Store at room temperature in a dry, well-ventilated place.Generic

Safety Precautions: Handle this reagent in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Core Applications and Experimental Protocols

The utility of this compound lies in its ability to facilitate a sequential conjugation strategy. First, the alkyne is utilized in a CuAAC reaction. Subsequently, the Boc group is removed to enable a second conjugation step.

G cluster_0 Step 1: Click Chemistry cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Conjugation A Linker (Alkyne + Boc-Amine) D Conjugate 1 (Triazole + Boc-Amine) A->D CuAAC B Azide-modified Molecule 1 (e.g., Payload) B->D C Cu(I) Catalyst (e.g., CuSO₄/NaAsc) C->D E Conjugate 1 G Conjugate 2 (Triazole + Primary Amine) E->G Boc Removal F Acid (e.g., TFA) F->G H Conjugate 2 J Final Bifunctional Conjugate H->J Amide Coupling I Activated Molecule 2 (e.g., NHS-ester on a Biomolecule) I->J G cluster_deprotection Boc Deprotection Mechanism cluster_coupling Amide Coupling BocAmine R-NH-Boc Protonation Protonated Carbamate BocAmine->Protonation + H⁺ (TFA) CarbamicAcid R-NH-COOH (Carbamic Acid) Protonation->CarbamicAcid Fragmentation tBuCation (CH₃)₃C⁺ Protonation->tBuCation FreeAmine R-NH₂ CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 DeprotectedAmine R-NH₂ FreeAmine->DeprotectedAmine Proceeds to next step AmideProduct R-NH-CO-Molecule (Stable Amide Bond) DeprotectedAmine->AmideProduct Nucleophilic Attack NHSEster Molecule-CO-NHS NHSEster->AmideProduct NHS_leaving NHS AmideProduct->NHS_leaving - NHS

References

Application Notes and Protocols for the Synthesis of 1,2,3-Triazoles using tert-butyl trans-4-ethynylcyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole moiety is a five-membered heterocyclic ring containing three nitrogen atoms, a structure that has garnered significant attention in medicinal chemistry, drug discovery, and materials science.[1][2] Though not found in nature, this aromatic ring system serves as a valuable pharmacophore due to its unique physicochemical properties.[2] It exhibits a large dipole moment, is capable of hydrogen bonding, and is remarkably stable to metabolic degradation, acidic and basic hydrolysis, as well as oxidative and reductive conditions.[3] These characteristics make the 1,2,3-triazole an excellent linker or core scaffold in the design of novel therapeutic agents and functional materials.[4][5] Its applications are extensive, ranging from anticancer, antimicrobial, and antiviral agents to corrosion inhibitors and fluorescent probes.[5][6][7]

The advent of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles.[3][8] This reaction is highly efficient, regioselective, and tolerates a wide variety of functional groups, making it an ideal method for the rapid generation of diverse compound libraries.[8][9]

This application note provides a detailed guide for the synthesis of 1,2,3-triazoles utilizing tert-butyl trans-4-ethynylcyclohexylcarbamate as a key building block. We will delve into the mechanistic underpinnings of the CuAAC reaction, present a step-by-step protocol for a model synthesis, and discuss the significance of the resulting products in the context of drug development.

The Key Reagent: this compound

This compound is a bifunctional molecule that incorporates a terminal alkyne for participation in the CuAAC reaction and a Boc-protected amine. The trans-cyclohexyl scaffold is a particularly interesting linker element in drug design. Its rigid, non-planar structure can impart favorable conformational properties to a molecule, potentially enhancing binding affinity to biological targets.[10] Furthermore, the Boc-protecting group offers a convenient handle for further synthetic modifications, allowing for the facile introduction of additional functionalities after the triazole ring has been formed.[11] This strategic design enables the construction of complex molecular architectures with potential therapeutic applications.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

The CuAAC reaction is a highly reliable and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The reaction proceeds via a stepwise mechanism involving the copper(I)-catalyzed coupling of a terminal alkyne with an azide.

Mechanism of the CuAAC Reaction

The catalytic cycle of the CuAAC reaction is generally understood to proceed through the following key steps:

  • Formation of a Copper(I)-Acetylide Complex: The reaction is initiated by the coordination of the copper(I) catalyst to the terminal alkyne, followed by deprotonation to form a copper(I)-acetylide intermediate.

  • Coordination of the Azide: The azide then coordinates to the copper center.

  • Cycloaddition: A [3+2] cycloaddition reaction occurs between the copper acetylide and the coordinated azide, forming a six-membered copper-containing intermediate.

  • Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a more stable five-membered triazolyl-copper species. Subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper(I) catalyst.

This catalytic cycle ensures the exclusive formation of the 1,4-regioisomer, a significant advantage over the thermal Huisgen 1,3-dipolar cycloaddition which typically yields a mixture of 1,4- and 1,5-isomers.[8]

Experimental Protocol: Synthesis of tert-butyl trans-4-(1-benzyl-1H-1,2,3-triazol-4-yl)cyclohexylcarbamate

This protocol details the synthesis of a model 1,2,3-triazole from this compound and benzyl azide.

Materials and Reagents
  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

Experimental Workflow Diagram

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_analysis Characterization reagent1 Dissolve Alkyne in t-BuOH/H2O reagent2 Add Benzyl Azide reagent1->reagent2 1. Combine Reactants add_catalyst Add Catalyst Solution to Reagents reagent2->add_catalyst 2. Prepare for Catalysis catalyst_prep Prepare Catalyst Solution (CuSO4 & Sodium Ascorbate) catalyst_prep->add_catalyst 3. Initiate Reaction reaction Stir at Room Temperature add_catalyst->reaction 4. Allow to React quench Quench with NaHCO3 reaction->quench 5. Stop Reaction extract Extract with DCM quench->extract 6. Isolate Product dry Dry with MgSO4 extract->dry 7. Remove Water purify Purify by Column Chromatography dry->purify 8. Purify Product characterization NMR, MS, IR Analysis purify->characterization 9. Confirm Structure

Caption: Workflow for the synthesis of a 1,2,3-triazole.

Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of tert-butanol and water (0.2 M final concentration). To this solution, add benzyl azide (1.05 eq).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water. In another vial, dissolve copper(II) sulfate pentahydrate (0.1 eq) in a minimal amount of water.

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the aqueous solution of sodium ascorbate, followed by the aqueous solution of copper(II) sulfate pentahydrate.[9] The reaction mixture will typically turn cloudy.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the triazole product indicates the reaction is proceeding. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete as indicated by TLC, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl trans-4-(1-benzyl-1H-1,2,3-triazol-4-yl)cyclohexylcarbamate as a white solid.

Summary of Reaction Parameters
ParameterValueRationale
Stoichiometry (Alkyne:Azide) 1 : 1.05A slight excess of the azide can help drive the reaction to completion.
Solvent t-BuOH / H₂O (1:1)A common solvent system for CuAAC that solubilizes both organic and inorganic reagents.
Catalyst CuSO₄·5H₂O / Sodium AscorbateIn situ generation of the active Cu(I) catalyst from the stable and inexpensive Cu(II) salt.[9]
Catalyst Loading 10 mol % CuSO₄·5H₂O, 30 mol % Sodium AscorbateSufficient to ensure a reasonable reaction rate without excessive copper contamination.
Temperature Room TemperatureThe CuAAC reaction is highly efficient and typically proceeds readily at ambient temperature.[12]
Reaction Time 2 - 4 hoursTypical timeframe for completion, but should be monitored by TLC.
Expected Yield >90%The CuAAC is a high-yielding reaction.

Characterization of the Synthesized Triazole

The structure and purity of the synthesized tert-butyl trans-4-(1-benzyl-1H-1,2,3-triazol-4-yl)cyclohexylcarbamate should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the triazole proton (a singlet typically around δ 7.5-8.0 ppm), the benzylic protons of the benzyl group (a singlet around δ 5.5 ppm), and the aromatic protons of the benzyl group. The protons of the cyclohexyl ring and the tert-butyl group will also be present in their respective regions.[13]

    • ¹³C NMR: The two carbon atoms of the triazole ring will appear in the aromatic region, typically between δ 120-150 ppm. The benzylic carbon and the carbons of the cyclohexyl and tert-butyl groups will also be observable.[14]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak corresponding to the calculated mass of the product.[15]

  • Infrared (IR) Spectroscopy: The disappearance of the characteristic alkyne C≡C-H stretch (around 3300 cm⁻¹) and the azide N₃ stretch (around 2100 cm⁻¹) from the starting materials provides evidence for the formation of the triazole ring.

Applications in Drug Discovery and Development

The synthesized tert-butyl trans-4-(1-aryl-1H-1,2,3-triazol-4-yl)cyclohexylcarbamates are valuable intermediates in drug discovery. The Boc-protected amine can be deprotected under mild acidic conditions to reveal a primary amine, which can then be further functionalized.[11] This allows for the attachment of various pharmacophores, solubilizing groups, or targeting moieties.

The triazole-cyclohexyl-carbamate scaffold can be viewed as a versatile linker system. In the context of antibody-drug conjugates (ADCs), for instance, such linkers play a crucial role in connecting a potent cytotoxic payload to a monoclonal antibody.[16] The stability of the triazole ring ensures that the payload remains attached to the antibody in circulation, while the cyclohexyl spacer can provide optimal spatial orientation for target binding and subsequent drug release.[1]

Furthermore, the ability to rapidly synthesize a library of analogues by varying the azide component in the CuAAC reaction makes this an attractive approach for structure-activity relationship (SAR) studies.[17] This allows for the fine-tuning of the pharmacological properties of the lead compounds to optimize their efficacy and safety profiles.

Conclusion

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition provides a robust and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from this compound. The resulting products are versatile intermediates with significant potential in drug discovery and development, particularly as linkers or core scaffolds for novel therapeutic agents. The detailed protocol and discussion provided herein serve as a comprehensive guide for researchers in the field.

References

Application Notes & Protocols: Tert-butyl trans-4-ethynylcyclohexylcarbamate as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Non-Aromatic, Rigid Scaffold

In contemporary medicinal chemistry, there is a significant strategic shift away from flat, aromatic-rich molecules towards three-dimensional, sp³-rich scaffolds. This "escape from flatland" is driven by the need to improve physicochemical properties, enhance target specificity, and explore novel chemical space.[1][2] Aromatic compounds, while historically central to drug design, can present challenges related to metabolic instability and broad binding profiles.[3] Non-aromatic, rigid scaffolds offer a compelling alternative by providing precise vectoral orientation of functional groups, which can lead to improved solubility and more favorable biological properties.[1]

Tert-butyl trans-4-ethynylcyclohexylcarbamate is an exemplary building block that embodies this modern design philosophy. It features a rigid trans-1,4-disubstituted cyclohexane core that acts as a non-aromatic spacer. This core is decorated with two orthogonally reactive functional groups: a terminal alkyne and a Boc-protected amine.

  • Terminal Alkyne (-C≡CH): A versatile handle for powerful carbon-carbon bond-forming reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry") and the Sonogashira cross-coupling.[4][5]

  • Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is a stable and widely used protecting group for amines. Its facile removal under acidic conditions allows for late-stage functionalization of the molecule, providing a critical diversification point in a synthetic route.[6][7]

This unique combination of a rigid 3D scaffold and dual, orthogonally addressable functional groups makes this compound a privileged structure for library synthesis and lead optimization campaigns in drug discovery.[8][9]

Physicochemical & Structural Data

A clear understanding of a building block's properties is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.

PropertyValueSource
IUPAC Name tert-butyl ((1r,4r)-4-ethynylcyclohexyl)carbamate[10]
CAS Number 947141-86-8[11]
Molecular Formula C₁₃H₂₁NO₂[11]
Molecular Weight 223.31 g/mol [11]
PubChem CID 57538360[12]

Core Application I: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of click chemistry, renowned for its high efficiency, mild reaction conditions, and bioorthogonality.[4] It enables the rapid and specific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[13] This reaction is exceptionally valuable for conjugating the cyclohexane scaffold to other molecules of interest, such as small-molecule fragments, peptides, or imaging agents.[14]

Rationale and Mechanistic Insight

The reaction is catalyzed by a copper(I) species, which dramatically accelerates the cycloaddition compared to the uncatalyzed thermal process.[13] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[4][15] The use of a stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is crucial in aqueous or biological media to protect the Cu(I) from oxidation and enhance reaction rates.[15][16] The triazole ring formed is not just a passive linker; it is a rigid, planar, and metabolically stable unit that can participate in hydrogen bonding and dipole interactions, often contributing favorably to target binding.

Detailed Protocol for CuAAC

This protocol describes a general procedure for the coupling of this compound with a generic azide partner (R-N₃).

Materials:

  • This compound (1.0 equiv)

  • Azide compound (R-N₃) (1.0-1.2 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.10 equiv, 5-10 mol%)

  • Sodium Ascorbate (0.2-0.5 equiv, 20-50 mol%)

  • Solvent: A 1:1 mixture of t-butanol and water is commonly effective.

  • Reaction vessel (e.g., round-bottom flask or vial) with a magnetic stir bar.

Procedure:

  • Reaction Setup: To the reaction vessel, add this compound (1.0 equiv) and the azide partner (1.0-1.2 equiv).

  • Solvent Addition: Add the t-butanol/water solvent system to dissolve the reactants. A typical concentration is 0.1 M. Stir the mixture to ensure homogeneity.

  • Catalyst Addition: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate. Add the sodium ascorbate solution to the reaction mixture, followed by the addition of an aqueous solution of CuSO₄·5H₂O.

    • Causality Note: Sodium ascorbate reduces the Cu(II) salt to the active Cu(I) catalyst. It is added first to ensure a reducing environment is established before the copper is introduced, preventing oxidative homocoupling of the alkyne.[13]

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-12 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkyne is consumed.

  • Workup:

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x volumes).

    • Combine the organic layers and wash sequentially with saturated aqueous ammonium chloride (to remove copper salts), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure triazole product.

CuAAC Experimental Workflow

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation Reagents 1. Weigh Reactants - Alkyne (1.0 eq) - Azide (1.1 eq) Setup 4. Combine Reactants & Solvent in Flask Reagents->Setup Solvents 2. Prepare Solvent - t-BuOH/H₂O (1:1) Solvents->Setup Catalyst 3. Prepare Catalyst Solns - NaAscorbate (aq) - CuSO4 (aq) Initiate 5. Add NaAscorbate, then CuSO4 Catalyst->Initiate Setup->Initiate Stir 6. Stir at RT (1-12 h) Initiate->Stir Monitor 7. Monitor by TLC / LC-MS Stir->Monitor Monitor->Stir Incomplete Workup 8. Aqueous Workup (EtOAc Extraction) Monitor->Workup Complete Purify 9. Column Chromatography Workup->Purify Product 10. Pure Triazole Product (Characterize) Purify->Product

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Core Application II: Sonogashira Cross-Coupling

The Sonogashira coupling is a highly effective method for forming C(sp)-C(sp²) bonds by reacting a terminal alkyne with an aryl or vinyl halide/triflate.[17][18] This reaction is indispensable for attaching the cyclohexane scaffold directly to aromatic or heteroaromatic systems, which are common pharmacophores in drug candidates.

Rationale and Mechanistic Insight

The reaction is co-catalyzed by palladium and copper complexes.[5][19] The catalytic cycle involves two interconnected parts:

  • Palladium Cycle: Oxidative addition of the aryl/vinyl halide to a Pd(0) species, followed by transmetalation and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[17]

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper acetylide intermediate. This intermediate then participates in the transmetalation step with the palladium complex.[20] Running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[18]

Detailed Protocol for Sonogashira Coupling

This protocol provides a general method for coupling this compound with a generic aryl bromide (Ar-Br).

Materials:

  • This compound (1.2 equiv)

  • Aryl or vinyl halide/triflate (e.g., Ar-Br) (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry.

Procedure:

  • Inert Atmosphere Setup: Place the palladium catalyst and CuI into a dry Schlenk flask equipped with a stir bar. Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[17]

    • Causality Note: This step is crucial to remove oxygen, which can deactivate the Pd(0) catalyst and promote undesirable side reactions like Glaser coupling.[18]

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 equiv) and this compound (1.2 equiv).

  • Solvent and Base: Add the anhydrous, degassed solvent via syringe, followed by the amine base.

  • Reaction Execution: Stir the reaction mixture at the desired temperature, typically ranging from room temperature to 80 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is generally complete within 4-24 hours.

  • Workup:

    • Once complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst residues, washing the pad with the reaction solvent.[17]

    • Concentrate the filtrate under reduced pressure.

    • Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride, water, and brine.[18]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure coupled product.

Sonogashira Coupling Experimental Workflow

Sonogashira_Workflow cluster_prep Inert Setup cluster_reaction Reaction cluster_purification Isolation Flask 1. Add Catalysts (Pd & CuI) to Schlenk Flask Purge 2. Evacuate & Backfill with Argon (3x) Flask->Purge Reagents 3. Add Ar-X (1 eq), Alkyne (1.2 eq), Solvent, & Base Purge->Reagents Heat 4. Stir at RT - 80°C (4-24 h) Reagents->Heat Monitor 5. Monitor by TLC / LC-MS Heat->Monitor Monitor->Heat Incomplete Filter 6. Filter through Celite Monitor->Filter Complete Workup 7. Aqueous Workup & Extraction Filter->Workup Purify 8. Column Chromatography Workup->Purify Product 9. Pure Coupled Product Purify->Product

Caption: Workflow for Palladium/Copper-Catalyzed Sonogashira Coupling.

Core Application III: Boc Deprotection for Further Functionalization

The Boc group provides a robust protection of the amine that is stable to the conditions of both CuAAC and Sonogashira coupling. Its removal unmasks a primary amine, which serves as a key site for subsequent diversification, such as amide bond formation, reductive amination, or sulfonylation.

Rationale and Mechanistic Insight

The deprotection of a Boc-protected amine is an acid-catalyzed hydrolysis.[6] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used.[7] The mechanism involves protonation of the carbamate carbonyl, which facilitates the collapse of the intermediate to release the free amine, carbon dioxide, and a stable tert-butyl cation.[7] Milder methods, such as using oxalyl chloride in methanol, have also been developed for substrates sensitive to strong acids.[21]

Detailed Protocol for Boc Deprotection

This protocol describes a standard procedure using trifluoroacetic acid.

Materials:

  • Boc-protected substrate (1.0 equiv)

  • Trifluoroacetic acid (TFA) (10-50% v/v solution in a solvent)

  • Anhydrous solvent (e.g., Dichloromethane (DCM))

  • Reaction vessel with stir bar.

Procedure:

  • Reaction Setup: Dissolve the Boc-protected compound in anhydrous DCM in the reaction vessel.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Add TFA dropwise to the stirred solution. A common ratio is a 1:1 mixture of DCM and TFA.

    • Causality Note: The reaction is often exothermic, so cooling prevents potential side reactions. The tert-butyl cation generated can cause side reactions (e.g., alkylation of electron-rich aromatics); scavengers like triethylsilane can be added if this is a concern.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS.

  • Workup:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • The resulting product is the amine salt (e.g., trifluoroacetate salt). To obtain the free amine, dissolve the residue in a suitable solvent and neutralize by washing with a mild aqueous base (e.g., saturated NaHCO₃ solution) or by passing it through a basic ion-exchange resin.

    • Extract the free amine into an organic solvent, dry the organic layer, and concentrate to yield the final product.

  • Purification: The product is often pure enough for the next step, but can be purified by chromatography or crystallization if necessary.

Boc Deprotection Reaction Scheme

Boc_Deprotection cluster_main Boc Deprotection with TFA start Boc-Protected Amine (in DCM) reagent + TFA intermediate [Protonated Intermediate] reagent->intermediate Protonation & Collapse products Free Amine (as TFA salt) + Isobutylene + CO₂ intermediate->products Elimination

Caption: General scheme for the acid-catalyzed deprotection of a Boc-amine.

Conclusion

This compound is a powerful and versatile building block for modern medicinal chemistry. Its rigid, non-aromatic core provides an excellent scaffold for creating molecules with improved three-dimensionality and physicochemical properties. The presence of two orthogonal, highly valuable functional groups—the terminal alkyne and the Boc-protected amine—allows for a modular and highly efficient approach to the synthesis of diverse chemical libraries. The protocols detailed herein for CuAAC, Sonogashira coupling, and Boc deprotection provide researchers with reliable methods to leverage this scaffold in their drug discovery programs.

References

Application Note & Protocols: Harnessing Tert-butyl trans-4-ethynylcyclohexylcarbamate for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Functional Polytriazoles

In the landscape of modern polymer chemistry, the demand for materials with precisely engineered functionalities is ever-increasing. tert-butyl trans-4-ethynylcyclohexylcarbamate has emerged as a highly valuable monomer for the synthesis of advanced polymers. Its unique structure, featuring a terminal alkyne for "click" chemistry, a bulky, conformationally rigid cyclohexyl ring, and a Boc-protected amine, offers a tripartite advantage for researchers in materials science and drug development.

The terminal alkyne group makes this monomer an ideal candidate for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry renowned for its high efficiency, selectivity, and mild reaction conditions.[1][2][] This allows for the straightforward synthesis of well-defined polytriazoles. The trans-cyclohexyl moiety imparts rigidity and thermal stability to the polymer backbone, while the tert-butoxycarbonyl (Boc) protecting group masks a primary amine. This amine can be deprotected post-polymerization, providing a reactive handle for further functionalization, such as the attachment of bioactive molecules, or for altering the polymer's solubility and charge characteristics.[4][5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of this compound into polymer chains. We present detailed, field-proven protocols for its polymerization via CuAAC, the subsequent characterization of the resulting polymer, and the post-polymerization modification through Boc deprotection.

Chemical Profile of the Monomer

A thorough understanding of the monomer's properties is crucial for successful polymerization.

PropertyValueReference
IUPAC Name tert-butyl ((1r,4r)-4-ethynylcyclohexyl)carbamate[7]
CAS Number 947141-86-8[7][8]
Molecular Formula C₁₃H₂₁NO₂[8][9]
Molecular Weight 223.31 g/mol [8][9]
Appearance White to off-white solidN/A
Purity ≥97%[7][8]

Polymerization Workflow: From Monomer to Functional Polymer

The overall strategy involves a three-stage process:

  • CuAAC Polymerization: Copolymerization of this compound with a suitable diazide monomer to form a Boc-protected polytriazole.

  • Polymer Characterization: Analysis of the polymer's molecular weight, structure, and thermal properties.

  • Post-Polymerization Modification: Deprotection of the Boc group to yield a functionalized polytriazole with primary amine side chains.

Polymer_Synthesis_Workflow Monomer tert-butyl trans-4- ethynylcyclohexylcarbamate + Diazide Monomer Polymerization CuAAC Polymerization (CuSO4/Na-Ascorbate) Monomer->Polymerization Protected_Polymer Boc-Protected Polytriazole Polymerization->Protected_Polymer Characterization Characterization (GPC, NMR, DSC/TGA) Protected_Polymer->Characterization Deprotection Boc Deprotection (TFA/DCM) Protected_Polymer->Deprotection Functional_Polymer Functional Polytriazole (with -NH2 groups) Deprotection->Functional_Polymer Deprotection_Mechanism cluster_0 Boc-Protected Amine cluster_1 Acid Treatment (TFA) cluster_2 Intermediate Formation cluster_3 Final Products BocAmine R-NH-C(=O)O-tBu Protonation R-NH-C(=O+)H-O-tBu BocAmine->Protonation + H+ CarbamicAcid R-NH-COOH + C+(CH3)3 Protonation->CarbamicAcid Cleavage FreeAmine R-NH2 + CO2 CarbamicAcid->FreeAmine Decarboxylation

References

Application Notes & Protocols: Leveraging tert-butyl trans-4-ethynylcyclohexylcarbamate in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of tert-butyl trans-4-ethynylcyclohexylcarbamate, a uniquely structured bifunctional molecule, and its applications in modern materials science. Designed for researchers, scientists, and development professionals, these notes detail the causality behind its use and provide robust protocols for its implementation in polymer synthesis, surface functionalization, and the design of complex molecular architectures like liquid crystals.

Introduction: A Multifaceted Molecular Building Block

This compound (molecular formula: C₁₃H₂₁NO₂) is a versatile organic building block prized for its distinct structural components, which can be leveraged for multi-stage, high-efficiency synthesis.[1][2] Its utility arises from the orthogonal reactivity of its three key features:

  • The Terminal Alkyne (-C≡CH): This functional group is the molecule's primary reactive site for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is renowned for its high yield, specificity, and tolerance of a wide range of other functional groups, making it an ideal ligation tool.[3][4]

  • The trans-Cyclohexyl Ring: This non-aromatic, rigid core acts as a robust spacer. Its trans configuration ensures a linear, well-defined geometry. This rigidity is crucial for imparting thermal stability and influencing molecular packing in materials like high-performance polymers and liquid crystals.[5][6]

  • The Boc-Protected Amine (-NHBoc): The tert-butoxycarbonyl (Boc) group is a stable protecting group for the amine.[7] This renders the amine inert during the initial alkyne-based modifications. The Boc group can be selectively removed under acidic conditions to reveal a primary amine, which can then be used for a second stage of functionalization.

This combination of a primary "click" handle, a rigid structural core, and a latent functional group makes this molecule an exceptional tool for creating well-defined, functional materials.

Section 1: Core Application - A Click Chemistry Linchpin

The terminal alkyne of this compound is perfectly suited for the CuAAC reaction, which joins an alkyne and an azide to form a stable 1,2,3-triazole ring.[8][] This reaction's near-perfect efficiency and mild conditions allow for its widespread use in conjugating our molecule of interest to polymers, surfaces, and biomolecules. The copper-catalyzed variant specifically yields the 1,4-disubstituted triazole isomer, ensuring regiochemical control.[4]

Application Protocol 1: Polymer Side-Chain Functionalization

This protocol describes how to graft this compound onto a polymer backbone containing azide functional groups (e.g., poly(glycidyl methacrylate) post-modified with sodium azide). This "grafting-to" approach enriches the polymer with the rigid cyclohexyl-Boc-amine moiety.

Experimental Workflow: Polymer Grafting

G cluster_prep Preparation cluster_reagents Catalyst Preparation cluster_reaction Reaction cluster_workup Purification P1 Dissolve azide-functionalized polymer in DMF P2 Add tert-butyl trans-4- ethynylcyclohexylcarbamate P1->P2 R1 Add CuSO4 solution to polymer mixture P2->R1 C1 Prepare stock solution of CuSO4·5H2O in water C1->R1 C2 Prepare stock solution of Sodium Ascorbate in water R2 Add Sodium Ascorbate solution to initiate reaction C2->R2 R1->R2 R3 Stir at room temperature under N2 for 24h R2->R3 W1 Precipitate polymer in Methanol/Water R3->W1 W2 Filter and wash solid polymer repeatedly W1->W2 W3 Dry under vacuum W2->W3 G S1 Prepare azide-functionalized silicon wafer (SAM) S2 Immerse wafer in a solution of the alkyne, CuSO4, and Sodium Ascorbate in THF/H2O S1->S2 S3 React for 12h at room temperature in a sealed vessel S2->S3 S4 Remove wafer and rinse with Ethanol, then Dichloromethane S3->S4 S5 Dry under a stream of N2 S4->S5 G A tert-butyl trans-4- ethynylcyclohexylcarbamate C CuAAC Click Reaction (CuSO4, NaAsc) A->C B Azido-aromatic core (e.g., 4-azido-4'-cyanobiphenyl) B->C D Triazole-linked Mesogen (LC Precursor) C->D E Boc Deprotection (TFA) D->E F Terminal Amine Mesogen E->F G cluster_deprotection Boc Deprotection cluster_coupling Amide Coupling D1 Dissolve Boc-protected polymer in Dichloromethane D2 Add Trifluoroacetic Acid (TFA) dropwise at 0°C D1->D2 D3 Stir at room temperature for 4h D2->D3 D4 Precipitate and wash to remove acid D3->D4 C1 Re-dissolve amine-polymer in DMF with a base (e.g., DIPEA) D4->C1 C2 Add Carboxylic Acid and Coupling Agent (e.g., HATU) C1->C2 C3 Stir at room temperature for 12h C2->C3 C4 Purify by precipitation C3->C4

References

Troubleshooting & Optimization

Technical Support Center: Optimizing tert-butyl trans-4-ethynylcyclohexylcarbamate Click Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, with a specific focus on reactions involving tert-butyl trans-4-ethynylcyclohexylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for achieving high yields and purity.

The CuAAC reaction is a cornerstone of "click chemistry," celebrated for its efficiency, selectivity, and broad applicability in fields like drug discovery and bioconjugation.[1][] However, like any powerful tool, its successful implementation requires an understanding of the key parameters that govern its performance. This guide provides in-depth, experience-based insights to help you navigate the nuances of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your click reactions with this compound. The solutions provided are based on established protocols and an understanding of the reaction mechanism.

Issue 1: Low or No Product Yield

A common frustration is the failure to obtain the desired product or achieving only a minimal yield. This can often be traced back to the activity of the copper catalyst or the integrity of the reagents.

Q: I've set up my reaction, but after the expected reaction time, I see little to no formation of my desired triazole product. What's going wrong?

A: Low yield is frequently due to the inactivation of the copper catalyst or issues with your starting materials. Here’s a systematic approach to diagnosing the problem:

1. Is the Copper Catalyst Active?

The active catalyst in the CuAAC reaction is the Cu(I) oxidation state.[3] However, Cu(I) is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of dissolved oxygen.[3]

  • Solution:

    • Use a Reducing Agent: Sodium ascorbate is the most common and effective reducing agent to convert any oxidized Cu(II) back to Cu(I).[4][5] It is crucial to use a freshly prepared solution of sodium ascorbate, as it can degrade over time.[6]

    • Degas Solvents: To minimize the oxidation of Cu(I), remove dissolved oxygen from your reaction mixture by sparging with an inert gas like argon or nitrogen.[7]

    • Work Under an Inert Atmosphere: For highly sensitive reactions, performing the experiment in a glovebox provides the best protection against oxygen.[7] Even simply capping the reaction tube is beneficial to minimize oxygen exposure.[7][8]

2. Are Your Reagents Pure and the Stoichiometry Correct?

The purity of your this compound, your azide partner, and your solvents can significantly impact the reaction.[6]

  • Solution:

    • Verify Purity: Use high-purity reagents and solvents. Consider purifying your starting materials if you suspect impurities.

    • Optimize Stoichiometry: While a 1:1 ratio of alkyne to azide is theoretically sufficient, using a slight excess (1.1-2 fold) of one reagent can sometimes drive the reaction to completion.

3. Is a Stabilizing Ligand Being Used?

Ligands are critical for stabilizing the active Cu(I) catalyst, preventing its oxidation, and increasing its solubility.[3][9]

  • Solution:

    • Employ a Ligand: For reactions in organic solvents, tris-(benzyltriazolylmethyl)amine (TBTA) is a common choice. For aqueous or mixed aqueous/organic systems, the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is ideal.[3][10] A ligand-to-copper ratio of 1:1 to 5:1 is typically recommended.[6][11]

Below is a troubleshooting workflow to help diagnose the cause of low yield.

Troubleshooting Low Yield start Low or No Product Yield catalyst Is the Copper Catalyst Active? start->catalyst reagents Are Reagents Pure & Stoichiometry Correct? catalyst->reagents Yes catalyst_sol Add fresh reducing agent (e.g., Sodium Ascorbate). Degas solvents. Use a stabilizing ligand. catalyst->catalyst_sol No conditions Are Reaction Conditions Optimal? reagents->conditions Yes reagents_sol Use high-purity reagents. Prepare fresh sodium ascorbate solution. Optimize azide:alkyne ratio (e.g., 1.1-2 fold excess of one). reagents->reagents_sol No substrate Are there Substrate-Specific Issues? conditions->substrate Yes conditions_sol Optimize ligand:copper ratio (typically 1:1 to 5:1). Screen different solvents and pH. Adjust temperature and reaction time. conditions->conditions_sol No substrate_sol Increase reaction time/temperature for hindered substrates. Increase catalyst/ligand concentration. Consider alternative ligation chemistry. substrate->substrate_sol Yes

Caption: Troubleshooting workflow for low yield in CuAAC reactions.

Issue 2: Prominent Side Reactions

The appearance of unexpected products can complicate purification and reduce the yield of your desired triazole.

Q: My reaction mixture shows multiple spots on TLC, and I'm having trouble isolating my product. What are the likely side reactions, and how can I minimize them?

A: The most common side reaction is alkyne homocoupling (Glaser coupling), but other issues can also arise.

1. Alkyne Homocoupling (Glaser Coupling)

This is the most prevalent side reaction, where the terminal alkyne of this compound couples with itself to form a diacetylene byproduct. This process is promoted by the presence of oxygen and an insufficient amount of reducing agent.[7]

  • Solution:

    • Minimize Oxygen: As with preventing catalyst inactivation, degassing solvents and working under an inert atmosphere are crucial.[7]

    • Sufficient Reducing Agent: Ensure an adequate concentration of sodium ascorbate is present throughout the reaction to maintain a reducing environment.[7]

2. Biomolecule Degradation (for Bioconjugation)

When conjugating this compound to sensitive biomolecules like proteins, reactive oxygen species (ROS) generated by the Cu(I)/Cu(II)/ascorbate/O₂ system can cause damage.[7][11]

  • Solution:

    • Use a Protective Ligand: A biocompatible, water-soluble ligand like THPTA is highly recommended to protect biomolecules. A higher ligand-to-copper ratio (e.g., 5:1) can offer additional protection.[11][12]

    • Include Additives: Aminoguanidine can be a useful additive to intercept byproducts of ascorbate oxidation that might otherwise react with your biomolecule.[11]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical execution of click reactions with this compound.

Q1: What is the optimal order of addition for the reagents in a CuAAC reaction?

A: The order of reagent addition can significantly impact the reaction's success. A generally recommended procedure is:

  • Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA).[10] This allows for the formation of the copper-ligand complex.

  • Add this premixed catalyst solution to the solution containing your this compound and azide substrates.

  • Initiate the reaction by adding the freshly prepared reducing agent (e.g., sodium ascorbate).[10][12]

Adding the ascorbate last is crucial to prevent the premature reduction of Cu(II) before the ligand has had a chance to coordinate, which could lead to the formation of insoluble copper species.[10]

Q2: Can the solvent affect the yield of my CuAAC reaction?

A: Yes, the choice of solvent is important. The CuAAC reaction is known to be effective in a wide range of solvents, and the primary consideration should be the solubility of all reactants.[10][13] Mixtures of water and organic solvents like DMSO, THF, or tBuOH are commonly used.[4][10] For bioconjugation, aqueous buffers are typical.[10] It's worth noting that the reaction rate has been observed to accelerate in water.[1]

Solvent SystemTypical ApplicationsConsiderations
Water/t-BuOHGeneral purposeGood for a wide range of substrates.
Water/DMSOBioconjugation, poorly soluble substratesDMSO can help solubilize hydrophobic molecules.[8]
THF/WaterGeneral organic synthesisGood balance of polarity.
Neat (no solvent)Small scale, simple substratesCan be very efficient for some reactions.[14][15]
Deep Eutectic Solvents (DES)Green chemistry applicationsCan offer high yields and catalyst recycling.[16][17]

Q3: How does temperature influence the reaction?

A: CuAAC reactions are generally performed at room temperature.[10] However, if the reaction is sluggish, particularly with sterically hindered substrates, gentle heating to 40-50°C can be applied.[10] For some systems, higher temperatures may be required to achieve a reasonable reaction rate.[5][8]

Q4: How do I remove the copper catalyst from my final product?

A: Residual copper can be a concern, especially for biological applications.

  • Aqueous Workup with a Chelating Agent: Washing the organic solution of your product with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be effective in sequestering and removing the copper ions.[18]

  • Chromatography: Standard column chromatography is often sufficient to separate the triazole product from the copper catalyst and other reagents.[18]

  • Specialized Resins: Copper-scavenging resins can also be used for efficient removal.

Experimental Protocols

General Protocol for a Small-Scale CuAAC Reaction

This protocol is a starting point and may require optimization for your specific substrates.

  • Prepare Stock Solutions:

    • This compound (e.g., 10 mM in a suitable solvent like DMSO or THF).

    • Azide reactant (e.g., 10 mM in a suitable solvent).

    • CuSO₄ (e.g., 20 mM in water).[12]

    • Ligand (e.g., THPTA, 50 mM in water).[12]

    • Sodium Ascorbate (e.g., 100 mM in water, prepare fresh ).[12]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound solution and the azide solution.

    • Prepare the catalyst premix by combining the CuSO₄ and ligand solutions. Allow this to sit for a minute.[10]

    • Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.[12]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[12]

    • Gently mix the reaction and allow it to proceed at room temperature.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS.

    • Once complete, the reaction can be quenched and worked up according to the properties of your product (e.g., extraction, precipitation, or direct purification by chromatography).

Visualization of the CuAAC Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.

CuAAC_Mechanism CuI Cu(I) Cu_Acetylide Cu(I)-Acetylide Complex CuI->Cu_Acetylide + Alkyne Alkyne R-C≡CH (this compound) Azide R'-N₃ Metallacycle Six-membered Copper Metallacycle Cu_Acetylide->Metallacycle + Azide Triazolide Copper Triazolide Metallacycle->Triazolide Product 1,4-disubstituted Triazole Triazolide->Product + H⁺ Product->CuI Catalyst Regeneration

Caption: Simplified catalytic cycle of the CuAAC reaction.

References

Technical Support Center: Troubleshooting Poor Solubility of tert-butyl trans-4-ethynylcyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with tert-butyl trans-4-ethynylcyclohexylcarbamate. Our goal is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental design. This is a common challenge for molecules that balance large non-polar scaffolds with specific polar functional groups.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility properties of this compound, and why is it often poorly soluble?

A: The solubility profile of this compound is dictated by its molecular structure. It possesses a large, non-polar framework consisting of a cyclohexane ring and a bulky tert-butyl group. These features make the molecule inherently hydrophobic, or "water-fearing."

Conversely, the carbamate functional group (-NH-C(=O)-O-) introduces polarity and the capacity for hydrogen bonding.[1][2] However, the influence of this single polar group is often insufficient to overcome the hydrophobicity of the rest of the molecule, leading to poor solubility in aqueous solutions.

Based on structural analogs, we can predict the following:

  • Aqueous Solubility: Expected to be very low. Similar, less hydrophobic structures like trans-4-(Boc-amino)cyclohexylamine are only slightly soluble in water.[3]

  • Organic Solvent Solubility: Expected to be significantly better in a range of organic solvents. The related cis-4-(Boc-amino)cyclohexylamine is soluble in methanol and ethyl acetate.[4] Another alkyne-containing Boc-protected amine, N-Boc-4-pentyne-1-amine, is highly soluble in DMSO (≥ 50 mg/mL).[5]

Therefore, the primary challenge arises when attempting to introduce this compound into aqueous systems, such as buffers for biological assays.

Q2: I am struggling to dissolve the compound in my aqueous buffer for a biological assay. What is the recommended procedure?

A: Direct dissolution in an aqueous buffer is highly unlikely to succeed. The standard and most effective methodology is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into your aqueous medium.

This process follows a logical workflow to minimize precipitation and maximize the final concentration.

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Aqueous Dilution cluster_2 Step 3: Troubleshooting Precipitation A Weigh Compound B Select Primary Organic Solvent (e.g., 100% DMSO) A->B C Dissolve to High Concentration (e.g., 10-50 mM) B->C D Vortex Aqueous Buffer C->D Proceed to Dilution E Add Stock Solution Dropwise to achieve final concentration D->E F Observe for Precipitation E->F G Option A: Use Co-Solvent (Add 1-5% organic solvent to buffer) F->G If precipitation occurs H Option B: Use Surfactant (Add 0.1% Tween-80 to buffer) F->H I Option C: Re-evaluate required final concentration F->I

Caption: Recommended workflow for aqueous sample preparation.

See the detailed protocols below for a step-by-step guide. The key is to add the concentrated organic stock to a vortexing or rapidly stirring buffer to ensure immediate dispersion, which minimizes localized high concentrations that can trigger precipitation.

Q3: If precipitation occurs upon dilution, what are my options?

A: Precipitation, or "crashing out," happens when the compound's concentration exceeds its solubility limit in the final mixed-solvent system. Here are several effective strategies to overcome this, categorized as physical and chemical modifications.[6]

  • Co-solvency: This is the most common and effective technique.[7] By including a small percentage (typically 1-5%) of a water-miscible organic solvent in your final aqueous buffer, you increase the overall polarity of the solvent system, making it more hospitable to your compound.[8][9] The most frequently used co-solvents for biological assays are DMSO and ethanol due to their relatively low toxicity at these concentrations.[6]

  • Micellar Solubilization (Surfactants): For highly intractable compounds, adding a low concentration of a non-ionic surfactant can dramatically improve solubility. Surfactants form microscopic micelles in which the hydrophobic core sequesters your compound, while the hydrophilic shell keeps the entire complex dissolved in water.

    • Recommended Surfactants: Tween-80 or Pluronic® F-68 at a final concentration of 0.1-1%.

    G Micellar Solubilization cluster_surfactant Surfactant Monomer cluster_micelle Micelle with Drug S_head S_tail ~~~~~ S_head->S_tail drug Drug a1 a1->center a2 a2->center a3 a3->center a4 a4->center a5 a5->center a6 a6->center a7 a7->center a8 a8->center

    Caption: Hydrophobic drug sequestered within a surfactant micelle.

  • Particle Size Reduction: While less common for analytical solutions, techniques like sonication can help break down micro-precipitates and transiently increase the dissolution rate.[10] This is more applicable during the initial stock preparation than for the final aqueous dilution.

Q4: What are the best all-purpose organic solvents for this compound for synthesis or purification purposes?

A: For non-aqueous applications, the compound should exhibit good solubility in a variety of common laboratory solvents. The choice of solvent depends on the specific application (e.g., reaction, chromatography).

Solvent CategoryRecommended SolventsSuitability & RationaleExpected Solubility
Polar Aprotic Dimethyl Sulfoxide (DMSO), DMF, DMAExcellent for creating highly concentrated stock solutions due to strong solvating power.High
Halogenated Dichloromethane (DCM), ChloroformIdeal for organic reactions, extractions, and silica gel chromatography.High
Ethers Tetrahydrofuran (THF), 1,4-DioxaneGood for reactions, especially those involving organometallics or requiring a non-protic medium.Moderate to High
Esters Ethyl Acetate (EtOAc)Common solvent for chromatography and extractions. A related compound is soluble in it.[4]Moderate
Alcohols Methanol (MeOH), Ethanol (EtOH)Can be used for stock solutions and some reactions. A related compound is soluble in MeOH.[4]Moderate
Non-polar Alkanes Hexanes, Pentane, HeptanePoor solubility. Primarily used as anti-solvents for precipitation or trituration.Very Low

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

Objective: To create a 20 mM stock solution of this compound (MW: 223.32 g/mol ) in 100% DMSO.

Materials:

  • This compound

  • Anhydrous, high-purity DMSO

  • Analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • 2.0 mL microcentrifuge tube

Procedure:

  • Weigh Compound: Accurately weigh 4.47 mg of the compound and place it into the 2.0 mL microcentrifuge tube.

  • Add Solvent: Add 1.0 mL of 100% DMSO to the tube.

  • Dissolve: Tightly cap the tube and vortex at high speed for 1-2 minutes.

  • Inspect: Visually inspect the solution to ensure all solid material has dissolved. If not, gentle warming in a 37°C water bath or brief sonication can be applied.

  • Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution into Aqueous Buffer Using a Co-solvent

Objective: To prepare a 20 µM working solution in a phosphate-buffered saline (PBS) solution containing 1% DMSO as a co-solvent.

Materials:

  • 20 mM stock solution in DMSO (from Protocol 1)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer or magnetic stirrer

Procedure:

  • Prepare Co-solvent Buffer: For a final volume of 10 mL, prepare a PBS solution containing 1% DMSO. This is achieved by adding 100 µL of DMSO to 9.9 mL of PBS. Mix thoroughly.

  • Calculate Dilution: To achieve a 20 µM final concentration from a 20 mM stock, a 1:1000 dilution is required. For a 10 mL final volume, you will need 10 µL of the stock solution.

  • Perform Dilution: a. Place the 10 mL of 1% DMSO/PBS buffer in a conical tube. b. Begin vortexing or rapidly stirring the buffer. c. While the buffer is mixing, add the 10 µL of the 20 mM stock solution dropwise or by dispensing the pipette tip below the liquid surface.

  • Final Mix: Continue to vortex for an additional 30 seconds to ensure homogeneity.

  • Inspect: The final solution should be clear. If any cloudiness or precipitate is observed, the final concentration may be too high for this co-solvent system, and further troubleshooting (e.g., adding a surfactant) may be necessary.

References

Technical Support Center: Optimizing Catalyst Systems for Tert-butyl trans-4-ethynylcyclohexylcarbamate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reactions involving tert-butyl trans-4-ethynylcyclohexylcarbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a key intermediate in the synthesis of complex molecules, particularly in pharmaceutical development, ensuring high-yielding and reproducible coupling reactions is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

The primary reaction for this substrate is the Sonogashira cross-coupling, a powerful method for forming C(sp)-C(sp²) bonds.[1][2] Our focus will be on optimizing the palladium-copper catalyzed system for this transformation, addressing common pitfalls from catalyst deactivation to unwanted side reactions.

Section 1: The Sonogashira Coupling - A Mechanistic Overview

Before troubleshooting, it's crucial to understand the underlying mechanism. The Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding these cycles is the foundation for rational optimization, as every variable—catalyst, ligand, base, solvent—influences specific steps.

The generally accepted mechanism involves the palladium(0) species initiating the primary cycle by oxidatively adding to the aryl/vinyl halide.[4] Simultaneously, the copper(I) co-catalyst activates the terminal alkyne, facilitating its deprotonation by a mild base to form a copper acetylide.[5] This copper acetylide then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active palladium(0) catalyst.[6]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II)Complex R-Pd(II)-X(L)2 Pd(0)L2->Pd(II)Complex Oxidative Addition (R-X) Pd(II)Alkyne R-Pd(II)-C≡CR'(L)2 Pd(II)Complex->Pd(II)Alkyne Transmetalation Pd(II)Alkyne->Pd(0)L2 Product R-C≡CR' Pd(II)Alkyne->Product Reductive Elimination Cu(I)X Cu(I)X Cu-Alkyne Cu-C≡CR' Cu(I)X->Cu-Alkyne Deprotonation (Base) Cu-Alkyne->Pd(II)Complex From Cu Cycle Alkyne H-C≡CR' Alkyne->Cu(I)X π-Complex Formation Base Base Troubleshooting_Workflow start Low / No Conversion Observed check_catalyst Is the Pd catalyst active and fresh? start->check_catalyst check_reagents Are starting materials & solvents pure/dry? check_catalyst->check_reagents Yes sol_catalyst Use fresh catalyst. Consider a more robust precatalyst. check_catalyst->sol_catalyst No check_conditions Are reaction conditions (temp, base) optimal? check_reagents->check_conditions Yes sol_reagents Purify reagents. Use anhydrous, degassed solvents. check_reagents->sol_reagents No sol_conditions Increase temperature. Screen different bases or ligands. check_conditions->sol_conditions No success Problem Solved check_conditions->success Yes sol_catalyst->success sol_reagents->success sol_conditions->success

References

common side reactions with tert-butyl trans-4-ethynylcyclohexylcarbamate and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl trans-4-ethynylcyclohexylcarbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common side reactions, troubleshoot experimental challenges, and provide validated protocols to ensure the success of your synthetic endeavors.

Introduction

This compound is a valuable bifunctional molecule widely used in the synthesis of pharmaceuticals and complex organic materials. Its structure incorporates three key chemical features: a terminal alkyne for coupling reactions, a Boc-protected amine for subsequent functionalization, and a rigid trans-cyclohexyl scaffold that imparts specific conformational properties. While powerful, its reactivity can lead to predictable side reactions. This guide provides expert insights into identifying, mitigating, and avoiding these common issues.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira coupling reaction is plagued by a dimeric byproduct of the alkyne. What is causing this and how can I prevent it?

A: You are observing alkyne homocoupling, commonly known as Glaser coupling. This is a very common side reaction when using terminal alkynes, especially in traditional Sonogashira reactions that employ a copper(I) co-catalyst.[1][2] The copper(I) salt, while intended to facilitate the formation of a copper acetylide for transmetalation to palladium, can also catalyze the oxidative dimerization of your alkyne starting material.[1]

To avoid this:

  • Switch to a Copper-Free Protocol: This is the most effective solution. Modern Sonogashira protocols often use palladium catalysts with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands that are efficient enough to not require copper co-catalysis.[1][3]

  • Reduce Copper(I) Loading: If a copper-free system is not an option, minimize the amount of the Cu(I) co-catalyst to the lowest effective concentration.

  • Ensure Strictly Anaerobic Conditions: Glaser coupling is an oxidative process. Rigorously degassing your solvents and maintaining an inert atmosphere (Argon or Nitrogen) can help suppress this side reaction.

Q2: After Boc deprotection using strong acid, I've isolated an unexpected product with a mass increase of +56 Da. What is this side product?

A: This mass increase corresponds to the addition of a tert-butyl group (C₄H₈). The acidic cleavage of a Boc group proceeds via the formation of a stable tert-butyl cation.[4][5] This highly reactive electrophile can be "trapped" by any available nucleophile in your reaction mixture, leading to unwanted alkylation.[4][6] In the case of your deprotected product, the newly freed amine can potentially be alkylated, though other nucleophilic sites on your molecule are also susceptible.

To prevent this:

  • Use a Cation Scavenger: Add a scavenger to the deprotection cocktail. Scavengers are nucleophiles that are more reactive or present in a much higher concentration than your substrate, effectively trapping the tert-butyl cation before it can cause side reactions.[5][6] Common scavengers include anisole, thioanisole, or triethylsilane.[7]

Q3: I am synthesizing the title compound from tert-butyl trans-4-formylcyclohexylcarbamate. What are the most likely side reactions in the alkyne-forming step?

A: The conversion of an aldehyde to a terminal alkyne is typically achieved via a one-carbon homologation, such as the Corey-Fuchs reaction or the Seyferth-Gilbert homologation .[8][9][10]

  • Corey-Fuchs Reaction: This two-step process first forms a 1,1-dibromoalkene, which is then treated with a strong base like n-butyllithium.[9][10] A potential side reaction is incomplete elimination, leading to a bromoalkyne intermediate. Another issue can be the premature reaction of the organolithium intermediate with other functional groups.

  • Seyferth-Gilbert Homologation: This reaction uses a diazophosphonate reagent. With aliphatic aldehydes that have α-hydrogens, a potential side reaction is competing enolization of the aldehyde under the strong basic conditions (e.g., potassium tert-butoxide), which can reduce your yield.[11] To mitigate this, the milder Ohira-Bestmann modification, which uses potassium carbonate as the base, is highly recommended for base-sensitive substrates.[11][12]

Q4: My cross-coupling reaction is very slow or gives low conversion. Could the bulky cyclohexyl ring be the problem?

A: Yes, steric hindrance can be a significant factor. The bulky cyclohexyl group can slow down the rate-limiting oxidative addition step, where the palladium catalyst inserts into the aryl/vinyl halide bond.[1] This is especially true if your coupling partner is also sterically demanding.

To improve reaction efficiency:

  • Optimize Ligand Choice: Use palladium catalysts bearing bulky and electron-rich ligands, such as Buchwald-type phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1][3] These ligands promote the formation of a highly reactive, monoligated 14-electron Pd(0) species that is more effective at undergoing oxidative addition with hindered substrates.[1]

  • Use a Pre-catalyst: Employ a modern, air-stable palladium pre-catalyst that readily generates the active Pd(0) species in situ.[1]

  • Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier, but must be balanced against potential substrate or product decomposition.

Troubleshooting Guides

Table 1: Troubleshooting Sonogashira Coupling Reactions
ProblemPotential Cause(s)Suggested Solution(s)Rationale
Low to No Conversion 1. Inactive Catalyst2. Insufficiently Strong Base3. Steric Hindrance1. Use a fresh catalyst or a robust pre-catalyst. Ensure phosphine ligands are not oxidized.2. Switch to a stronger base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like DIPA, TEA).3. Use a catalyst system with bulky, electron-rich ligands (e.g., Pd/SPhos).[1][3]1. The active Pd(0) species is prone to decomposition.2. The base must be strong enough to deprotonate the terminal alkyne.3. Bulky ligands accelerate the rate-limiting oxidative addition step for hindered substrates.[1]
Significant Homocoupling (Glaser Product) 1. High Cu(I) concentration2. Presence of Oxygen3. Slow cross-coupling kinetics1. Switch to a copper-free protocol or reduce Cu(I) loading to <1 mol%.[1][2]2. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.3. Optimize the cross-coupling rate by increasing temperature or changing the ligand.1. The Cu(I) co-catalyst is the primary promoter of oxidative homocoupling.[1]2. Glaser coupling is an oxidative process.3. If cross-coupling is slow, the competing homocoupling pathway can become dominant.[1]
De-Boc'ed Product Observed 1. Reaction conditions are too acidic.2. Use of certain additives or reagents.1. Ensure the base used neutralizes any acidic byproducts (e.g., HX from the halide). Use a sufficient excess of amine base.2. Avoid acidic additives. If using an ammonium salt (e.g., TBAF), ensure the pH does not drop.The Boc group is labile to strong acids.[4][13] While generally stable to Sonogashira conditions, prolonged reaction times with accumulating acid can cause cleavage.
Table 2: Troubleshooting Boc Deprotection
ProblemPotential Cause(s)Suggested Solution(s)Rationale
Incomplete Deprotection 1. Insufficient acid strength or quantity.2. Short reaction time.1. Use a stronger acid (e.g., neat TFA) or a higher concentration of HCl.[13][14]2. Increase reaction time and monitor by TLC or LC-MS.Complete protonation of the carbamate is required for cleavage.[5]
tert-Butylation of Product (+56 Da) 1. Formation of reactive tert-butyl cation.[4][5]1. Add a cation scavenger like anisole, thioanisole, or triethylsilane (1-5% v/v) to the reaction mixture.[6][7]Scavengers are highly nucleophilic and trap the tert-butyl cation before it can react with the desired product.[5]
Degradation of Other Functional Groups 1. Acid-labile groups present.2. Harsh deprotection conditions.1. Use milder deprotection methods if possible (e.g., TMSI followed by methanol).[7]2. Perform the reaction at a lower temperature (e.g., 0 °C) and monitor closely to avoid over-exposure.Strong acids like TFA can cleave other sensitive protecting groups or degrade the molecule. Orthogonal protection strategies are key.[14]

Visualized Mechanisms & Workflows

cluster_0 Reactive Sites of the Molecule mol This compound alkyne Terminal Alkyne (Sonogashira, Click, etc.) mol->alkyne Site 1 boc Boc-Protected Amine (Acid-Labile) mol->boc Site 2

Caption: Key reactive sites on the target molecule.

cluster_path1 Desired Sonogashira Pathway cluster_cu Copper Cycle cluster_path2 Side Reaction: Glaser Coupling start1 R¹-X + Pd(0) oa Oxidative Addition start1->oa int1 R¹-Pd(II)-X oa->int1 tm Transmetalation int1->tm int2 R¹-Pd(II)-C≡CR² tm->int2 re Reductive Elimination int2->re prod R¹-C≡CR² + Pd(0) re->prod alkyne H-C≡CR² cu_acetylide Cu-C≡CR² alkyne->cu_acetylide + Cu(I) cu_acetylide->tm start2 2 H-C≡CR² dimer R²-C≡C-C≡C-R² start2->dimer + Cu(I), O₂

Caption: Competing Sonogashira and Glaser coupling pathways.

cluster_deprotection Boc Deprotection Mechanism cluster_scavenger Scavenger Action BocN Boc-NH-R BocN_H Protonated Carbamate BocN->BocN_H + H⁺ CarbamicAcid Carbamic Acid (R-NH-COOH) BocN_H->CarbamicAcid Cleavage tBu_cation tert-Butyl Cation (Reactive) BocN_H->tBu_cation Amine Free Amine (R-NH₂) CarbamicAcid->Amine - CO₂ SideProduct Alkylated Side Product (+56 Da) Amine->SideProduct tBu_cation->Amine Alkylation (Undesired) Scavenger Scavenger (e.g., Thioanisole) tBu_cation->Scavenger Fast Trapping (Desired) Trapped Trapped Product (e.g., S-tert-butylthioanisole) Scavenger->Trapped

Caption: Boc deprotection and the role of cation scavengers.

Validated Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of a Hindered Aryl Bromide

This protocol is optimized to minimize Glaser homocoupling and effectively couple sterically demanding substrates.

Materials:

  • This compound (1.0 equiv)

  • Hindered Aryl Bromide (1.1 equiv)

  • Palladium Precatalyst (e.g., SPhos Pd G3, 2.5 mol%)

  • SPhos ligand (2.5 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane or Toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl bromide, palladium precatalyst, SPhos ligand, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add this compound.

  • Via syringe, add the anhydrous, degassed solvent.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Boc Deprotection with Thioanisole Scavenger

This protocol ensures clean and complete removal of the Boc group while preventing tert-butylation side reactions.

Materials:

  • Boc-protected substrate (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA, 10-20 equiv)

  • Thioanisole (scavenger, 0.05 equiv, ~5% v/v of TFA)

Procedure:

  • Dissolve the Boc-protected substrate in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add thioanisole to the solution.

  • Slowly add trifluoroacetic acid dropwise to the stirred solution at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until all starting material is consumed (typically 30-90 minutes).

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Co-evaporate with toluene (2-3 times) to ensure complete removal of residual TFA.

  • The resulting TFA salt can be used directly or neutralized by dissolving in a suitable solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution).

References

Technical Support Center: Purification of tert-butyl trans-4-ethynylcyclohexylcarbamate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the purification of reaction products derived from tert-butyl trans-4-ethynylcyclohexylcarbamate. As a key building block in medicinal chemistry and materials science, its effective purification is critical for downstream applications. This document is structured to provide not just protocols, but the underlying scientific rationale to empower you to tackle purification challenges with confidence.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of products from Sonogashira couplings, Click Chemistry (CuAAC), and Boc-deprotection reactions involving this compound.

Scenario 1: Sonogashira Coupling - Persistent Impurities After Column Chromatography

Question: I've performed a Sonogashira coupling between this compound and an aryl bromide. After a standard silica gel column, my product is still contaminated. What are the likely impurities and how can I remove them?

Answer:

This is a common challenge in Sonogashira reactions. The impurities are likely a combination of starting materials, catalyst residues (palladium and copper), and a significant side-product: the homocoupled alkyne (a 1,3-diyne).[1][2]

Visualizing the Purification Strategy:

sonogashira_purification crude Crude Reaction Mixture (Product, SMs, Pd/Cu, Homocoupled Alkyne) workup Aqueous Work-up (e.g., NH4Cl wash) crude->workup Remove water- soluble salts column Silica Gel Chromatography (Hexane/EtOAc gradient) workup->column Primary Purification product Purified Product column->product impurities Co-eluting Impurities (Homocoupled Alkyne, Aryl Bromide) column->impurities recrystallization Recrystallization or Trituration product->recrystallization If impurities persist impurities->recrystallization final_product Highly Pure Product recrystallization->final_product

Caption: Workflow for Sonogashira Product Purification.

In-Depth Troubleshooting Steps:

  • Identify the Impurities: Before attempting further purification, it is crucial to identify the contaminants. Run a high-resolution TLC or an LC-MS of your "purified" product. The homocoupled diyne is often less polar than the desired cross-coupled product. Catalyst residues may not be UV-active but can sometimes be visualized as dark spots on the TLC plate.

  • Optimize Column Chromatography:

    • Solvent System: For compounds of this nature, a gradient of ethyl acetate in hexanes is a good starting point.[3] If your product and the homocoupled alkyne are co-eluting, try a less polar solvent system like dichloromethane in hexanes or toluene in hexanes. The aromaticity of toluene can alter the selectivity for aromatic-containing compounds on silica gel.

    • Dry Loading: Instead of loading your sample in a liquid, adsorb it onto a small amount of silica gel and load the dry powder onto the column. This often results in better separation.

  • Recrystallization: If column chromatography fails to provide the desired purity, recrystallization is an excellent next step. The choice of solvent is critical and should be determined empirically.

    Solvent System Rationale
    Ethyl Acetate / HexanesThe product is typically soluble in ethyl acetate and insoluble in hexanes. Dissolve the impure product in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity is observed.
    Dichloromethane / PentaneSimilar to the above, for less polar products.
    Isopropanol / WaterA more polar option if the product has sufficient polarity.
  • Catalyst Scavenging: Palladium and copper residues can often be removed with specific treatments.

    • Aqueous Washes: Washing the organic layer with an aqueous solution of ammonium chloride can help remove some copper salts.

    • Thiol Resins: For stubborn palladium contamination, stirring the crude product in a solution with a thiol-functionalized resin can effectively sequester the metal.

Scenario 2: Click Chemistry (CuAAC) - Difficulty in Removing Copper Catalyst

Question: My CuAAC reaction to form a triazole from this compound and an azide has gone to completion, but I am struggling to remove the copper catalyst. My product appears as a blue or green oil.

Answer:

Copper removal is a frequent challenge in CuAAC reactions. The characteristic blue/green color is indicative of copper(II) species. The goal is to chelate the copper and extract it into an aqueous layer.

Step-by-Step Protocol for Copper Removal:

  • Dilute the Reaction Mixture: Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Aqueous Wash with a Chelating Agent: Wash the organic layer with an aqueous solution that can chelate copper.

    Aqueous Wash Solution Mechanism of Action
    1% w/v EDTA solutionEDTA is a strong chelating agent for copper ions.
    Saturated aq. NH4ClAmmonia complexes with copper, facilitating its removal into the aqueous phase.
    5% aq. Sodium SulfideThis will precipitate copper as copper sulfide, which can be filtered off. Use with caution in a well-ventilated hood due to the potential for H2S gas evolution.
  • Brine Wash and Drying: After the chelating wash, wash the organic layer with brine to remove excess water, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration through a Silica Plug: If residual copper persists, pass the concentrated organic solution through a short plug of silica gel, eluting with your column solvent. The polar copper salts will often adhere to the silica.

Scenario 3: Boc-Deprotection - Product is an Oil and Difficult to Handle

Question: I have successfully deprotected my Boc-protected compound using TFA, but after removing the acid, I am left with a sticky oil (the TFA salt of my amine) which is difficult to purify further.

Answer:

This is expected behavior. The product of a Boc-deprotection with an acid like TFA is the corresponding ammonium salt.[2][4] These salts are often hygroscopic and non-crystalline. The key is to convert the salt to the free amine.

Visualizing the Deprotection and Work-up:

boc_deprotection_workflow start Boc-Protected Amine deprotection Deprotection (e.g., TFA in DCM) start->deprotection salt Amine TFA Salt (Often an oil) deprotection->salt basify Aqueous Basic Work-up (e.g., NaHCO3 or NaOH) salt->basify Neutralize extraction Extraction (e.g., DCM or EtOAc) basify->extraction free_amine Free Amine (Often a solid or free-base oil) extraction->free_amine column Column Chromatography (if needed) free_amine->column final_product Purified Free Amine column->final_product

Caption: Workflow for Boc-Deprotection and Purification.

Protocol for Free Amine Isolation:

  • Remove the Deprotection Acid: After the reaction is complete, concentrate the solution in vacuo to remove the excess acid and solvent.

  • Basification: Dissolve the resulting oily residue in an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash this solution with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO3) is often sufficient. For more stubborn salts, a dilute (e.g., 1M) solution of sodium hydroxide (NaOH) can be used, but be cautious if your molecule has other base-sensitive functional groups.

  • Extraction and Drying: Separate the organic layer. Wash it with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure. The resulting free amine is often a solid or a more manageable free-base oil.

Frequently Asked Questions (FAQs)

Q1: Is the Boc group stable to silica gel chromatography?

A1: Generally, yes, the Boc group is stable to standard silica gel chromatography.[5] However, prolonged exposure to acidic silica gel, especially with more polar solvent systems (like high percentages of methanol), can lead to partial deprotection.[5] If you suspect this is an issue, you can neutralize the silica gel by eluting the column with a solvent system containing a small amount of triethylamine (e.g., 0.5-1%) before loading your compound.[3]

Q2: How can I prevent the homocoupling of this compound in a Sonogashira reaction?

A2: Alkyne homocoupling (Glaser coupling) is a common side reaction, especially in the presence of oxygen and excess copper catalyst.[2][6] To minimize this:

  • Use Copper-Free Conditions: Many modern Sonogashira protocols are copper-free, which eliminates the primary catalyst for this side reaction.[1][4]

  • Maintain an Inert Atmosphere: Thoroughly degas your solvents and run the reaction under an inert atmosphere (argon or nitrogen) to exclude oxygen.

  • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can keep its concentration low, disfavoring the bimolecular homocoupling.

Q3: For a Click Chemistry (CuAAC) reaction, what is the easiest way to purify the product if both starting materials are non-polar?

A3: One of the major advantages of click chemistry is that the resulting 1,2,3-triazole is significantly more polar than the starting alkyne and azide.[7][8] This polarity difference makes purification by standard silica gel chromatography straightforward. You will typically see a large separation on TLC between the product and the starting materials.

Q4: What are some good starting solvent systems for column chromatography of these compounds?

A4: The polarity of your product will depend on the partner molecule in the coupling reaction. Here are some good starting points for TLC method development:

Compound Type Starting Solvent System (v/v) Rationale
Boc-protected Sonogashira product (with an aryl group)20% Ethyl Acetate in HexanesA good balance for moderately polar compounds.
Boc-protected triazole product30-50% Ethyl Acetate in HexanesTriazoles are more polar than the corresponding alkynes.
Deprotected amine product5-10% Methanol in Dichloromethane (+ 0.5% NH4OH)Amines are polar and can streak on silica. The basic additive helps to ensure a clean elution.

Q5: My deprotected amine product is water-soluble. How can I extract it from an aqueous solution?

A5: If your free amine has high water solubility, standard extraction with ethyl acetate or DCM may be inefficient. In this case, consider the following:

  • Continuous Liquid-Liquid Extraction: This technique can be very effective for extracting water-soluble compounds into an organic solvent.

  • Salting Out: Saturating the aqueous layer with sodium chloride can decrease the solubility of your amine in the aqueous phase and improve extraction efficiency.

  • Lyophilization: If the amine salt is non-volatile, you can lyophilize (freeze-dry) the aqueous solution after neutralization to obtain the product as a solid.

References

Technical Support Center: Navigating Steric Hindrance from the Tert-Butyl Group in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for challenges arising from the steric bulk of the tert-butyl group in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is the tert-butyl group a primary example?

A1: Steric hindrance is a phenomenon in chemistry where the spatial arrangement of atoms or groups within a molecule impedes a chemical reaction.[1] The tert-butyl group, -C(CH₃)₃, is a classic example of a sterically demanding group due to its three bulky methyl groups attached to a central carbon atom. This creates a large, three-dimensional obstacle that can block or slow down the approach of reagents to a nearby reactive center.

Q2: How does the tert-butyl group affect Sₙ1 and Sₙ2 reactions?

A2: The tert-butyl group has opposing effects on Sₙ1 and Sₙ2 reactions. In Sₙ2 reactions , which require a backside attack by a nucleophile, the bulky tert-butyl group effectively shields the reaction center, making this approach highly unfavorable and dramatically slowing down the reaction rate.[1] Conversely, in Sₙ1 reactions , the tert-butyl group promotes the reaction by stabilizing the intermediate carbocation through hyperconjugation and inductive effects.[1]

Q3: Can a tert-butyl group influence the regioselectivity of a reaction?

A3: Absolutely. In electrophilic aromatic substitution, for instance, the tert-butyl group is an ortho, para-director due to its electron-donating nature. However, its significant steric bulk hinders attack at the ortho positions, leading to a strong preference for substitution at the para position.[1]

Q4: Are there any benefits to having a bulky tert-butyl group in a molecule?

A4: Yes, the steric hindrance of the tert-butyl group can be strategically employed. It can be used for "kinetic stabilization," where the bulkiness of the group protects a reactive part of a molecule from undergoing unwanted reactions. In medicinal chemistry, a tert-butyl group can act as a "metabolic shield," preventing enzymatic degradation of a drug and thereby increasing its half-life.[1]

Troubleshooting Guides for Common Synthetic Challenges

This section provides detailed troubleshooting for specific reactions where the tert-butyl group is known to cause difficulties.

Challenge 1: Low Yields in Suzuki-Miyaura Cross-Coupling of Sterically Hindered Substrates

The synthesis of biaryls with ortho- or di-ortho-tert-butyl substituents is a common challenge. The steric bulk impedes the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.

Troubleshooting Steps & Solutions
Potential Cause Recommended Action & Explanation
Inefficient Ligand Standard phosphine ligands like PPh₃ are often too small to promote the coupling of sterically demanding partners. Solution: Switch to bulky, electron-rich phosphine ligands. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or tri-tert-butylphosphine are excellent choices as they promote the crucial reductive elimination step.[2][3][4][5][6]
Inappropriate Base or Solvent The choice of base and solvent system is critical for hindered couplings. Solution: Use a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Solvents such as toluene, dioxane, or THF are generally effective. In some cases, the addition of a small amount of water can be beneficial.
Insufficient Reaction Energy The activation energy for the coupling of hindered substrates can be high. Solution: Increase the reaction temperature. However, be cautious of potential side reactions like protodeboronation.[2]
Boronic Acid Instability Sterically hindered boronic acids can be prone to protodeboronation under the reaction conditions. Solution: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester, before the coupling reaction.[2]
Experimental Protocol: Suzuki-Miyaura Coupling of a Hindered Aryl Bromide

This is a general protocol and may require optimization for your specific substrates.

Materials:

  • Palladium catalyst precursor (e.g., Pd₂(dba)₃)

  • Bulky phosphine ligand (e.g., SPhos)

  • Hindered aryl bromide (1.0 equiv)

  • Arylboronic acid or boronate ester (1.2 equiv)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precursor, phosphine ligand, aryl bromide, arylboronic acid, and base.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Coupling Aryl-Br Aryl-Br Oxidative_Addition Oxidative Addition Aryl-Br->Oxidative_Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative_Addition Aryl-Pd(II)-Br(L2) Aryl-Pd(II)-Br(L2) Oxidative_Addition->Aryl-Pd(II)-Br(L2) Transmetalation Transmetalation Aryl-Pd(II)-Br(L2)->Transmetalation Aryl'-B(OR)2 Aryl'-B(OR)2 Aryl'-B(OR)2->Transmetalation Base Base Base->Transmetalation Aryl-Pd(II)-Aryl'(L2) Aryl-Pd(II)-Aryl'(L2) Transmetalation->Aryl-Pd(II)-Aryl'(L2) Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Aryl'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Aryl-Aryl' Aryl-Aryl' Reductive_Elimination->Aryl-Aryl' Neopentyl_Substitution cluster_SN2 Sₙ2 Pathway cluster_SN1 Sₙ1 Pathway Neopentyl-X Neopentyl-X Blocked Backside Attack Blocked by tert-Butyl Group Neopentyl-X->Blocked Nu- Nu- Nu-->Blocked No_Reaction No Reaction Blocked->No_Reaction Neopentyl-X_SN1 Neopentyl-X Primary_Carbocation Primary Carbocation Neopentyl-X_SN1->Primary_Carbocation Rearrangement 1,2-Methyl Shift Primary_Carbocation->Rearrangement Tertiary_Carbocation Tertiary Carbocation Rearrangement->Tertiary_Carbocation Rearranged_Product Rearranged Product Tertiary_Carbocation->Rearranged_Product Diels_Alder Diene_s-trans 2,3-di-tert-butyl-1,3-butadiene (s-trans, unreactive) High_Pressure High Pressure Diene_s-trans->High_Pressure Diene_s-cis s-cis conformation (reactive) High_Pressure->Diene_s-cis Cycloaddition [4+2] Cycloaddition Diene_s-cis->Cycloaddition Dienophile Dienophile Dienophile->Cycloaddition Product Diels-Alder Adduct Cycloaddition->Product

References

how to monitor the progress of a reaction involving tert-butyl trans-4-ethynylcyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Monitoring Reactions of tert-butyl trans-4-ethynylcyclohexylcarbamate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, practical advice for monitoring chemical reactions involving this compound. The content is structured in a question-and-answer format to directly address common challenges and provide actionable troubleshooting strategies.

Part 1: Foundational Monitoring Principles & FAQs

This section covers the essential analytical techniques and helps you select the most appropriate method for your specific experimental needs.

FAQ: What are the primary methods for monitoring reactions with this compound?

The choice of monitoring technique depends on the specific reaction being performed. The most common and effective methods are Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Each offers distinct advantages in terms of speed, detail, and sensitivity.[1]

  • Thin-Layer Chromatography (TLC): A rapid, cost-effective method ideal for quick qualitative checks on reaction progress.[3] It separates compounds based on polarity, allowing you to visualize the consumption of starting materials and the formation of products.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, making it invaluable for confirming the transformation of functional groups.[2][5] ¹H NMR is particularly useful for identifying key proton signals that appear or disappear during the reaction.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and quantitative technique that separates the reaction mixture and provides the mass-to-charge ratio of each component.[7][8] It is excellent for confirming product identity and detecting low-level impurities or side products.[7]

FAQ: How do I choose the best monitoring technique for my specific reaction?

Your choice should be guided by the nature of the chemical transformation.

  • For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click" Chemistry):

    • TLC is excellent for initial screening and progress monitoring. The product triazole is typically more polar than the starting alkyne, resulting in a lower Retention Factor (Rf).

    • ¹H NMR is definitive. You will monitor the disappearance of the terminal alkyne proton signal (typically ~2-3 ppm) and the appearance of a new triazole proton signal (~7-8 ppm).[9][10]

  • For Boc-Deprotection (Amine Unveiling):

    • TLC is very effective. The resulting free amine is significantly more polar than the Boc-protected starting material and will often stick to the baseline or have a very low Rf. Staining with ninhydrin, which specifically detects primary amines, can be highly informative.[11]

    • LC-MS is the preferred method for quantitative analysis.[11][12] It can cleanly separate the starting material from the highly polar product and confirm the mass change associated with the loss of the Boc group (100.12 g/mol ).

    • ¹H NMR provides clear evidence of deprotection through the complete disappearance of the large singlet peak corresponding to the tert-butyl protons of the Boc group (typically around 1.4 ppm).

Part 2: Troubleshooting Guides for Common Techniques

Guide 1: Troubleshooting Thin-Layer Chromatography (TLC)

TLC is often the first line of analysis, but common issues can arise.[13][14][15][16]

dot

Caption: TLC Troubleshooting Decision Tree.

Q&A for TLC Troubleshooting:

  • Question: I can't see any spots on my TLC plate after development. What went wrong?

    • Answer: This could be due to several factors. Your compound may not be UV-active; try using a stain like potassium permanganate or ninhydrin (for deprotection reactions).[17] Alternatively, your sample may be too dilute, so try concentrating it or spotting multiple times in the same location, allowing the solvent to dry between applications.[14] Also, ensure the solvent level in the chamber is below your spotting line to prevent the sample from dissolving into the solvent pool.[14]

  • Question: My starting material and product have the same Rf value. How can I resolve them?

    • Answer: This indicates your chosen solvent system (mobile phase) is not effective at differentiating the compounds. You need to change the solvent system.[13] Try a different combination of solvents with varying polarities. For example, if you are using ethyl acetate/hexane, consider switching to dichloromethane/methanol. Using a "co-spot," where you spot both the starting material and the reaction mixture in the same lane, can help confirm if two spots are truly identical or just very close.[18]

  • Question: My spots are streaking down the plate instead of forming tight circles. Why?

    • Answer: Streaking is often caused by overloading the sample on the plate; try spotting a more dilute solution.[13][14] It can also occur if the compound is highly acidic or basic. Adding a small amount of acid (like acetic acid) or base (like triethylamine) to your mobile phase can often resolve this issue by ensuring the compound is in a single, neutral state.[13]

Guide 2: Interpreting NMR and LC-MS Data

Q&A for NMR/LC-MS Interpretation:

  • Question: For a CuAAC (Click) reaction, which specific peaks in the ¹H NMR spectrum should I be monitoring?

    • Answer: The two most critical signals to watch are:

      • Disappearance of the terminal alkyne proton singlet, which is typically found between 2-3 ppm .

      • Appearance of a new singlet for the triazole proton, which characteristically appears downfield between 7-8 ppm . The disappearance of the alkyne peak and the emergence of the triazole peak are clear indicators that the cycloaddition is occurring.[9]

  • Question: How can I confirm my Boc deprotection is complete using LC-MS?

    • Answer: In your LC-MS analysis, you should set the instrument to monitor for the mass-to-charge ratio (m/z) of both your starting material and your expected product. A complete reaction is indicated by the total disappearance of the peak corresponding to the Boc-protected starting material and the appearance of a single major peak corresponding to the deprotected amine. The product will have a mass that is 100.12 units less than the starting material. Using LC-MS for this is highly recommended as it can be difficult to remove all traces of the highly acidic reagents (like TFA) used for deprotection, which can interfere with NMR analysis.[11][12]

  • Question: My LC-MS shows the correct product mass, but the retention time is much earlier than the starting material. Is this normal?

    • Answer: Yes, this is expected. Boc-deprotection removes a greasy, nonpolar tert-butyl group and exposes a polar amine. On a reverse-phase HPLC column (like a C18), polar compounds elute earlier than nonpolar compounds. Therefore, the deprotected product will have a significantly shorter retention time than the Boc-protected starting material.

Technique This compound (Start) CuAAC Product (Triazole) Boc-Deprotected Product (Amine)
¹H NMR (Key Signal) Alkyne-H: ~2-3 ppm; Boc-H: ~1.4 ppm (9H, singlet)Triazole-H: ~7-8 ppm; Boc-H: ~1.4 ppm (9H, singlet)Alkyne-H: ~2-3 ppm; Boc-H peak is absent
TLC (Typical Rf) High Rf (less polar)Medium Rf (more polar)Low Rf / Baseline (very polar)
LC-MS (m/z [M+H]⁺) 224.16(Mass of Azide + 224.16)124.11
IR Spectroscopy (Key Peak) C≡C-H stretch: ~3300 cm⁻¹; C=O stretch: ~1680 cm⁻¹C≡C-H peak is absent; C=O stretch: ~1680 cm⁻¹C≡C-H stretch: ~3300 cm⁻¹; C=O peak is absent

Part 3: Step-by-Step Experimental Protocols

Protocol 1: Monitoring a CuAAC "Click" Reaction by TLC

This protocol outlines a standard procedure for tracking the progress of a click reaction.[][20]

dot

CUAAC_Monitoring Start 1. Prepare TLC Plate & Chamber Spotting 2. Spot Plate with Controls and Reaction Mixture (SM, Co-spot, RM) Start->Spotting Elution 3. Develop (Elute) the Plate Spotting->Elution Visualization 4. Visualize Spots (UV light) Elution->Visualization Analysis 5. Analyze the Chromatogram Visualization->Analysis Complete Reaction Complete (SM spot is gone in RM lane) Analysis->Complete No SM Incomplete Reaction Incomplete (SM spot remains) Analysis->Incomplete SM Present Continue Continue Reaction & Re-sample Incomplete->Continue Continue->Spotting

Caption: Workflow for Monitoring a CuAAC Reaction by TLC.

  • Preparation:

    • Prepare a TLC developing chamber with a suitable mobile phase (e.g., 30% ethyl acetate in hexanes). Place a piece of filter paper in the chamber to ensure saturation.

    • On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Mark three lanes on this line for your starting material (SM), a co-spot (C), and the reaction mixture (RM).[18]

  • Spotting:

    • Dissolve a small amount of your starting alkyne in a volatile solvent. Using a capillary tube, spot it on the 'SM' and 'C' lanes.

    • Carefully withdraw a small aliquot from your reaction vessel. Spot this on the 'RM' and 'C' lanes (directly on top of the SM spot).[18]

  • Development & Visualization:

    • Place the TLC plate in the prepared chamber, ensuring the solvent level is below the pencil line. Allow the solvent to travel up the plate until it is about 1 cm from the top.

    • Remove the plate, mark the solvent front with a pencil, and let it dry.

    • Visualize the plate under a UV lamp. Most azides and the resulting triazole products are UV-active. Circle the visible spots.

  • Interpretation:

    • At the start of the reaction (t=0), the 'RM' lane should show only the spot corresponding to your starting material.

    • As the reaction progresses, a new, lower-Rf spot (the triazole product) will appear in the 'RM' lane, and the intensity of the starting material spot will decrease.

    • The reaction is considered complete when the starting material spot is no longer visible in the 'RM' lane.[4]

Protocol 2: Monitoring Boc-Deprotection with TFA by LC-MS

This protocol details how to track the removal of a Boc protecting group using Trifluoroacetic Acid (TFA).[11][12][21][22]

  • Sample Preparation:

    • At designated time points (e.g., 0, 15, 30, 60 minutes), take a small aliquot (approx. 5-10 µL) from the reaction mixture.

    • Quench the aliquot immediately in a vial containing ~1 mL of a 50:50 mixture of acetonitrile and water. This dilution stops the reaction and prepares the sample for injection.

  • Instrumentation Setup (Example Conditions):

    • LC System: Standard HPLC with a C18 column.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to 95% B over 5-10 minutes, hold, and then re-equilibrate.

    • MS Detector: Electrospray Ionization (ESI) in positive ion mode. Set to scan a mass range that includes your starting material and product, or use selected ion monitoring (SIM) for the specific m/z values.

  • Analysis:

    • Inject the prepared sample.

    • Monitor the chromatogram for two key peaks:

      • Starting Material Peak: this compound ([M+H]⁺ ≈ 224.16) at a later retention time.

      • Product Peak: trans-4-ethynylcyclohexylamine ([M+H]⁺ ≈ 124.11) at an earlier retention time.

    • The reaction is complete when the peak area of the starting material is negligible and the product peak area has maximized.

References

Technical Support Center: Scaling Up Reactions with tert-Butyl trans-4-Ethynylcyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl trans--4-ethynylcyclohexylcarbamate. This guide is designed for researchers, scientists, and drug development professionals who are transitioning reactions involving this versatile building block from the bench to a larger scale. We provide in-depth troubleshooting advice and frequently asked questions to address the specific challenges you may encounter.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary applications of tert-butyl trans-4-ethynylcyclohexylcarbamate?

This compound is a valuable bifunctional molecule. The terminal alkyne serves as a handle for various coupling reactions, most notably the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". The Boc-protected amine on the cyclohexane ring provides a latent nucleophile that can be revealed later in a synthetic sequence. This structure is frequently used in medicinal chemistry to create linkers for antibody-drug conjugates (ADCs) or as a scaffold for PROTACs and other complex molecules.

Q2: What initial safety precautions are critical when scaling up reactions with this compound?

Beyond standard laboratory safety protocols, two key areas require special attention during scale-up:

  • Handling of Metal Catalysts: Palladium and copper catalysts, common in Sonogashira and click reactions, can be pyrophoric, particularly in finely divided forms. Ensure proper inert atmosphere techniques (e.g., nitrogen or argon blanket) are used during charging of the reactor.

  • Thermal Hazards: Cross-coupling reactions are often exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A reaction that is easily controlled in a round-bottom flask can become dangerously exothermic in a large reactor. It is crucial to perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the thermal profile before attempting a large-scale run.

Q3: My Sonogashira coupling reaction is sluggish or stalls completely on a larger scale. What are the likely causes?

This is a common scale-up issue often related to mass transfer limitations or catalyst deactivation.[1][2][3][4][5] On a small scale, efficient stirring can overcome these issues, but in a large reactor, inefficient mixing can lead to localized concentration gradients and poor interaction between the catalyst (which may be heterogeneous or form heterogeneous species) and the reactants.[1][2][3][4][5] Catalyst deactivation due to trace oxygen or impurities in solvents and reagents is also magnified at scale.

Q4: I'm observing significant byproduct formation during the Boc deprotection step. How can I minimize this?

The primary challenge during Boc deprotection is the generation of a tert-butyl cation intermediate.[6][7][8] This reactive electrophile can alkylate nucleophilic sites on your product or other molecules in the reaction mixture, leading to impurities.[6][7] This is particularly problematic with electron-rich aromatic rings or other sensitive functional groups. The use of "scavengers" like anisole or thioanisole is highly recommended to trap the tert-butyl cation.[7]

Q5: How stable is this compound under acidic and basic conditions?

The Boc (tert-butyloxycarbonyl) group is highly sensitive to acidic conditions and is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid.[7][8] It is generally stable to a wide range of basic conditions, which allows for chemistry to be performed at the alkyne terminus using bases like triethylamine or diisopropylethylamine without affecting the protecting group.[9]

II. Troubleshooting Guide: Sonogashira Coupling Reactions

The Sonogashira coupling is a cornerstone reaction for this substrate, but its scale-up is not without challenges. Below are common problems and their solutions.

Problem 1: Low Conversion or Stalled Reaction

A reaction that proceeds to completion on a 1-gram scale may stall at 50% conversion on a 1-kilogram scale. This is often a result of poor mass transfer or catalyst inhibition.

Root Cause Analysis
  • Insufficient Catalyst Activity/Turnover: The catalyst may be poisoned by impurities (e.g., oxygen, water) in the starting materials or solvents, which are present in larger absolute amounts at scale.

  • Poor Mass Transfer: In heterogeneous or biphasic reaction mixtures, the rate of reaction can be limited by the speed at which reactants diffuse to the catalyst surface.[2][4][5] This is exacerbated by inadequate agitation in large reactors.[4][5]

  • Low Reagent Solubility: The solubility of the starting material or intermediates may be insufficient at higher concentrations, leading to precipitation and removal from the reaction cycle.

Troubleshooting Protocol
  • Reagent and Solvent Purity: Ensure all reagents and solvents are rigorously degassed to remove oxygen. Using a sparging system with nitrogen or argon for an extended period before adding the catalyst is crucial.

  • Optimize Agitation: The geometry of the reactor and the type of impeller significantly impact mixing efficiency. For catalyst slurries, a pitched-blade turbine or a similar impeller that promotes solid suspension is recommended. Correlate the stirring speed (RPM) from the lab scale to an appropriate tip speed or power per unit volume for the plant reactor to ensure equivalent mixing.

  • Catalyst and Ligand Selection: Consider more robust catalyst systems for scale-up. While standard Pd(PPh₃)₄ may work in the lab, phosphine-free systems or those with bulky, electron-rich phosphine ligands (e.g., cataCXium® A) can offer better stability and turnover numbers.[10]

  • Consider a Co-solvent: If solubility is an issue, introducing a co-solvent like THF can help maintain a homogeneous solution.[10]

Data Summary: Recommended Catalyst Systems for Scale-Up
Catalyst SystemKey Advantages for Scale-UpConsiderations
PdCl₂(PPh₃)₂ / CuIWell-established, cost-effective.Prone to Glaser homocoupling; requires strict oxygen exclusion.[11][12]
cataCXium® A Pd G3High turnover number, robust, often requires lower catalyst loading.[10]Higher initial cost.
Copper-Free SystemsEliminates Glaser homocoupling byproducts and reduces copper contamination in the final product.[11][12][13]May require higher temperatures or different bases to achieve comparable reaction rates.[13]

Workflow Diagram: Troubleshooting Low Conversion

start Low Conversion in Sonogashira Scale-Up check_purity Verify Reagent & Solvent Purity (Degassed, Low Water Content) start->check_purity purity_ok Purity OK? check_purity->purity_ok check_mixing Evaluate Agitation Efficiency (Tip Speed, Impeller Type) mixing_ok Mixing Adequate? check_mixing->mixing_ok check_catalyst Assess Catalyst System (Loading, Stability) catalyst_ok Catalyst Robust? check_catalyst->catalyst_ok purity_ok->check_mixing Yes improve_degassing Action: Improve Degassing Protocol (e.g., N2 Sparge >1 hr) purity_ok->improve_degassing No mixing_ok->check_catalyst Yes adjust_agitation Action: Increase Agitation or Change Impeller mixing_ok->adjust_agitation No change_catalyst Action: Switch to more robust Catalyst/Ligand (e.g., cataCXium A) catalyst_ok->change_catalyst No end_solution Problem Resolved catalyst_ok->end_solution Yes improve_degassing->check_purity adjust_agitation->check_mixing change_catalyst->check_catalyst

Caption: Decision workflow for troubleshooting low Sonogashira coupling conversion.

Problem 2: Formation of Alkyne Homocoupling (Glaser) Byproduct

A significant challenge in Sonogashira chemistry is the undesired dimerization of the terminal alkyne to form a 1,3-diyne, known as the Glaser coupling product.[11][12] This is a copper-catalyzed process that is promoted by the presence of oxygen.[11]

Root Cause Analysis
  • Oxygen Contamination: The catalytic cycle for Glaser coupling involves the oxidation of Cu(I) to Cu(II).[11] Even trace amounts of oxygen can facilitate this side reaction.

  • High Copper Loading: Excessive amounts of the copper co-catalyst can accelerate the rate of homocoupling relative to the desired cross-coupling.[11]

  • Slow Oxidative Addition: If the oxidative addition of the aryl halide to the Pd(0) center is slow, the concentration of the copper acetylide intermediate builds up, providing more opportunity for it to undergo homocoupling.[11]

Troubleshooting Protocol
  • Implement Strict Anaerobic Conditions: This is the most critical factor. The reactor must be thoroughly purged with an inert gas. Maintaining a positive pressure of nitrogen or argon throughout the reaction is essential.

  • Optimize Pd/Cu Ratio: While a 1:2 ratio of Pd:Cu is common, reducing the relative amount of copper iodide can sometimes suppress homocoupling without significantly impacting the cross-coupling rate.

  • Switch to Copper-Free Conditions: The most definitive way to avoid Glaser coupling is to eliminate the copper co-catalyst entirely.[12][13] This often requires a change in base (e.g., a bulkier amine) and potentially higher reaction temperatures, but it simplifies purification by removing both the homocoupled byproduct and residual copper.[13]

III. Troubleshooting Guide: Click Chemistry (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is another primary use for this alkyne. While robust, scale-up can present challenges related to catalyst handling and purification.

Problem: Difficulty in Removing Copper Impurities from the Product

Residual copper can interfere with downstream reactions, be toxic in biological applications, and is a major concern for active pharmaceutical ingredients (APIs).

Root Cause Analysis
  • Product Chelation: The triazole product of the click reaction is an excellent chelator for copper ions, making simple aqueous washes ineffective for its removal.

  • Inefficient Work-up: Standard work-up procedures may not be sufficient to break the strong coordination between the product and copper.

Troubleshooting Protocol
  • Aqueous Washes with Chelating Agents: During the work-up, wash the organic layer with an aqueous solution of a strong chelating agent. A buffered solution of ethylenediaminetetraacetic acid (EDTA) is highly effective.[14][15][16] Ammonium hydroxide or ammonium chloride solutions can also be used to form water-soluble copper-amine complexes.[16]

  • Use of Scavenger Resins: For final polishing, passing a solution of the product through a cartridge or column packed with a copper scavenging resin (e.g., silica-supported thiourea or other chelating resins) can reduce copper levels to the low ppm range.[17][18]

  • Precipitation/Crystallization: If the product is crystalline, a final crystallization step is often very effective at rejecting metal impurities into the mother liquor.

Data Summary: Copper Removal Methods
MethodTypical Final Cu LevelAdvantagesDisadvantages
Aqueous EDTA Wash< 100 ppmInexpensive, easy to implement in work-up.[14][15][18]May require multiple washes; emulsion formation can be an issue.
Scavenger Resins< 10 ppmHigh selectivity, can achieve very low copper levels.[18]Higher cost, potential for product loss on the resin.[18]
Crystallization< 5 ppm (product dependent)Can simultaneously purify away other impurities.Requires a crystalline product; yield loss to mother liquor.

Workflow Diagram: Post-CuAAC Copper Removal

start Crude Product after CuAAC Reaction initial_wash Perform Aqueous Work-up with Chelating Agent (e.g., EDTA) start->initial_wash check_cu_level1 Analyze Residual Copper (ICP-MS or AAS) initial_wash->check_cu_level1 cu_spec1 Cu < Target Spec? check_cu_level1->cu_spec1 scavenger_resin Pass through Copper Scavenger Resin cu_spec1->scavenger_resin No final_product Final Product cu_spec1->final_product Yes check_cu_level2 Analyze Residual Copper scavenger_resin->check_cu_level2 cu_spec2 Cu < Target Spec? check_cu_level2->cu_spec2 crystallization Perform Crystallization cu_spec2->crystallization No cu_spec2->final_product Yes crystallization->final_product

Caption: A sequential workflow for effective copper removal post-click reaction.

IV. Troubleshooting Guide: Boc Deprotection

The final common transformation is the removal of the Boc protecting group to reveal the primary amine.

Problem: Incomplete Deprotection or Side-Product Formation

Achieving clean and complete deprotection at scale requires careful control of conditions to avoid side reactions caused by the tert-butyl cation intermediate.[6][8]

Root Cause Analysis
  • tert-Butyl Cation Alkylation: The generated tert-butyl cation can alkylate the desired product or other nucleophilic species, a problem that is exacerbated by longer reaction times or higher temperatures.[6][7]

  • Insufficient Acid: On a large scale, improper mixing can lead to localized areas where the acid concentration is too low for effective deprotection.

  • Reagent Stoichiometry: Using a catalytic amount of a strong acid might be sufficient on a small scale, but at scale, stoichiometric or even an excess of a milder acid might be required to drive the reaction to completion and account for any basic impurities.

Troubleshooting Protocol
  • Add a Scavenger: This is the most effective solution for preventing alkylation side products. Add 5-10 vol% of a scavenger like anisole, thioanisole, or triethylsilane to the reaction mixture before introducing the acid.[7]

  • Control Reagent Addition and Temperature: Add the acid slowly to a well-stirred solution of the substrate, maintaining a low temperature (e.g., 0-10 °C) to control the exotherm and minimize side reactions.

  • Choose the Right Acidic Reagent: While TFA in dichloromethane is a classic choice, it can be harsh.[7] For scale-up, consider using HCl in a more plant-friendly solvent like isopropanol, 2-MeTHF, or dioxane. Anhydrous conditions are generally preferred.

  • Monitor the Reaction Closely: Use in-process controls (e.g., HPLC, UPLC) to monitor the disappearance of the starting material. Do not extend the reaction time unnecessarily once the reaction is complete, as this only increases the chance for side-product formation.

Data Summary: Comparison of Boc Deprotection Conditions
Reagent SystemSolventKey AdvantagesKey Disadvantages
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Fast and effective.[7]TFA is corrosive and hard to remove; DCM is environmentally undesirable.[6]
HCl (gas or solution)Dioxane, Methanol, IsopropanolCost-effective; product is often isolated as a filterable HCl salt.Dioxane has safety concerns; requires careful control of stoichiometry.[7]
Sulfuric or Methanesulfonic Acidtert-Butyl AcetateCan be selective for N-Boc groups in the presence of t-butyl esters.[19]Strong, corrosive acids requiring careful handling.

V. References

  • Process Simulation for the Design and Scale Up of Heterogeneous Catalytic Process: Kinetic Modelling Issues. (n.d.). MDPI. --INVALID-LINK--

  • Sonogashira Coupling. (2016). Royal Society of Chemistry. --INVALID-LINK--

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (2011). National Institutes of Health (NIH). --INVALID-LINK--

  • Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. (n.d.). Jena Bioscience. --INVALID-LINK--

  • Technical Support Center: Removal of Residual Copper Catalyst from Click Chemistry Reactions. (n.d.). Benchchem. --INVALID-LINK--

  • Technical Support Center: Protocol for Removal of Copper Catalyst After Click Reaction. (n.d.). Benchchem. --INVALID-LINK--

  • Best method for removing Cu(I) from Org compounds. (2024). Reddit. --INVALID-LINK--

  • Investigation of mass transfer limitations in simultaneous esterification and transesterification of triglycerides using a heterogeneous catalyst. (2018). Royal Society of Chemistry. --INVALID-LINK--

  • Copper-free Sonogashira coupling. (2008). The chemical reaction database. --INVALID-LINK--

  • Mass and Heat Transfer Limitations and Other Aspects of the Use of Large-Scale Catalytic Reactors. (2022). ResearchGate. --INVALID-LINK--

  • Lesson 2.2 - Mass Transfer in Heterogeneous Catalytic Reactions. (2021). YouTube. --INVALID-LINK--

  • Effect of mass transfer limitation on catalytic activity and selectivity for oxidation of glycerol. (n.d.). AIDIC. --INVALID-LINK--

  • Sonogashira coupling. (n.d.). Wikipedia. --INVALID-LINK--

  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. --INVALID-LINK--

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2022). MDPI. --INVALID-LINK--

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Publications. --INVALID-LINK--

  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. --INVALID-LINK--

  • Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. --INVALID-LINK--

  • Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. (2007). ResearchGate. --INVALID-LINK--

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. --INVALID-LINK--

  • A General Protocol for Robust Sonogashira Reactions in Micellar Medium. (2020). SciSpace by Typeset. --INVALID-LINK--

References

Technical Support Center: Refining Reaction Conditions for tert-Butyl trans-4-ethynylcyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl trans-4-ethynylcyclohexylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for utilizing this versatile building block in complex syntheses, particularly with sensitive substrates. Our focus is on anticipating and resolving experimental challenges to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when using this compound in Sonogashira couplings with sensitive functional groups?

A1: The primary considerations are:

  • Stability of the Boc-protecting group: The tert-butyloxycarbonyl (Boc) group is generally stable to the mildly basic conditions of Sonogashira reactions but can be sensitive to strong acids or high temperatures.[1][2]

  • Catalyst System Selection: The choice of palladium catalyst, ligand, and the use of a copper co-catalyst are critical. For sensitive substrates, copper-free conditions are often preferred to prevent undesired side reactions like Glaser coupling (homocoupling of the alkyne).[3][4][5][6][7]

  • Reaction Conditions: Temperature, solvent, and the choice of base must be carefully optimized to be compatible with all functional groups present in the coupling partners.[3][8]

Q2: Under what conditions might the Boc group cleave during a Sonogashira reaction, and how can this be prevented?

A2: The Boc group is an acid-labile protecting group.[1][2] While standard Sonogashira conditions are basic, inadvertent generation of acidic species can lead to its removal. This can occur if:

  • The reaction generates acidic byproducts that are not effectively neutralized by the base.

  • The aryl halide or other reagents contain acidic impurities.

To prevent Boc deprotection:

  • Use a non-nucleophilic, sufficiently strong base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Ensure all reagents are pure and free from acidic contaminants.

  • If acidic conditions are unavoidable for other reasons, consider a more robust protecting group.

Q3: What are the advantages of a copper-free Sonogashira coupling when working with sensitive substrates?

A3: Copper(I) salts, while accelerating the reaction, can lead to several complications with sensitive substrates:

  • Glaser-Hay Coupling: Copper promotes the oxidative homocoupling of terminal alkynes, leading to undesired dimeric byproducts.[3] This is particularly problematic in an oxygen-rich environment.

  • Toxicity: Copper salts can be cytotoxic, which is a concern in biological applications or late-stage pharmaceutical synthesis.[4]

  • Substrate Compatibility: Some functional groups may be sensitive to copper.

Copper-free conditions, while sometimes requiring higher temperatures or more specialized ligands, offer a cleaner reaction profile and broader substrate compatibility.[4][5][6][9]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps Scientific Rationale
Inactive Catalyst 1. Use a fresh source of palladium catalyst. 2. Consider using a pre-catalyst that is more air-stable.[4][10] 3. Ensure rigorous degassing of solvents and reagents to remove oxygen.The active Pd(0) species is susceptible to oxidation, rendering it inactive. Pre-catalysts are designed for easier handling and more reliable generation of the active catalytic species in situ.[11]
Poor Substrate Reactivity 1. If using an aryl bromide, consider switching to the corresponding aryl iodide, which is more reactive.[12] 2. Increase the reaction temperature in increments of 10 °C.[13]The oxidative addition of the aryl halide to the Pd(0) center is often the rate-limiting step. The C-I bond is weaker than the C-Br bond, facilitating faster oxidative addition.
Incorrect Solvent Choice 1. Screen alternative solvents. While THF and DMF are common, their coordinating nature can sometimes inhibit the catalyst.[8][13][14] Toluene or dioxane may be suitable alternatives.The solvent plays a crucial role in catalyst stability, solubility of reagents, and reaction kinetics.[8][14][15][16][17]
Issue 2: Formation of Significant Side Products
Side Product Potential Cause Troubleshooting Steps Scientific Rationale
Alkyne Homocoupling (Glaser Product) Presence of copper(I) and oxygen.[3]1. Switch to a copper-free Sonogashira protocol.[5][6] 2. If copper is necessary, ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).Copper catalyzes the oxidative dimerization of terminal alkynes in the presence of an oxidant, typically oxygen.[3]
Boc-Deprotected Product Generation of acidic species in the reaction mixture.1. Use a higher equivalence of a non-nucleophilic amine base (e.g., 3-5 equivalents of TEA or DIPEA). 2. Purify all starting materials to remove acidic impurities.The Boc group is cleaved under acidic conditions.[1][2] Ensuring a sufficiently basic environment throughout the reaction is critical for its stability.
Unidentified Impurities Substrate decomposition due to harsh conditions.1. Lower the reaction temperature. 2. Screen different palladium catalysts and ligands that may allow for milder reaction conditions.[18]Sensitive functional groups may not tolerate elevated temperatures or prolonged reaction times. More efficient catalyst systems can enable lower temperatures and shorter reaction durations.[18][19][20]

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling with a Sensitive Aryl Bromide

This protocol is optimized for substrates containing sensitive functional groups where the avoidance of copper is beneficial.

Reagents:

  • This compound (1.0 equiv)

  • Sensitive Aryl Bromide (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk flask, add the sensitive aryl bromide, Pd(OAc)₂, SPhos, and Cs₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Add this compound as a solution in a small amount of dioxane.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Deprotection of the Boc Group

A standard protocol for the acidic removal of the Boc protecting group post-coupling.

Reagents:

  • Boc-protected coupled product (1.0 equiv)

  • Trifluoroacetic acid (TFA) (10-20 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in a suitable solvent and neutralize with a saturated NaHCO₃ solution or a mild base.

  • Extract the product with an organic solvent, dry, and purify as needed.

Visual Guides

Troubleshooting_Workflow Start Reaction Issue Identified LowYield Low or No Yield Start->LowYield SideProducts Significant Side Products Start->SideProducts InactiveCatalyst Check Catalyst Activity LowYield->InactiveCatalyst HarshConditions Assess Reaction Conditions LowYield->HarshConditions GlaserProduct Homocoupling (Glaser)? SideProducts->GlaserProduct Deprotection Boc Deprotection? SideProducts->Deprotection InactiveCatalyst->HarshConditions No Solution1 Use Fresh Catalyst / Pre-catalyst Ensure Inert Atmosphere InactiveCatalyst->Solution1 Yes Solution2 Increase Temperature Switch to Aryl Iodide HarshConditions->Solution2 GlaserProduct->Deprotection No Solution3 Switch to Copper-Free Conditions Rigorous Degassing GlaserProduct->Solution3 Yes Solution4 Increase Base Equivalents Purify Reagents Deprotection->Solution4 Yes

Caption: Troubleshooting Decision Tree for Sonogashira Reactions.

References

Technical Support Center: Catalyst Stability in Copper-Catalyzed Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their click chemistry experiments, with a specific focus on preventing the oxidation of the copper catalyst. Maintaining the catalytically active Cu(I) oxidation state is the most critical parameter for achieving high yields and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the role and stability of the copper catalyst in CuAAC reactions.

Q1: Why is the Copper(I) oxidation state essential for the CuAAC reaction?

The Cu(I) ion is the catalytically active species that orchestrates the entire reaction. The currently accepted mechanism involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide.[1][2] This pathway dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction and exclusively yields the 1,4-disubstituted triazole product.[3] Copper(II) salts are not competent catalysts for this transformation and will not yield the desired product.[2]

Q2: What is the primary cause of catalyst inactivation?

The primary cause of inactivation is the oxidation of the catalytically active copper(I) species to the inactive copper(II) state.[4] This oxidation is most often caused by dissolved oxygen present in the reaction solvents and headspace.[2][4] Cu(I) is thermodynamically unstable in many solvents and is readily oxidized, which can halt or significantly slow the cycloaddition.[4]

Q3: What are the visible signs of catalyst oxidation in my reaction?

A common visual indicator of significant Cu(II) formation is a color change in the reaction mixture. While a solution containing the active Cu(I) catalyst is often colorless or slightly yellow, the presence of Cu(II) ions will typically impart a blue or green hue. Additionally, the formation of a precipitate can sometimes indicate the formation of insoluble copper species or catalyst degradation.[5]

Q4: Can I use a Copper(II) salt (like CuSO₄) to initiate the reaction?

Yes, using a Cu(II) salt is one of the most common and convenient methods, provided it is used in conjunction with a reducing agent.[6][7] Sodium ascorbate is the most widely used reductant; it efficiently reduces the Cu(II) precursor to the active Cu(I) catalyst in situ.[3][8][9] This approach avoids the need to handle potentially unstable Cu(I) salts directly.

Q5: What is a common side reaction when catalyst oxidation occurs?

The presence of Cu(II) and oxygen can promote the undesirable oxidative homocoupling of the alkyne starting material, often referred to as Glaser coupling.[2][4][10] This side reaction consumes your alkyne, reduces the yield of the desired triazole product, and can complicate purification.

Troubleshooting Guide: Low Yields & Slow Reactions

This guide provides a systematic approach to diagnosing and solving common problems related to catalyst oxidation.

Problem: My reaction is extremely slow, has stalled, or resulted in a low yield.

This is the most common symptom of catalyst deactivation. Use the following decision tree to troubleshoot the issue.

G start Low Yield / Slow Reaction q1 Was a reducing agent (e.g., Sodium Ascorbate) used with a Cu(II) source? start->q1 q2 Was the Sodium Ascorbate solution fresh? q1->q2 Yes sol1 ACTION: Add a reducing agent like Sodium Ascorbate (5-10 equiv. to Cu). q1->sol1 No q3 Was a stabilizing ligand used? q2->q3 Yes sol2 ACTION: Prepare a fresh, colorless solution of Sodium Ascorbate immediately before use. q2->sol2 No (solution was brown) q4 Were the solvents degassed and the reaction run under inert atmosphere? q3->q4 Yes sol3 ACTION: Add an appropriate ligand (e.g., THPTA, BTTAA) at a 1:1 to 5:1 ratio with copper. q3->sol3 No sol4 ACTION: Implement inert atmosphere techniques. See Protocol 2. q4->sol4 No final Root cause likely addressed. Monitor reaction progress. q4->final Yes sol1->q2 sol2->q3 sol3->q4 sol4->final

Caption: Troubleshooting Decision Tree for CuAAC Reactions.

Causality Analysis:
  • Reducing Agent: Without a reductant, the Cu(II) precursor will not be converted to the active Cu(I) state. Sodium ascorbate is crucial for generating and regenerating the catalyst.[3][9]

  • Ascorbate Quality: Sodium ascorbate solutions are susceptible to air oxidation. A brown or dark yellow solution indicates that the ascorbate has oxidized and lost its reducing capability.[8][11] Always use a freshly prepared, colorless solution.

  • Stabilizing Ligand: Ligands serve a dual purpose: they stabilize the Cu(I) oxidation state against oxidation and disproportionation, and they can dramatically accelerate the reaction rate.[12][13][14] For aqueous or bioconjugation reactions, water-soluble ligands like THPTA or BTTAA are highly recommended.[13][15]

  • Oxygen Exclusion: Even with a reducing agent and ligand, excessive exposure to oxygen can deplete the ascorbate and eventually oxidize the catalyst.[16][17] Capping the reaction vessel is a minimum requirement.[17] For sensitive or slow reactions, employing full inert atmosphere techniques is best practice.[13]

Core Protocols & Methodologies

Follow these detailed protocols to minimize catalyst oxidation and ensure robust reaction performance.

Protocol 1: Standard CuAAC Reaction with In Situ Catalyst Generation

This protocol is suitable for most applications and relies on the in situ reduction of a Cu(II) salt.

Reagents & Materials:

  • Azide-containing substrate

  • Alkyne-containing substrate

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in H₂O)

  • Sodium Ascorbate (solid)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 500 mM in H₂O)

  • Reaction solvent (e.g., H₂O/tBuOH mixture, PBS buffer)

Step-by-Step Procedure:

  • In a reaction vessel, dissolve the azide and alkyne substrates in the chosen reaction solvent.

  • Crucial Step (Pre-mixing): In a separate microcentrifuge tube, prepare the catalyst premix. Add the required volume of the CuSO₄ stock solution, followed by the THPTA stock solution. A typical starting point is a 1:5 copper-to-ligand ratio.[14] Mix gently. This pre-complexation step is vital for catalyst stability.[18]

  • Add the copper/ligand premix from step 2 to the main reaction vessel containing the substrates.

  • Initiation: Immediately before initiating the reaction, weigh the required amount of solid Sodium Ascorbate (typically 5-10 equivalents relative to copper) and dissolve it in a small amount of the reaction solvent to create a fresh, colorless stock solution.[14]

  • Add the freshly prepared Sodium Ascorbate solution to the reaction mixture to initiate the cycloaddition.

  • Cap the reaction vessel tightly to minimize oxygen ingress and stir at room temperature.[17] Monitor the reaction by a suitable analytical method (e.g., TLC, LC-MS).

Protocol 2: Reaction Setup Under Inert Atmosphere

For oxygen-sensitive substrates or reactions requiring maximum reproducibility and efficiency, an inert atmosphere is recommended.

Reagents & Materials:

  • All reagents from Protocol 1

  • Schlenk flask or similar glassware with a sidearm

  • Rubber septa

  • Source of inert gas (Nitrogen or Argon) with a balloon setup

  • Degassed solvents (prepared by freeze-pump-thaw cycles or sparging with inert gas for 20-30 minutes)

  • Gas-tight syringes

Step-by-Step Procedure:

  • Flame-dry a Schlenk flask containing a stir bar under vacuum and allow it to cool under a positive pressure of inert gas (e.g., Nitrogen).[19]

  • Dissolve the azide and alkyne substrates in the degassed solvent and add the solution to the Schlenk flask via syringe.

  • Prepare the catalyst premix (CuSO₄ and ligand) using degassed water or solvent in a separate septum-sealed vial, maintaining a nitrogen headspace.

  • Using a gas-tight syringe, transfer the catalyst premix to the Schlenk flask.

  • Prepare a fresh solution of Sodium Ascorbate using degassed solvent in a separate septum-sealed vial.

  • Transfer the ascorbate solution via syringe to the Schlenk flask to initiate the reaction.

  • Keep the flask under a positive pressure of inert gas (e.g., a balloon of Nitrogen) for the duration of the reaction.[20]

Visualizing the Catalytic Cycle and Oxidation Pathway

The following diagram illustrates the desired CuAAC catalytic cycle and the off-cycle oxidation pathway that leads to catalyst deactivation.

CuAAC_Cycle cluster_0 Desired CuAAC Catalytic Cycle cluster_1 Deactivation Pathway CuI Cu(I) Catalyst Acetylide Cu(I)-Acetylide Complex CuI->Acetylide + Alkyne CuII Cu(II) - Inactive CuI->CuII Oxidation Alkyne R1-C≡CH Metallacycle Six-membered Cu-Metallacycle Acetylide->Metallacycle + Azide Azide R2-N3 Triazolide Cu(I)-Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->CuI + H+ Product Triazole Product Triazolide->Product Protonolysis Proton H+ CuII->CuI Reduction Ascorbate Sodium Ascorbate Oxygen O2

References

Technical Support Center: Strategies for Improving the Reaction Kinetics of tert-Butyl trans-4-Ethynylcyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with tert-butyl trans-4-ethynylcyclohexylcarbamate. This guide is designed to provide in-depth, field-proven insights into optimizing the reaction kinetics of this versatile terminal alkyne, focusing on its application in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, the cornerstone of "Click Chemistry."

Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during experimental setup.

Q1: My CuAAC reaction with this compound is very slow. What is the first thing I should check?

A: The most common culprit for slow CuAAC reactions is the inactivation of the catalyst. The active species is Copper(I), which is highly susceptible to oxidation to the inactive Copper(II) state, especially in the presence of oxygen.[1] Ensure you are using a sufficient amount of a freshly prepared reducing agent, like sodium ascorbate, and consider degassing your solvents to minimize dissolved oxygen.[1][2]

Q2: What is the single most effective way to dramatically increase the reaction rate?

A: The use of a copper-stabilizing ligand is the most powerful method to accelerate the CuAAC reaction.[3] Ligands like tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) not only protect the Cu(I) catalyst from oxidation and disproportionation but also modulate its catalytic activity, leading to rate increases of several orders of magnitude compared to ligand-less systems.[3][4][5]

Q3: Is the Boc protecting group on my molecule stable under typical CuAAC conditions?

A: Yes. The tert-butyloxycarbonyl (Boc) group is robust and stable under the neutral to slightly basic conditions typical for CuAAC reactions.[6] It is cleaved under strong anhydrous acidic conditions (e.g., with trifluoroacetic acid, TFA), which are not employed in this reaction.[6][7] Therefore, you can proceed with confidence that the protecting group will remain intact.

Q4: What are the most common side reactions I should be aware of?

A: The primary side reaction for terminal alkynes like yours is oxidative homocoupling, known as Glaser coupling, which forms a diyne byproduct.[8][9] This is also a Cu(I)/Cu(II) mediated process and is favored by the presence of oxygen. It can be effectively suppressed by maintaining a sufficient concentration of a reducing agent (e.g., sodium ascorbate) and minimizing oxygen exposure.[8][10]

Q5: Which solvent system is best for this reaction?

A: The ideal solvent must fully dissolve all reactants. Polar solvents are generally preferred.[11] For small molecule synthesis, mixtures like tert-butanol/water (1:1), DMSO/water, or DMF are excellent choices.[12] For bioconjugation applications in aqueous media, water-soluble ligands are essential, and buffers should be chosen carefully; avoid Tris buffer as it can inhibit the reaction by chelating copper.[13][14]

Troubleshooting Guide: Diagnosing & Solving Kinetic Issues

This section provides a structured approach to identifying and resolving specific experimental problems.

Problem: Reaction is Sluggish, Stalled, or Incomplete

An incomplete conversion often points to issues with the catalytic system or reaction environment.[15]

  • Potential Cause A: Catalyst Inactivation

    • Diagnosis: The reaction starts but slows down or stops prematurely. The solution may develop a blue/green tint, indicating the presence of Cu(II).

    • The Science: The active Cu(I) catalyst is readily oxidized by dissolved oxygen to inactive Cu(II).[1] While the reducing agent (sodium ascorbate) is meant to regenerate Cu(I), its capacity can be exhausted if oxygen ingress is continuous.[2]

    • Solutions:

      • Degas Solvents: Before adding reagents, sparge your solvents with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen.[12]

      • Use Fresh Reducing Agent: Prepare sodium ascorbate solutions immediately before use, as they can degrade over time. Ensure a sufficient excess is used, typically 5-10 equivalents relative to the copper catalyst.[12][13]

      • Maintain Inert Atmosphere: Cap the reaction vial and maintain a positive pressure of an inert gas throughout the experiment.[2]

  • Potential Cause B: Suboptimal Catalyst or Ligand Concentration

    • Diagnosis: The reaction is consistently slow across multiple attempts, even with proper degassing.

    • The Science: The reaction rate is dependent on the concentration of the active catalytic complex. For many bioconjugation reactions, a threshold concentration of copper (often >50 µM) is needed to achieve maximal rates.[14] The ratio of ligand to copper is also critical; an excess of certain ligands can be inhibitory in some solvents.[3]

    • Solutions:

      • Increase Catalyst Loading: Systematically increase the concentration of the CuSO₄/ligand premix. For small molecules, 1-5 mol% copper is a good starting point.[12]

      • Optimize Ligand:Copper Ratio: The optimal ratio is ligand- and solvent-dependent. A 5:1 ligand-to-copper ratio is a robust starting point for many systems, especially in bioconjugations, to protect macromolecules from oxidation.[2] However, for small molecules in organic solvents, ratios of 1:1 or 2:1 may yield faster kinetics.[3] Run a small screen to determine the best ratio for your specific system.

  • Potential Cause C: Poor Reagent Solubility

    • Diagnosis: You observe suspended particles or cloudiness in the reaction mixture. This is common when coupling a hydrophobic alkyne with a polar, water-soluble azide.

    • The Science: If any reactant is not fully dissolved, the reaction becomes diffusion-limited, drastically reducing the effective concentration and slowing kinetics.

    • Solutions:

      • Add a Co-solvent: For aqueous reactions, add a water-miscible organic co-solvent like DMSO, DMF, or t-BuOH to improve the solubility of your alkyne.[12]

      • Change the Solvent System: If solubility remains an issue, switch to a fully organic system like pure DMF or DMSO, which are excellent solvents for a wide range of substrates.[11]

Problem: Low or Inconsistent Yields Despite Full Conversion
  • Potential Cause A: Alkyne Homocoupling (Glaser Coupling)

    • Diagnosis: TLC or LC-MS analysis shows a significant byproduct with a mass corresponding to a dimer of your alkyne.

    • The Science: This side reaction is the oxidative coupling of two terminal alkynes, catalyzed by copper in the presence of oxygen.[9] It directly consumes your starting material, reducing the yield of the desired triazole product.

    • Solutions:

      • Strict Anaerobic Conditions: This is the most effective preventative measure. Use degassed solvents and maintain an inert atmosphere.[2]

      • Sufficient Reducing Agent: A robust concentration of sodium ascorbate helps keep the copper in the +1 state, disfavoring the oxidative pathway.[10]

  • Potential Cause B: Incorrect Order of Reagent Addition

    • Diagnosis: Yields are inconsistent between runs, even with identical reagent amounts.

    • The Science: Premature addition of the reducing agent to the Cu(II) salt before the ligand is present can lead to the precipitation of copper species. A well-formed copper-ligand complex is crucial for catalytic efficiency.[16]

    • Solution:

      • Premix Catalyst and Ligand: Always add the ligand to the Cu(II) salt solution (e.g., CuSO₄ in water) and allow them to complex before adding this mixture to the solution containing your alkyne and azide.[16]

      • Initiate with Reductant: The reaction should be initiated by the final addition of the sodium ascorbate solution.[12]

Visualizations and Key Experimental Schematics

Troubleshooting Workflow for Slow CuAAC Reactions

G Start Reaction is Slow or Incomplete Check_Catalyst Check Catalyst System Start->Check_Catalyst Check_Solubility Check Solubility Start->Check_Solubility Check_Inhibitors Check for Inhibitors Start->Check_Inhibitors Is_O2_Excluded Are solvents degassed? Is reaction under inert gas? Check_Catalyst->Is_O2_Excluded Is_Solution_Clear Is the reaction mixture clear? Check_Solubility->Is_Solution_Clear Is_Buffer_Safe Using non-inhibitory buffer? (Avoid Tris) Check_Inhibitors->Is_Buffer_Safe Is_Ascorbate_Fresh Is Sodium Ascorbate solution fresh? Is_O2_Excluded->Is_Ascorbate_Fresh Yes Fix_O2 Action: Degas solvents & use inert atmosphere. Is_O2_Excluded->Fix_O2 No Is_Ligand_Used Is a ligand being used? (e.g., THPTA, TBTA) Is_Ascorbate_Fresh->Is_Ligand_Used Yes Fix_Ascorbate Action: Prepare fresh Sodium Ascorbate solution. Is_Ascorbate_Fresh->Fix_Ascorbate No Is_Ratio_Optimal Is Ligand:Cu ratio optimized? (Try 1:1 to 5:1) Is_Ligand_Used->Is_Ratio_Optimal Yes Add_Ligand Action: Add an accelerating ligand. Is_Ligand_Used->Add_Ligand No Optimize_Ratio Action: Screen L:Cu ratios & catalyst loading. Is_Ratio_Optimal->Optimize_Ratio No Success Kinetics Improved Is_Ratio_Optimal->Success Yes Add_Cosolvent Action: Add co-solvent (DMSO, tBuOH) or change solvent system. Is_Solution_Clear->Add_Cosolvent No Is_Solution_Clear->Success Yes Change_Buffer Action: Switch to phosphate or HEPES buffer. Is_Buffer_Safe->Change_Buffer No Is_Buffer_Safe->Success Yes Fix_O2->Success Fix_Ascorbate->Success Add_Ligand->Success Optimize_Ratio->Success Add_Cosolvent->Success Change_Buffer->Success

Caption: A decision tree for troubleshooting slow CuAAC reactions.

Core Catalytic Cycle of CuAAC

CuAAC_Cycle cluster_main Cu(I) Catalytic Cycle cluster_regen Catalyst Regeneration Cu_Alkyne Cu(I)-Acetylide Complex Cu_Azide Copper-Azide-Acetylide Complex Cu_Alkyne->Cu_Azide Metallacycle 6-Membered Cu(III) Metallacycle Cu_Azide->Metallacycle Cyclization Cu_Triazolide Copper-Triazolide Intermediate Metallacycle->Cu_Triazolide Ring Contraction Product 1,4-Disubstituted Triazole Product Cu_Triazolide->Product Protonation Cu_I Cu(I) (Active) Product->Cu_I Catalyst Turnover Cu_II Cu(II) (Inactive) Cu_II->Cu_I Reduction (Sodium Ascorbate) Cu_I->Cu_Alkyne Cu_I->Cu_II Oxidation (O₂) Alkyne R₁-C≡CH Alkyne->Cu_Alkyne Azide R₂-N₃ Azide->Cu_Azide Proton_Source H⁺ Source Proton_Source->Product

Caption: The catalytic cycle for the Cu(I)-catalyzed azide-alkyne cycloaddition.

Experimental Protocols & Data
Protocol: Optimized High-Kinetics CuAAC Reaction

This protocol provides a robust starting point for the reaction of this compound with a generic azide partner.

1. Stock Solution Preparation:

  • Alkyne: 20 mM solution of this compound in DMSO.

  • Azide: 22 mM solution of your azide partner in DMSO (1.1 equivalents).

  • Copper Sulfate (CuSO₄): 20 mM solution in deionized water.[16]

  • Ligand (THPTA): 50 mM solution in deionized water.[16]

  • Sodium Ascorbate: 100 mM solution in deionized water. (Critical: Prepare this solution fresh immediately before use). [16]

2. Reaction Setup (for a 1 mL final volume):

  • To a clean vial, add 500 µL of a 1:1 mixture of t-BuOH and deionized water.

  • Degas the solvent mixture by bubbling with Argon or Nitrogen for 15 minutes.

  • Add 50 µL of the Alkyne stock solution (Final conc: 1 mM).

  • Add 50 µL of the Azide stock solution (Final conc: 1.1 mM).

  • In a separate microfuge tube, prepare the catalyst premix:

    • Add 5 µL of the CuSO₄ stock solution.

    • Add 10 µL of the Ligand stock solution.

    • Vortex briefly. This creates a 0.1 mM Cu / 0.5 mM Ligand solution when added to the final reaction volume.[16]

  • Add the 15 µL of catalyst premix to the main reaction vial.

  • Initiate the reaction by adding 50 µL of the freshly prepared Sodium Ascorbate stock solution (Final conc: 5 mM).[16]

  • Cap the vial tightly and stir at room temperature.

3. Monitoring and Workup:

  • Monitor the reaction progress by TLC or LC-MS. For sluggish reactions, gentle heating to 40-50°C can be applied.[16]

  • Upon completion, the reaction can be quenched with an EDTA solution to chelate the copper, followed by standard aqueous workup and extraction.[16]

Data Summary: Key Parameters for Kinetic Optimization
ParameterRecommended Starting PointOptimization RangeRationale & Key Considerations
Copper Source CuSO₄1-5 mol% (vs. limiting reagent)Use in conjunction with a reducing agent to generate the active Cu(I) species in situ.[17]
Reducing Agent Sodium Ascorbate5-10 eq. (vs. Copper)Essential to maintain the copper in the active Cu(I) state. Must be prepared fresh.[2][13]
Ligand THPTA (aqueous) / TBTA (organic)1:1 to 5:1 (Ligand:Cu)Dramatically accelerates the reaction and prevents catalyst precipitation/oxidation. The optimal ratio is system-dependent.[2][3]
Solvent System t-BuOH/H₂O (1:1), DMSO, DMFN/AMust ensure complete solubility of all reactants. Polar solvents are generally superior.[11][12]
Temperature Room Temperature (20-25°C)20 - 60°CGentle heating can accelerate slow reactions, but RT is usually sufficient for catalyzed reactions.[16]
Concentration 1-100 mM0.1 - 500 mMHigher concentrations lead to faster rates, but are limited by solubility.

References

Technical Support Center: Navigating Challenges in Boc Group Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions concerning the incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental choices.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of incomplete Boc deprotection?

Incomplete Boc deprotection is a frequent issue that can typically be traced back to several key factors related to reaction conditions, the substrate itself, or the quality of the reagents.[1]

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough, or the concentration of the acid, most commonly trifluoroacetic acid (TFA), is too low to efficiently drive the cleavage of the Boc group.[1][2] Certain substrates may necessitate stronger acidic conditions or prolonged reaction times for complete deprotection.[1][2]

  • Inadequate Reaction Time: The deprotection step may be too brief. While many deprotections are complete within 30 minutes to 2 hours, challenging sequences or sterically hindered amino acids might require extended reaction times.[1][3]

  • Steric Hindrance: Amino acids with bulky side chains or N-methylated residues can physically obstruct the approach of the acid to the Boc group, thereby slowing down the cleavage reaction.[1][3][4]

  • Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), if the resin does not swell adequately in the deprotection solvent, the acid cannot efficiently access all the peptide chains, leading to incomplete deprotection.[1][5] Interestingly, 100% TFA can lead to less resin swelling compared to a 55% TFA solution in dichloromethane (DCM), which can result in lower purity.[2][5]

  • Peptide Aggregation: The formation of secondary structures, such as β-sheets, between growing peptide chains can hinder reagent diffusion and access to the N-terminus.[1]

  • Resistant Amino Acid Residues: The Boc group on certain amino acid derivatives, like N(pi)-benzyloxymethylhistidine [Boc-His(pi-Bom)], is known to be more resistant to cleavage under standard TFA treatment.[1][6]

  • Reagent Quality: The purity of reagents is paramount. For instance, TFA is hygroscopic, and the presence of water can diminish its effective acidity.[1][3]

Q2: How is the Boc group removed, and what is the mechanism with TFA?

The removal of the Boc group is an acid-catalyzed process.[2][7][8] The mechanism when using Trifluoroacetic Acid (TFA) involves a few key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.[2][9]

  • Carbocation Formation: This protonation destabilizes the group, leading to its cleavage. This generates a stable tert-butyl cation and a carbamic acid intermediate.[2][7][9]

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[2][9][10] The newly liberated amine is then protonated by the excess TFA in the reaction mixture to form its trifluoroacetate salt.[2][9]

It is crucial to remember that the reaction produces CO2 gas, so it should not be performed in a closed system.[9]

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation BocN Boc-NH-R ProtonatedBoc Boc(H⁺)-NH-R BocN->ProtonatedBoc + H⁺ TFA H⁺ (from TFA) CarbamicAcid HOOC-NH-R (Carbamic Acid) ProtonatedBoc->CarbamicAcid ProtonatedBoc->CarbamicAcid tBuCation (CH₃)₃C⁺ (tert-butyl cation) FreeAmine H₂N-R (Free Amine) CarbamicAcid->FreeAmine CarbamicAcid->FreeAmine CO2 CO₂

Caption: Mechanism of TFA-mediated Boc deprotection.

Q3: What are the consequences of incomplete Boc deprotection?

Failure to completely remove the Boc group can have significant negative impacts on your synthesis:

  • Deletion Sequences: In peptide synthesis, if the Boc group remains, the subsequent amino acid cannot be coupled. This results in peptide chains that are missing one or more amino acids, which can be very difficult to separate from the desired product.[11]

  • Complex Crude Product: The unremoved Boc group will be carried through the subsequent synthesis steps and will be present in the final crude product after cleavage, complicating purification and reducing the overall yield.[11]

Q4: How can I detect incomplete Boc deprotection?

Several analytical techniques can be used to monitor the completeness of the Boc deprotection step:

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin.[1] A positive result (blue color) indicates the presence of free primary amines, signifying successful deprotection. A negative result (yellow or colorless beads) suggests that the Boc group is still attached.[1][11]

  • High-Performance Liquid Chromatography (HPLC) & Mass Spectrometry (MS): This is the most definitive method.[11] Analysis of the crude product will show the desired product along with unreacted starting material. In peptide synthesis, it can reveal deletion sequences.[1] LC-MS can confirm the removal of the Boc group by observing the expected mass decrease of 100.12 g/mol .[12]

  • Thin-Layer Chromatography (TLC): A quick and easy method to visualize the disappearance of the starting material and the appearance of the deprotected product, which will have a different Rf value.[1][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a definitive method to confirm Boc deprotection by observing the disappearance of the characteristic nine-proton singlet of the tert-butyl group around 1.5 ppm.[1][12][13]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving issues related to incomplete Boc deprotection.

Problem: Analytical results (HPLC/LC-MS, NMR, or TLC) indicate the presence of starting material or, in the case of SPPS, deletion sequences.

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Solutions start Incomplete Deprotection Detected cause1 Insufficient Acid/Time Check TFA concentration and reaction duration. start->cause1 cause2 Steric Hindrance Is the substrate bulky or N-methylated? start->cause2 cause3 Poor Solvation/Swelling Is the resin swelling properly (SPPS)? Is the substrate fully dissolved? start->cause3 cause4 Reagent Quality Is the TFA old or potentially wet? start->cause4 sol1 Optimize Conditions Increase TFA concentration (e.g., to 50% in DCM). Extend reaction time. Consider gentle heating. cause1->sol1 sol2 Address Steric Issues Prolong reaction time significantly. Increase reaction temperature. cause2->sol2 sol3 Improve Solvation For SPPS, ensure proper resin swelling with an appropriate solvent like DCM. For solution-phase, try a different solvent system. cause3->sol3 sol4 Use Fresh Reagents Use fresh, high-purity TFA. cause4->sol4 verify Verify with Analysis | (TLC, LC-MS, NMR) sol1->verify sol2->verify sol3->verify sol4->verify

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Optimization Strategies
ParameterStandard ConditionOptimization StrategyRationale
Acid Reagent 20-50% TFA in DCM; 4M HCl in dioxaneIncrease TFA concentration. Switch to 4M HCl in dioxane for substrates sensitive to TFA.A higher concentration of acid can increase the reaction rate. The rate of Boc cleavage can have a second-order dependence on the acid's concentration.[2]
Reaction Time 30 min - 2 hoursExtend reaction time to 4 hours or overnight. Monitor progress periodically.[1]Deprotection is a kinetic process; sterically hindered or resistant substrates require more time to react completely.[2]
Temperature Room TemperatureIncrease temperature to 40-50°C.Provides more kinetic energy to overcome the activation barrier, especially in cases of steric hindrance.[4]
Solvent Dichloromethane (DCM)Ensure adequate solvent volume for complete dissolution or resin swelling.[1] For SPPS, 55% TFA in DCM can be superior to 100% TFA due to better resin swelling.[5]Proper solvation is crucial for reagents to access the reaction site.[1]
Scavengers Dependent on substrateAdd scavengers like triisopropylsilane (TIS) or water if side reactions with sensitive residues (e.g., Trp, Met, Cys) are a concern.[7][12][14][15]While not directly addressing incomplete deprotection, scavengers prevent side reactions caused by the tert-butyl cation, which can complicate analysis and purification.[7][15]

Experimental Protocols

Standard Boc Deprotection Protocol (Solution-Phase)

This protocol outlines a general procedure for the removal of the Boc group in a solution-phase reaction.

Reagents:

  • Boc-protected compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Cold diethyl ether (for precipitation, if needed)

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) under an inert atmosphere (e.g., nitrogen or argon).[12]

  • Cool the solution to 0 °C in an ice bath, especially for sensitive substrates.[2]

  • Add TFA dropwise to the stirred solution. A common ratio is 1:1 TFA to DCM (v/v), but this can be adjusted based on the substrate's reactivity.[2][16]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, or until the starting material is fully consumed as monitored by TLC or LC-MS.[2]

  • Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[2]

  • Work-up Option A (Aqueous work-up): Dilute the residue with an organic solvent (e.g., ethyl acetate) and carefully neutralize with saturated aqueous NaHCO₃ until CO₂ evolution ceases.[2] Wash the organic layer with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[2]

  • Work-up Option B (Precipitation): Dissolve the residue in a minimal amount of solvent and precipitate the product by adding cold diethyl ether.[2] Isolate the product by filtration.

Protocol: Qualitative Kaiser (Ninhydrin) Test for SPPS

This protocol is for detecting the presence of free primary amines on a resin support after the deprotection step.[11]

Reagents:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol.

  • Reagent B: 80 g phenol in 20 mL ethanol.[1]

  • Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.[1]

Procedure:

  • After the final wash of the deprotection step, remove a small sample of resin (10-20 beads) and place it in a small glass test tube.[11]

  • Add 2-3 drops of each reagent (A, B, and C) to the test tube.[1][11]

  • Heat the test tube at 100-110°C for 5 minutes.[11]

  • Observe the color of the beads and the solution.[1]

    • Positive Result (Deprotection Complete): Dark blue/purple beads and/or solution.

    • Negative Result (Deprotection Incomplete): Yellow, orange, or colorless beads/solution.

References

Validation & Comparative

A Researcher's Guide to Selecting Alkyne Reagents for Click Chemistry: Beyond the Standard

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparison of Alternatives to tert-butyl trans-4-ethynylcyclohexylcarbamate for Enhanced Performance in Bioconjugation and Drug Development

For researchers, scientists, and drug development professionals, "click chemistry" has become an indispensable tool for the precise and efficient construction of complex molecular architectures. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and its biocompatible counterpart, the strain-promoted azide-alkyne cycloaddition (SPAAC), offer a robust platform for applications ranging from bioconjugation and drug discovery to materials science.[1] While reagents like this compound have served as reliable workhorses, the expanding demands of modern research necessitate a broader palette of alkyne-containing reagents with tailored properties. This guide provides a comprehensive comparison of alternative reagents, offering experimental data and expert insights to empower researchers in selecting the optimal tool for their specific needs.

The choice of an alkyne reagent can significantly impact reaction kinetics, yield, solubility, and biocompatibility. This guide will delve into the key classes of alternative reagents, moving from simple terminal alkynes to sophisticated, strained cyclooctynes, and will provide the rationale behind choosing one over another.

The Landscape of Alkyne Alternatives: A Comparative Analysis

The ideal alkyne reagent for a click chemistry application depends heavily on the experimental context. For in vitro applications where speed is critical and the presence of a copper catalyst is tolerable, a diverse range of terminal alkynes can be employed. However, for applications in living systems, the cytotoxicity of copper necessitates the use of strained alkynes in SPAAC reactions.[2][3]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Workhorse of Click Chemistry

CuAAC is renowned for its rapid kinetics and high yields, making it a go-to method for in vitro conjugations.[4][5] The reactivity of terminal alkynes in CuAAC can be subtly influenced by their substitution pattern.

Key Terminal Alkyne Alternatives:

  • Propargyl Derivatives: Compounds containing a propargyl group (HC≡C-CH₂-) are among the most common and cost-effective terminal alkynes. They generally exhibit robust reactivity in CuAAC. A quantitative comparison of various terminal alkynes revealed that propargyl compounds offer an excellent balance of reactivity, ease of installation, and affordability.[6]

  • Propiolamides: These electron-deficient alkynes often exhibit slightly faster reaction rates compared to their propargyl counterparts.[6] However, this increased reactivity comes with a greater propensity for Michael addition side reactions, a factor to consider during reaction design.[4]

  • PEGylated Alkynes: To address the often-limited aqueous solubility of hydrophobic alkynes, polyethylene glycol (PEG) chains can be incorporated into the reagent's structure. These PEGylated alkynes significantly enhance hydrophilicity, which is crucial for bioconjugation reactions in aqueous buffers.[7]

Data Presentation: Comparison of Terminal Alkynes in CuAAC

Reagent TypeKey FeaturesConsiderations
This compound Standard, commercially available terminal alkyne.Moderate reactivity, can have limited aqueous solubility.
Propargyl Ethers/Amides Readily accessible, good reactivity, and cost-effective.[6]May require optimization for challenging conjugations.
Propiolamides Slightly higher reactivity than propargyl derivatives.[6]Potential for Michael addition side reactions.[4]
PEGylated Terminal Alkynes Enhanced hydrophilicity and biocompatibility.[7]Synthesis can be more complex and costly.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Biocompatible Frontier

For applications in living cells and organisms, SPAAC is the premier choice as it eliminates the need for a cytotoxic copper catalyst.[8] The reaction rate in SPAAC is primarily dictated by the degree of ring strain in the cyclooctyne reagent.

Key Strained Alkyne Alternatives:

  • Dibenzocyclooctyne (DBCO): DBCO and its derivatives are among the most widely used strained alkynes due to their high reactivity, which stems from significant ring strain.[9] They are commercially available with a variety of functional handles for further modification.

  • Bicyclo[6.1.0]nonyne (BCN): BCN is another popular strained alkyne. While generally exhibiting slower reaction kinetics with aliphatic azides compared to DBCO, it is smaller and less hydrophobic.[10] A key advantage of BCN is its enhanced stability in the presence of biological thiols like glutathione, making it a better choice for intracellular applications.[10][11]

  • Difluorinated Cyclooctynes (DIFO): The incorporation of fluorine atoms can further enhance the reactivity of cyclooctynes.

Data Presentation: Comparison of Strained Alkynes in SPAAC

ReagentSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Key FeaturesStability in presence of Glutathione (GSH)
DBCO ~0.6 - 1.0[9]High reactivity, widely used.Less stable (half-life ~71 min)[10][11]
BCN ~0.06 - 0.1[9]Smaller, less hydrophobic, more stable in reducing environments.More stable (half-life ~6 h)[10][11]
DIFO ~0.076[9]Fast kinetics.Data not as readily available as for DBCO and BCN.

Experimental Corner: Protocols for Reagent Comparison

To facilitate the rational selection of an alkyne reagent, standardized experimental protocols are essential for generating reliable comparative data.

Protocol 1: Comparative Kinetic Analysis of Terminal Alkynes in CuAAC via Fluorescence Monitoring

This protocol allows for the determination of relative reaction rates of different terminal alkynes in a CuAAC reaction using a fluorogenic azide.

Materials:

  • Terminal alkyne of interest (e.g., this compound, propargyl derivative, propiolamide)

  • Fluorogenic azide (e.g., a coumarin azide)[12]

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)[13]

  • Reaction buffer (e.g., phosphate-buffered saline, PBS)

  • Fluorescence plate reader

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of each terminal alkyne, the fluorogenic azide, CuSO₄, sodium ascorbate, and the ligand in the reaction buffer.

  • Reaction Setup: In a 96-well plate, add the fluorogenic azide and the terminal alkyne to the desired final concentrations.

  • Initiation of Reaction: To initiate the reaction, add a freshly prepared solution of sodium ascorbate, followed by a premixed solution of CuSO₄ and the ligand.

  • Fluorescence Monitoring: Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader at the appropriate excitation and emission wavelengths for the fluorogenic product.

  • Data Analysis: Plot the fluorescence intensity versus time for each alkyne. The initial slope of the curve is proportional to the initial reaction rate. A steeper slope indicates a faster reaction.

Protocol 2: Determination of Second-Order Rate Constant for SPAAC Reactions by ¹H NMR Spectroscopy

This protocol provides a quantitative measure of the reactivity of a strained alkyne with an azide.[9][14]

Materials:

  • Strained alkyne (e.g., DBCO or BCN derivative)

  • Azide compound (e.g., benzyl azide)

  • Internal standard of known concentration (e.g., dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, dissolve the strained alkyne, the azide, and the internal standard in the deuterated solvent at known concentrations. It is often advantageous to have one reactant in excess to simplify the kinetics to pseudo-first-order.[9]

  • NMR Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate a characteristic peak for the strained alkyne and the internal standard in each spectrum.

    • Calculate the concentration of the strained alkyne at each time point by comparing its integral to that of the internal standard.

    • For a pseudo-first-order reaction, plot the natural logarithm of the strained alkyne concentration versus time. The slope of the resulting line is the pseudo-first-order rate constant (k').[9]

    • Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide in excess.[9]

Visualizing the Concepts

To better understand the relationships and workflows discussed, the following diagrams are provided.

G CuAAC CuAAC (Copper-Catalyzed) Kinetics Reaction Kinetics CuAAC->Kinetics Fast Biocompatibility Biocompatibility CuAAC->Biocompatibility Lower (Cu toxicity) SPAAC SPAAC (Strain-Promoted) SPAAC->Kinetics Variable (DBCO > BCN) SPAAC->Biocompatibility High (in vivo) Solubility Solubility Stability Stability

Caption: Logical relationship between click chemistry approaches and key experimental considerations.

G start Start: Define Application (in vitro vs. in vivo) in_vitro In Vitro Application start->in_vitro in_vivo In Vivo / Live Cell start->in_vivo choose_terminal Select Terminal Alkyne (Propargyl, Propiolamide, etc.) in_vitro->choose_terminal choose_strained Select Strained Alkyne (DBCO, BCN, etc.) in_vivo->choose_strained consider_solubility Consider Solubility: Need for PEGylation? choose_terminal->consider_solubility choose_strained->consider_solubility consider_stability Consider Stability: Reducing Environment? (BCN preferred) choose_strained->consider_stability end End: Optimized Reagent Selection consider_solubility->end consider_stability->end

Caption: Decision workflow for selecting an appropriate alkyne reagent.

Conclusion and Future Perspectives

The field of click chemistry is continuously evolving, with the development of new reagents offering enhanced performance and expanded capabilities. While this compound remains a useful building block, researchers now have a diverse arsenal of alternative alkynes at their disposal. For CuAAC reactions, propargyl derivatives provide a cost-effective and reliable option, while for SPAAC, the choice between DBCO and BCN should be guided by the specific requirements for reaction speed versus stability in reducing environments. The incorporation of PEG linkers is a valuable strategy to enhance the aqueous solubility of any alkyne reagent. By carefully considering the experimental context and utilizing the comparative data and protocols presented in this guide, researchers can make informed decisions to optimize their click chemistry workflows and accelerate their scientific discoveries.

References

The Structural Foundation: Understanding Cis and Trans Isomerism in 4-Ethynylcyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Cis and Trans Isomers of 4-Ethynylcyclohexylcarbamate for Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the spatial arrangement of atoms within a molecule, or stereoisomerism, is a critical determinant of its pharmacological profile. For cyclic compounds such as substituted cyclohexanes, the distinction between cis and trans geometric isomers can lead to profound differences in efficacy, toxicity, and pharmacokinetic properties.[1] This guide provides a comprehensive comparative analysis of the cis and trans isomers of 4-ethynylcyclohexylcarbamate, a scaffold of potential interest in drug discovery. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes established principles of stereoisomerism in cyclohexane derivatives to provide a robust framework for its characterization and evaluation.

Geometric isomerism in 1,4-disubstituted cyclohexanes arises from the relative orientation of the two substituents with respect to the plane of the ring. In its most stable chair conformation, the substituents can occupy either axial or equatorial positions.[2]

  • Cis Isomer: The substituents are on the same side of the ring's plane. In the chair conformation, this translates to one substituent being in an axial position and the other in an equatorial position (axial-equatorial or equatorial-axial).[2][3]

  • Trans Isomer: The substituents are on opposite sides of the ring's plane. In the chair conformation, this means both substituents are in equatorial positions (diequatorial) or both are in axial positions (diaxial).[2][3] The diequatorial conformation is generally more stable due to reduced steric hindrance.

The ethynyl and carbamate groups in 4-ethynylcyclohexylcarbamate will dictate the overall polarity, hydrogen bonding potential, and steric bulk of the molecule, all of which are influenced by their isomeric arrangement.

Diagrammatic Representation of Cis and Trans Isomers

Caption: Chair conformations of cis and trans isomers.

Predicted Physicochemical Properties: A Comparative Table

The different spatial arrangements of the functional groups in cis and trans isomers are expected to result in distinct physicochemical properties. These differences can impact solubility, melting point, and stability, which are critical parameters in drug development.[4]

PropertyPredicted Outcome for Cis IsomerPredicted Outcome for Trans IsomerRationale
Melting Point LowerHigherThe trans isomer, particularly in a diequatorial conformation, often packs more efficiently into a crystal lattice, leading to stronger intermolecular forces and a higher melting point.[4]
Boiling Point HigherLowerThe cis isomer is likely to have a net dipole moment, leading to stronger dipole-dipole interactions and a higher boiling point. The dipole moments in the more symmetric trans isomer may cancel each other out.[4]
Solubility Generally higher in polar solventsGenerally lower in polar solventsThe higher polarity of the cis isomer would likely lead to better solvation in polar solvents.
Stability Less stableMore stableThe trans isomer with both bulky groups in the equatorial position will experience less steric strain compared to the cis isomer, which must have one group in the more sterically hindered axial position.[4]
Dipole Moment Non-zeroClose to zeroIn the trans isomer, the dipole moments of the two substituents are likely to oppose and cancel each other out, whereas in the cis isomer, they will have a net resultant dipole moment.[4]

Spectroscopic Differentiation: A Practical Guide

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between cis and trans isomers of cyclohexane derivatives.[5][6]

¹H NMR Spectroscopy

The key to differentiating the isomers lies in the coupling constants (J-values) between the protons on the carbons bearing the substituents and the adjacent protons on the cyclohexane ring.

  • For the trans isomer (diequatorial): The proton attached to the carbon with the substituent will be in an axial position. The coupling between this axial proton and the adjacent axial protons will result in a large coupling constant (typically 8-13 Hz).

  • For the cis isomer (axial-equatorial): The proton on the carbon with the equatorial substituent will be axial, showing a large axial-axial coupling. Conversely, the proton on the carbon with the axial substituent will be equatorial, exhibiting smaller axial-equatorial and equatorial-equatorial couplings (typically 2-5 Hz).

¹³C NMR Spectroscopy

The chemical shifts in ¹³C NMR can also be indicative. Generally, a carbon atom in an axial position is more shielded and will appear at a higher field (lower ppm) compared to when it is in an equatorial position due to the gamma-gauche effect.

Experimental Protocol: NMR Analysis of Cis and Trans Isomers

  • Sample Preparation: Dissolve 5-10 mg of each purified isomer in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in separate NMR tubes.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum for each sample on a 400 MHz or higher field spectrometer.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum for each sample.

  • Data Analysis:

    • For ¹H NMR, identify the signals for the protons on the carbons attached to the ethynyl and carbamate groups. Analyze the multiplicity and measure the coupling constants of these signals.

    • For ¹³C NMR, compare the chemical shifts of the cyclohexane ring carbons between the two isomers.

Potential Implications for Biological Activity

The stereochemistry of drug candidates profoundly influences their interaction with biological targets like enzymes and receptors.[1][7] The different three-dimensional shapes of the cis and trans isomers of 4-ethynylcyclohexylcarbamate will result in different binding affinities and potentially different biological activities.

  • Receptor Binding: The specific spatial orientation of the ethynyl and carbamate groups in one isomer may allow for optimal interactions (e.g., hydrogen bonding, hydrophobic interactions) with a receptor's binding pocket, while the other isomer may not fit as well, leading to lower affinity.

  • Metabolism: The accessibility of the molecule to metabolic enzymes can be affected by its stereochemistry. One isomer might be metabolized more rapidly than the other, leading to differences in bioavailability and duration of action.

For instance, in a study of 1-(m-methoxyphenyl)-2-(dimethylaminomethyl)-cyclohexan-1-ol, the trans-isomer showed greater analgesic activity than the cis-isomer, which was attributed to a better fit with the morphine structure.[7] Similarly, the biological activity of 3-Br-acivicin isomers was found to be highly dependent on their stereochemistry.[8][9]

Workflow for Biological Evaluation

biological_workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies synthesis Synthesize Mixture of Isomers separation Separate Cis and Trans Isomers synthesis->separation binding_assay Target Binding Assay separation->binding_assay cell_assay Cell-Based Potency Assay binding_assay->cell_assay pk_study Pharmacokinetic Study cell_assay->pk_study efficacy_study Efficacy Model pk_study->efficacy_study lead_selection lead_selection efficacy_study->lead_selection Lead Candidate Selection

References

A Comparative Guide to the Stability of the Triazole Linkage from tert-Butyl trans-4-Ethynylcyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug development, particularly in the realm of bioconjugation and antibody-drug conjugates (ADCs), the choice of a chemical linker is a critical determinant of therapeutic success.[1] The linker, the covalent bridge between a targeting moiety and a payload, must exhibit a delicate balance: sufficient stability to remain intact in systemic circulation to prevent premature drug release and its associated off-target toxicities, yet facilitate efficient payload release at the desired site of action.[1][2] Among the plethora of ligation chemistries, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has gained prominence for its efficiency and the formation of a highly robust 1,2,3-triazole linkage.[3][4]

This guide provides an in-depth assessment of the stability of the triazole linkage derived from the reaction of tert-butyl trans-4-ethynylcyclohexylcarbamate with an azide-bearing molecule. We will explore the inherent chemical properties of the triazole ring that contribute to its remarkable stability and present a comparative analysis against other commonly used linkers, supported by established experimental data and detailed protocols for stability assessment.

The 1,2,3-triazole ring is not merely a passive connector; its aromatic nature, significant dipole moment, and ability to act as a hydrogen bond acceptor contribute to its exceptional stability and can influence the physicochemical properties of the entire conjugate.[3][5] It is widely regarded as a bioisostere for the amide bond, offering similar spatial arrangement with enhanced metabolic stability.[6][7]

The Unwavering Stability of the 1,2,3-Triazole Linkage

The exceptional stability of the 1,4-disubstituted 1,2,3-triazole ring formed via CuAAC is a key advantage of this click chemistry reaction.[8] This robustness stems from its aromatic character and the delocalization of π-electrons within the heterocyclic ring system, which imparts significant resonance stabilization.[9] Consequently, the triazole linkage is highly resistant to a wide range of chemical and biological conditions commonly encountered in physiological environments.

Resistance to Chemical Degradation

The triazole linkage exhibits remarkable stability across a broad pH range, resisting both acidic and basic hydrolysis under conditions where other linkers, such as esters and hydrazones, would readily cleave.[3][8] It is also stable under common oxidative and reductive conditions encountered in biological systems.[7] While not completely indestructible, cleavage of the triazole ring requires harsh conditions, such as flash vacuum pyrolysis at temperatures exceeding 500°C or the presence of specific reagents like acyl halides under elevated temperatures, which are not relevant to biological or pharmaceutical settings.[6][10][11]

Enzymatic Inertness

A significant advantage of the triazole linkage in a biological context is its profound resistance to enzymatic degradation.[3] The triazole ring is not recognized as a substrate by common metabolic enzymes like proteases and esterases, which are abundant in plasma and tissues.[3][6] This enzymatic inertness prevents premature payload release and contributes to a longer in vivo half-life of the conjugate.[3]

Comparative Stability of Chemical Linkages

The choice of a linker is dictated by the desired stability profile for a specific application. The high stability of the triazole linkage makes it ideal for applications requiring long-term integrity.[6] The following table provides a comparative overview of the stability of the triazole linkage against other common chemical linkers used in drug development.

Linker TypeStability ProfileCleavage MechanismTypical Half-life in Plasma
1,2,3-Triazole Highly Stable Resistant to hydrolysis, enzymes, and redox conditions. [3][8]> 9 days [12]
ThioetherHighly StableResistant to enzymatic cleavage.[3]>95% intact after 7 days[12]
AmideSusceptible to ProteasesEnzymatic cleavage by proteases.[3]Variable
EsterLabileCleaved by esterases.[3]Minutes to hours
HydrazonepH-SensitiveHydrolyzes at acidic pH (e.g., in endosomes/lysosomes).[12]~2 days (can be variable)[12]
Disulfide (hindered)Redox-SensitiveCleaved by reducing agents (e.g., glutathione in the cytoplasm).[12]> 7 days[12]

Experimental Assessment of Triazole Linkage Stability

To empirically validate the stability of a triazole linkage derived from this compound, a forced degradation study is the recommended approach.[6] This involves subjecting the triazole-containing conjugate to a variety of stress conditions and monitoring its integrity over time using sensitive analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14]

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of a chemical linker.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Result prep_conjugate Synthesize Triazole Conjugate prep_char Characterize Conjugate (LC-MS, NMR) prep_conjugate->prep_char stress_acid Acidic (e.g., pH 1-2) prep_char->stress_acid Incubate stress_base Basic (e.g., pH 12-13) prep_char->stress_base Incubate stress_ox Oxidative (e.g., H2O2) prep_char->stress_ox Incubate stress_plasma Plasma/Serum (37 °C) prep_char->stress_plasma Incubate analysis_sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) stress_acid->analysis_sampling stress_base->analysis_sampling stress_ox->analysis_sampling stress_plasma->analysis_sampling analysis_quench Quench Reaction analysis_sampling->analysis_quench analysis_hplc Analyze by HPLC/LC-MS analysis_quench->analysis_hplc analysis_quant Quantify Remaining Parent Compound analysis_hplc->analysis_quant result Determine Degradation Rate / Half-life analysis_quant->result

Caption: Workflow for assessing the chemical stability of a triazole linkage.

Step-by-Step Protocol for Forced Degradation Study
  • Synthesis and Characterization of the Triazole Conjugate:

    • Synthesize the triazole conjugate by reacting this compound with a suitable azide-containing molecule via a standard CuAAC protocol.[15][16]

    • Purify the conjugate using an appropriate chromatographic method (e.g., column chromatography or preparative HPLC).

    • Confirm the identity and purity of the conjugate using analytical techniques such as LC-MS and NMR spectroscopy.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the purified conjugate in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration.

  • Incubation under Stress Conditions:

    • Acidic Conditions: Dilute the stock solution in an acidic buffer (e.g., 0.1 M HCl, pH 1.2) to a final concentration of 100 µg/mL.

    • Basic Conditions: Dilute the stock solution in a basic buffer (e.g., 0.1 M NaOH, pH 13) to a final concentration of 100 µg/mL.

    • Oxidative Conditions: Dilute the stock solution in a solution of 3% hydrogen peroxide to a final concentration of 100 µg/mL.

    • Plasma/Serum Stability: Incubate the conjugate in fresh animal or human plasma/serum at 37°C to assess stability against enzymatic degradation.[2][6]

    • Control: Prepare a control sample by diluting the stock solution in a neutral buffer (e.g., PBS, pH 7.4).

    • Incubate all samples at a controlled temperature (e.g., 37°C).

  • Time-Point Sampling and Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.[6]

    • Quench the reaction if necessary (e.g., neutralize acidic/basic samples).

    • Analyze the samples by a validated reverse-phase HPLC method with UV detection or by LC-MS.[13][14][17]

    • Quantify the percentage of the parent compound remaining by comparing its peak area to the t=0 time point or the control sample.[6]

Visualizing the Comparison: Triazole vs. Other Linkers

The following diagram illustrates the structural differences and relative stabilities of the triazole linkage compared to other common linkers.

G cluster_0 Highly Stable Linkers cluster_1 Cleavable Linkers Triazole Triazole (Resistant to Hydrolysis & Enzymes) Thioether Thioether (Resistant to Enzymes) Ester Ester (Esterase Cleavable) Hydrazone Hydrazone (pH-Sensitive) Disulfide Disulfide (Redox-Sensitive)

Caption: Comparative stability of triazole and other common linkers.

Conclusion

The 1,2,3-triazole linkage, readily formed via the CuAAC click reaction with precursors such as this compound, stands out as an exceptionally stable and reliable linker for applications in drug development and bioconjugation.[6][8] Its remarkable resistance to hydrolytic, enzymatic, and redox degradation makes it a superior choice for conjugates requiring a long in vivo half-life and robust performance.[3] While other linkers offer the advantage of controlled cleavage under specific physiological triggers, the triazole linkage provides unparalleled stability for applications where a permanent and inert connection is paramount. The experimental protocols outlined in this guide provide a framework for the empirical validation of this stability, ensuring the rational design of effective and safe therapeutics.

References

A Comparative Guide to the Quantitative Analysis of Reaction Products: Evaluating tert-butyl trans-4-ethynylcyclohexylcarbamate and Alternative Derivatization Reagents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of methodologies for the quantitative analysis of reaction products, with a focus on derivatization techniques to enhance analytical sensitivity and chromatographic performance. We will explore the potential application of tert-butyl trans-4-ethynylcyclohexylcarbamate within a click chemistry framework and compare this approach with established pre-column derivatization reagents for the analysis of primary and secondary amines by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction: The Challenge of Quantifying Polar Analytes

In drug development and process chemistry, accurate quantification of reaction products, including starting materials, intermediates, and final active pharmaceutical ingredients (APIs), is critical for ensuring product quality, safety, and efficacy. Many of these molecules, particularly those containing primary and secondary amine functional groups, are polar in nature. This polarity often leads to poor retention on reversed-phase HPLC columns and inefficient ionization in mass spectrometry, complicating their accurate measurement.[1][2]

Pre-column derivatization is a widely adopted strategy to overcome these challenges.[3] By chemically modifying the analyte before analysis, we can introduce functionalities that improve its analytical properties. This guide will delve into a conceptual workflow using this compound and provide a detailed comparison with established, commercially available derivatization reagents.

Conceptual Workflow: Leveraging Click Chemistry with this compound

This compound is a bifunctional molecule featuring a terminal alkyne and a Boc-protected amine. While not a traditional derivatizing agent itself, its terminal alkyne group makes it an ideal partner for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

This reagent can be envisioned as a versatile building block in a two-step quantitative analysis workflow:

  • Azide Tagging of the Analyte: The target analyte (e.g., a primary or secondary amine) is first reacted with an azide-containing reagent to introduce the azide functionality.

  • Click Reaction Derivatization: The azide-tagged analyte is then reacted with this compound via CuAAC to form a stable triazole conjugate. This derivative can then be analyzed by HPLC-UV or LC-MS.

The rationale behind this approach is to introduce a bulky, hydrophobic cyclohexyl group, which can significantly improve retention in reversed-phase chromatography. The triazole linkage is highly stable, ensuring the integrity of the derivative throughout the analytical process.

G cluster_0 Step 1: Analyte Tagging cluster_1 Step 2: Click Derivatization cluster_2 Step 3: Analysis Analyte Analyte with Primary/Secondary Amine AzideReagent Azide-Containing Reagent Analyte->AzideReagent Reaction TaggedAnalyte Azide-Tagged Analyte AzideReagent->TaggedAnalyte AlkyneReagent tert-butyl trans-4- ethynylcyclohexylcarbamate TaggedAnalyte->AlkyneReagent CuAAC Click Reaction Derivative Stable Triazole Derivative AlkyneReagent->Derivative Analysis HPLC-UV or LC-MS/MS Quantification Derivative->Analysis Injection G cluster_choices Derivatization Strategy Selection Start Define Analytical Goal (e.g., quantify primary amines) AnalyteProperties Assess Analyte Properties (Primary/Secondary Amine, Polarity) Start->AnalyteProperties Instrumentation Available Instrumentation (HPLC-UV, HPLC-FLD, LC-MS) Start->Instrumentation Matrix Consider Sample Matrix (Complexity, Interferences) Start->Matrix OPA OPA (Primary amines, high sensitivity, online) AnalyteProperties->OPA Primary only FMOC FMOC-Cl (Primary & Secondary amines, stable) AnalyteProperties->FMOC Primary & Secondary Instrumentation->OPA HPLC-FLD Instrumentation->FMOC HPLC-UV/FLD, LC-MS TosCl Tosyl-Cl / Other MS-friendly (LC-MS, improved ionization) Instrumentation->TosCl LC-MS/MS Click Conceptual Click Chemistry (Universal for azides, specific separation) Matrix->Click Complex matrix, isobaric interferences Validation Method Validation (Linearity, LOD/LOQ, Precision, Accuracy) OPA->Validation FMOC->Validation TosCl->Validation Click->Validation

References

The Strategic Advantage of Rigidity: A Comparative Guide to tert-Butyl trans-4-ethynylcyclohexylcarbamate in PROTAC and Bioconjugation Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target-binding warhead and the E3 ligase-recruiting ligand is increasingly recognized as a critical determinant of efficacy. While flexible polyethylene glycol (PEG) and alkyl chains have been the workhorses of PROTAC design, there is a growing body of evidence supporting the strategic implementation of rigid linkers to enhance therapeutic performance. This guide provides an in-depth technical comparison of tert-butyl trans-4-ethynylcyclohexylcarbamate, a rigid bifunctional linker, with its more flexible counterparts, supported by experimental insights and detailed protocols.

The Rationale for Rigidity: Moving Beyond Flexible Spacers

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.[1] The linker's role is not merely to bridge two ligands but to optimally orient them to facilitate a productive ternary complex.[2]

Flexible linkers, such as PEG and alkyl chains, offer synthetic simplicity and the ability to span a range of distances.[2][3] However, their high conformational flexibility can come at a cost. The entropic penalty of locking a flexible linker into a single bioactive conformation within the ternary complex can be substantial, potentially leading to a less stable and less populated complex.[4] This can negatively impact the efficiency of protein degradation.

Rigid linkers, such as the trans-cyclohexyl moiety in this compound, can pre-organize the PROTAC into a more defined conformation.[5] This reduces the entropic cost of ternary complex formation and can lead to more stable and productive interactions between the target protein and the E3 ligase.[5]

Comparative Analysis: The Conformational Advantage of the trans-Cyclohexyl Linker

The trans-1,4-disubstituted cyclohexane ring in this compound adopts a stable chair conformation with both substituents in equatorial positions. This arrangement provides a rigid, linear extension that can effectively project the warhead and E3 ligase ligand away from each other, minimizing unproductive intramolecular interactions and facilitating optimal ternary complex geometry.

A key study highlighting the importance of stereochemistry in cyclohexyl-based linkers revealed that a PROTAC bearing a trans-cyclohexyl group was a more effective and cooperative degrader than its corresponding cis-analogue, despite the trans-isomer exhibiting weaker binary binding affinities. High-resolution co-crystal structures demonstrated that the trans-linker maintains a rigid, extended conformation, while the cis-linker collapses into a folded-back conformation. This illustrates how the defined stereochemistry of the trans-cyclohexyl linker can fine-tune the propensity for productive ternary complex formation and ultimately enhance cellular degradation activity.

Table 1: Qualitative Comparison of Linker Types

FeatureFlexible Linkers (PEG, Alkyl)Rigid Linker (this compound)
Conformational Freedom HighLow
Ternary Complex Formation Can adopt multiple orientations, potentially leading to an entropic penalty upon binding.Pre-organizes the PROTAC into a bioactive conformation, reducing the entropic penalty.[5]
Synthetic Accessibility Generally straightforward.Multi-step synthesis required.
Solubility PEG linkers enhance hydrophilicity; Alkyl linkers are hydrophobic.[2]Moderately lipophilic.
Metabolic Stability PEG linkers can be susceptible to oxidation.[6]The cyclohexane ring is generally more metabolically stable.

Applications in Bioconjugation: The Power of Click Chemistry

The terminal alkyne functionality of this compound makes it an ideal building block for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[4] This reaction is highly efficient, specific, and biocompatible, allowing for the straightforward conjugation of the linker to azide-modified molecules, such as proteins, peptides, or fluorescent probes.[7] The resulting 1,2,3-triazole linkage is highly stable, further contributing to the robustness of the final conjugate.[8]

The steric bulk of the cyclohexyl group may influence the kinetics of the CuAAC reaction. However, with appropriate ligand selection and reaction conditions, high yields can be achieved.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. The following is a representative, literature-informed synthetic route.

Caption: General workflow for the CuAAC reaction.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions of the azide-containing molecule, this compound, copper(II) sulfate (CuSO4), sodium ascorbate, and a copper(I)-stabilizing ligand (e.g., tris(benzyltriazolylmethyl)amine - TBTA) in a suitable solvent (e.g., a mixture of t-butanol and water, or DMF). [8]

  • Reaction Setup:

    • In a reaction vessel, combine the azide-containing molecule (1 equivalent) and this compound (1-1.2 equivalents) in the chosen solvent.

    • Add the copper(II) sulfate solution (e.g., 1-5 mol%).

    • Add the ligand solution (e.g., 1-5 mol%).

  • Reaction Initiation and Monitoring:

    • Add a freshly prepared solution of sodium ascorbate (e.g., 10-20 mol%) to the reaction mixture to reduce Cu(II) to the catalytically active Cu(I) species. [8] * Stir the reaction at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting triazole product by column chromatography.

Conclusion and Future Outlook

This compound represents a valuable building block for the synthesis of advanced therapeutics and bioconjugates. Its rigid trans-cyclohexyl core offers a distinct advantage over flexible linkers by pre-organizing the molecule into a bioactive conformation, which can lead to enhanced potency and improved pharmacokinetic properties in the context of PROTACs. The terminal alkyne provides a versatile handle for efficient and robust conjugation via click chemistry.

While further head-to-head studies with quantitative biological data are needed to fully elucidate the performance benefits of this linker compared to traditional flexible linkers across a range of biological targets, the available structural and mechanistic insights strongly support its utility in the rational design of next-generation protein degraders. As the field of targeted protein degradation continues to mature, the strategic incorporation of rigid linkers like this compound will undoubtedly play a crucial role in the development of more effective and selective medicines.

References

A Guide to Cyclohexyl Spacers in Linker Design: Balancing Stability, Hydrophobicity, and Conformational Control

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate architecture of antibody-drug conjugates (ADCs), the linker is not merely a tether but a critical determinant of the therapeutic's success. It dictates the stability of the ADC in circulation, the efficiency of payload delivery, and ultimately, the balance between efficacy and toxicity. Among the diverse chemical motifs employed in linker design, the cyclohexyl group stands out as a non-cleavable spacer that offers a unique combination of rigidity, stability, and hydrophobicity. This guide provides an in-depth analysis of the advantages of incorporating a cyclohexyl spacer, comparing its performance with other linker alternatives and providing the experimental context needed for informed design choices.

The Architectural Role of the Cyclohexyl Spacer in ADCs

The cyclohexyl moiety is a cornerstone of one of the most clinically successful non-cleavable linkers: succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). This linker is famously utilized in the FDA-approved ADC, Ado-trastuzumab emtansine (Kadcyla®), which serves as a benchmark for ADC stability.[1] The cyclohexyl ring within the SMCC linker acts as a rigid, aliphatic spacer that connects the antibody conjugation site (via a maleimide group) to the payload.

The primary function of this spacer is to provide a stable, chemically inert connection that withstands the physiological conditions of the bloodstream. Unlike cleavable linkers that are designed to break apart in the tumor microenvironment, the non-cleavable strategy relies on the complete lysosomal degradation of the antibody component to release the linker-payload catabolite, which then exerts its cytotoxic effect.[2] The rigidity and steric bulk of the cyclohexyl group are central to achieving this requisite stability.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Architecture cluster_Linker Zoom-in: SMCC Linker Ab Monoclonal Antibody (mAb) Linker Linker Ab->Linker Conjugation Site (e.g., Cysteine) Payload Cytotoxic Payload Linker->Payload Maleimide Maleimide (Thioether Bond) Linker->Maleimide contains Cyclohexyl Cyclohexyl Spacer (Rigid Core) Maleimide->Cyclohexyl Provides Stability Carboxylate Carboxylate Group Cyclohexyl->Carboxylate

Caption: General architecture of an ADC featuring a detailed view of the SMCC linker, highlighting the central role of the cyclohexyl spacer.

Core Advantage 1: Enhancing Systemic Stability Through Steric Hindrance

A paramount requirement for any ADC is stability in systemic circulation. Premature release of the cytotoxic payload can lead to severe off-target toxicity and a diminished therapeutic window. The cyclohexyl spacer is a powerful tool for enhancing this stability.

Mechanism of Action: The bulky, three-dimensional structure of the cyclohexane ring provides significant steric hindrance.[3][4][5] This steric shield protects adjacent chemical bonds, particularly the thioether bond formed by the maleimide group and the antibody's cysteine residue, from enzymatic degradation or chemical cleavage in the plasma.[6] Furthermore, the inherent rigidity of the ring structure limits the flexibility of the linker, reducing its susceptibility to enzymatic attack compared to more flexible linear alkyl chains.[7]

This enhanced stability ensures that the ADC remains intact during its transit through the bloodstream, allowing for maximal accumulation at the tumor site. The pharmacokinetic profile of ADCs with highly stable linkers, such as those containing a cyclohexyl spacer, is generally more favorable, with longer half-lives and reduced clearance rates.[8]

Linker TypeSpacer ComponentKey Stability FeatureRepresentative Plasma Half-life (Conceptual)Primary Reference
Non-Cleavable Cyclohexyl (e.g., SMCC) High Steric Hindrance & Rigidity Long (days) [1][2]
Enzyme-Cleavable Dipeptide (e.g., Val-Cit)Moderate; relies on enzyme specificityModerate to Long[6]
Acid-Cleavable HydrazoneSusceptible to low pH; lower plasma stabilityShort to Moderate[2]
Disulfide-Cleavable Disulfide BondSusceptible to reducing agents (e.g., GSH)Variable; can be tuned with hindrance[6]

Table 1. Comparative stability features of different linker classes. The cyclohexyl-containing non-cleavable linker demonstrates superior plasma stability due to its structural properties.

Core Advantage 2: The Double-Edged Sword of Hydrophobicity

The cyclohexyl group is aliphatic and non-polar, which increases the overall hydrophobicity of the drug-linker complex. This property presents both a significant challenge and a potential advantage in ADC design.

The Challenge: Highly hydrophobic payloads are a known liability in ADC development, often leading to aggregation, which can compromise efficacy, induce an immune response, and lead to rapid clearance from circulation.[9][10] Adding a hydrophobic spacer like cyclohexyl can exacerbate this issue, particularly with high drug-to-antibody ratios (DAR).[9]

The Strategic Advantage: While excessive hydrophobicity is detrimental, modulating this property is a key aspect of linker design. The hydrophobicity contributed by a cyclohexyl spacer can be strategically balanced with other components of the ADC or by introducing hydrophilic moieties, such as polyethylene glycol (PEG), elsewhere in the linker.[11][12] In some instances, a degree of hydrophobicity is necessary for the payload-catabolite to effectively cross cell membranes after its release in the lysosome. The predictable and well-defined hydrophobicity of the cyclohexyl group makes it a useful building block for fine-tuning the overall physicochemical properties of the ADC.

Experimental Protocol: Assessing ADC Hydrophobicity via HIC

To manage and characterize the hydrophobicity of an ADC construct, Hydrophobic Interaction Chromatography (HIC) is an essential analytical tool. This protocol provides a self-validating system to compare different linker designs.

Objective: To determine the relative hydrophobicity of an ADC containing a cyclohexyl spacer compared to an ADC with a more hydrophilic linker (e.g., PEG-containing).

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0

  • Purified ADC samples (e.g., ADC-Cyclohexyl, ADC-PEG) at 1 mg/mL

Methodology:

  • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min until a stable baseline is achieved.

  • Sample Injection: Inject 20 µg of the ADC sample onto the column.

  • Elution Gradient: Elute the bound protein using a reverse salt gradient. A typical gradient would be from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Detection: Monitor the eluate at 280 nm.

  • Data Analysis: More hydrophobic ADC species will bind more tightly to the column and thus have a longer retention time. Compare the retention times of ADC-Cyclohexyl and ADC-PEG. A longer retention time for ADC-Cyclohexyl confirms its higher relative hydrophobicity.

HIC_Workflow cluster_workflow HIC Experimental Workflow Start ADC Sample (e.g., ADC-Cyclohexyl) Column HIC Column (Hydrophobic Stationary Phase) Start->Column Inject Gradient Reverse Salt Gradient (Decreasing Ammonium Sulfate) Column->Gradient Elute Detect UV Detection (280 nm) Gradient->Detect Result Chromatogram (Retention Time vs. Absorbance) Detect->Result

Caption: A streamlined workflow for assessing ADC hydrophobicity using Hydrophobic Interaction Chromatography (HIC).

Core Advantage 3: Exerting Precise Conformational Control

Beyond bulk and hydrophobicity, the cyclohexyl spacer offers a level of conformational rigidity that is difficult to achieve with flexible alkyl chains. This rigidity can have profound impacts on the biological activity of the conjugate.

Research on Proteolysis Targeting Chimeras (PROTACs), which share similar linker design principles, has shown that the stereochemistry of a 1,4-disubstituted cyclohexyl ring dictates the linker's overall conformation.[7] A trans-cyclohexyl group enforces a rigid, linear "stick-out" conformation, while a cis-analogue allows the linker to adopt a more collapsed, folded-back shape.[7] This study revealed that the rigid trans-linker produced a more effective molecule, demonstrating that precise spatial positioning of the connected moieties is critical for optimal biological function.[7]

This principle is directly applicable to ADC design. A rigid linker can:

  • Maintain an Optimal Distance: Ensure the payload does not interfere with the antibody's binding to its antigen.

  • Prevent Undesired Interactions: Reduce the likelihood of the payload interacting with the antibody surface, which could lead to instability or aggregation.

  • Influence Catabolite Activity: The structure of the final lysine-linker-payload catabolite is defined by the linker's rigidity, which can influence its ability to bind to its intracellular target or be effluxed from the cell.

Linker_Conformation cluster_flex Flexible Alkyl Linker cluster_rigid Rigid Cyclohexyl Linker mAb1 mAb P1 Payload mAb1->P1 Variable Distance & Orientation mAb2 mAb P2 Payload mAb2->P2 Fixed Distance & Orientation

Caption: Comparison of linker conformations. A flexible linker allows for variable payload orientation, while a rigid cyclohexyl linker maintains a fixed distance and geometry.

Conclusion: A Strategic Tool for Robust ADC Design

The cyclohexyl spacer is a proven and powerful component in the ADC linker toolbox. Its primary advantages—enhancing systemic stability through steric hindrance, providing a means to modulate hydrophobicity, and exerting precise conformational control—make it an invaluable asset for developing robust and effective non-cleavable ADCs. While the hydrophobicity it imparts requires careful consideration and strategic balancing, its contribution to creating a stable, well-defined conjugate is undeniable. The clinical success of Kadcyla® stands as a testament to the power of this design principle, cementing the cyclohexyl spacer's role as a critical element for the next generation of antibody-drug conjugates.

References

A Senior Application Scientist's Guide to Click Chemistry: Copper-Catalyzed vs. Copper-Free Reactions for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical biology and drug development, the ability to specifically and efficiently connect molecular building blocks is paramount. "Click chemistry," a concept introduced by K. Barry Sharpless and colleagues, has revolutionized this field by providing a set of powerful, reliable, and selective reactions.[1][2] At the heart of this chemical toolbox are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), also known as copper-free click chemistry.

This guide provides a comprehensive comparison of these two powerful ligation techniques. We will delve into their underlying mechanisms, explore the practical advantages and limitations of each, and provide data-driven guidance on selecting the optimal method for your specific research application.

The Fundamental Principle: Azide-Alkyne Cycloaddition

Both CuAAC and SPAAC are based on the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne to form a stable triazole linkage.[3][4] However, the method of activation and the resulting experimental considerations differ significantly.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Gold Standard

The CuAAC reaction is the quintessential example of click chemistry.[3] It involves the use of a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide.[5][6] This catalysis proceeds through the formation of a copper acetylide intermediate, which then readily reacts with the azide to form the 1,4-disubstituted triazole product.[7][8] The copper(I) catalyst can be generated from Cu(I) salts or more conveniently from Cu(II) salts using a reducing agent like sodium ascorbate.[9][10]

Mechanism of CuAAC

CuAAC_Mechanism cluster_catalyst Catalytic Cycle Cu_I Cu(I) Copper_Acetylide Copper Acetylide Cu_I->Copper_Acetylide + R1-C≡CH Terminal_Alkyne R1-C≡CH Cu_Triazolide Copper Triazolide Intermediate Copper_Acetylide->Cu_Triazolide + N3-R2 Azide N3-R2 Product 1,4-Triazole Cu_Triazolide->Product + H+ Product->Cu_I Releases Cu(I)

Caption: The catalytic cycle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Key Features of CuAAC:

  • High Reaction Rates: The copper catalyst accelerates the reaction by a factor of 10⁷ to 10⁸ compared to the uncatalyzed version.[5][9]

  • Specificity: The reaction is highly specific for terminal alkynes and azides, yielding exclusively the 1,4-disubstituted 1,2,3-triazole.[8][11]

  • Robustness: CuAAC is tolerant of a wide range of functional groups and can be performed in various solvents, including water, over a broad pH range (4 to 12).[6][9]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Biocompatible Alternative

The primary limitation of CuAAC is the cytotoxicity of the copper catalyst, which can be problematic for in vivo and live-cell applications.[3][12][13] This led to the development of SPAAC, a copper-free click chemistry variant.[2][13] SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which possesses significant ring strain.[6][14] This inherent strain energetically drives the reaction with an azide, eliminating the need for a metal catalyst.[14][][16]

SPAAC_Mechanism cluster_reaction Strain-Promoted Reaction Strained_Alkyne Cyclooctyne-R1 Azide N3-R2 Transition_State [3+2] Cycloaddition Transition State Product Triazole Product

Caption: A generalized workflow for synthesizing an Antibody-Drug Conjugate (ADC) using CuAAC.

For Live-Cell Imaging and In Vivo Studies: SPAAC

When the experiment involves living cells or whole organisms, SPAAC is the go-to method . [5][17]The absence of copper toxicity ensures that cellular processes are not perturbed, providing more biologically relevant data. [12][17] Example Application: Metabolic Labeling and Imaging of Glycans

Live_Cell_SPAAC_Workflow Start Start: Live Cells Metabolic_Labeling Metabolically Label with Azide-Modified Sugar Start->Metabolic_Labeling Wash Wash to Remove Unincorporated Sugar Metabolic_Labeling->Wash Add_Probe Add Strained Alkyne-Fluorophore (e.g., DBCO-488) Wash->Add_Probe Incubate Incubate under Physiological Conditions Add_Probe->Incubate Wash_Probe Wash to Remove Unbound Probe Incubate->Wash_Probe Image Image Cells via Fluorescence Microscopy Wash_Probe->Image End End: Visualized Glycans Image->End

References

A Comparative Guide to Evaluating the Biocompatibility of Tert-butyl trans-4-ethynylcyclohexylcarbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from synthesis to a potential therapeutic candidate is paved with rigorous evaluation. A critical and often early hurdle in this process is the assessment of biocompatibility. This guide provides an in-depth technical framework for evaluating the biocompatibility of tert-butyl trans-4-ethynylcyclohexylcarbamate and its derivatives. While specific experimental data on this particular molecule is not yet prevalent in published literature, this guide will establish a robust, self-validating system for its evaluation. We will achieve this by dissecting the molecule's constituent functional groups, proposing a tiered experimental approach, and comparing it with established biocompatibility profiles of structurally related compounds.

The core structure, this compound, presents three key functionalities that warrant careful consideration: the N-Boc (tert-butyloxycarbonyl) protecting group, the trans-cyclohexyl ring, and the terminal ethynyl (alkyne) group. Each of these can significantly influence the molecule's interaction with biological systems.

Understanding the Structural Components and Their Biocompatibility Precedent

The biocompatibility of a molecule is not merely a singular property but a complex interplay of its structural features. Let's consider the key components of our target molecule:

  • The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used amine-protecting group in organic synthesis, particularly in peptide and medicinal chemistry.[1][2] Its popularity stems from its general stability to a wide range of reagents and its straightforward removal under acidic conditions.[1][2] From a biocompatibility standpoint, the Boc group is generally considered to be of low intrinsic toxicity. However, its acidic cleavage can produce tert-butanol and isobutylene, which at high concentrations could have localized effects. A one-pot synthesis method for N-Boc protected secondary amines highlights its utility and common integration into synthetic pathways.[3]

  • The Trans-Cyclohexane Ring: The cyclohexane ring is a common scaffold in medicinal chemistry, providing a rigid, three-dimensional structure that can orient functional groups in specific vectors. The biocompatibility of cyclohexane derivatives is highly dependent on their substitution patterns.[4] For instance, some cyclohexane derivatives have been investigated for their potential as anticancer agents, while others may exhibit toxicity.[4][5] The trans configuration of our target molecule will enforce a specific spatial arrangement of the carbamate and ethynyl groups, which could influence its binding to biological macromolecules and subsequent biological response.

  • The Terminal Ethynyl Group (Alkyne): The terminal alkyne is a particularly interesting functional group. It is found in several approved human therapeutics, which suggests that it is not inherently a toxicophore.[6] However, terminal alkynes can also be associated with cytotoxicity and can be metabolized by cytochrome P450 enzymes.[6] The unique reactivity of the alkyne group makes it a valuable tool in bioconjugation chemistry, often utilized in "click" reactions for labeling and tracking molecules in biological systems.[7][8] An important consideration is that while unconjugated alkynes are generally less reactive than other functional groups, their presence can still influence the overall electronic and steric properties of the molecule, potentially impacting its interaction with cellular components.[9]

A Tiered Approach to Biocompatibility Evaluation

To comprehensively assess the biocompatibility of this compound derivatives, a multi-tiered approach is recommended. This begins with fundamental in vitro assays and progresses to more complex cellular and, ultimately, in vivo models.

G cluster_0 Tier 1: Foundational In Vitro Screening cluster_1 Tier 2: Mechanistic Cellular Assays cluster_2 Tier 3: Advanced & In Vivo Models T1_1 Cytotoxicity Assays (e.g., MTT, LDH) T1_2 Cell Viability Assays T1_1->T1_2 T2_1 Apoptosis vs. Necrosis Assays T1_2->T2_1 If Cytotoxic T1_3 Genotoxicity Screening (e.g., Ames Test) T1_3->T2_1 If Genotoxic T2_2 Reactive Oxygen Species (ROS) Assay T2_1->T2_2 T2_3 Mitochondrial Membrane Potential Assay T2_2->T2_3 T3_1 3D Cell Culture Models (Spheroids/Organoids) T2_3->T3_1 If Mechanism Indicated T3_2 Hemocompatibility Assays T3_1->T3_2 T3_3 In Vivo Acute Toxicity Studies T3_2->T3_3 If Blood Contact Application

Tier 1: Foundational In Vitro Screening

The initial phase of biocompatibility testing should focus on broad cytotoxicity and genotoxicity screening using established cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate a relevant human cell line (e.g., HEK293 for general cytotoxicity, or a cell line specific to the intended application) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) and create a serial dilution in cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Data Presentation: Comparative Cytotoxicity Data (Hypothetical)

CompoundCell LineIC50 (µM) after 48h
This compound HEK293Experimental Value
tert-butyl trans-4-aminocyclohexylcarbamate HEK293Experimental Value
Positive Control (Doxorubicin) HEK293~1
Vehicle Control (DMSO) HEK293>1000
Tier 2: Mechanistic Cellular Assays

Should the initial screening reveal cytotoxic effects, the next step is to elucidate the underlying mechanism of cell death.

Experimental Protocol: Annexin V/Propidium Iodide Assay for Apoptosis vs. Necrosis

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

G cluster_0 Cellular Response to Cytotoxic Agent cluster_1 Key Signaling Pathways Apoptosis Apoptosis (Programmed Cell Death) Caspase Caspase Activation Apoptosis->Caspase Mitochondria Mitochondrial Dysfunction Apoptosis->Mitochondria Necrosis Necrosis (Uncontrolled Cell Death) Inflammation Inflammatory Response Necrosis->Inflammation

Tier 3: Advanced Models and In Vivo Confirmation

For promising candidates with low in vitro toxicity, evaluation in more physiologically relevant models is crucial.

Experimental Protocol: In Vivo Acute Toxicity Study (Rodent Model)

  • Animal Model: Use healthy, young adult mice or rats of a single sex.

  • Dose Formulation: Prepare the test compound in a suitable vehicle (e.g., saline, corn oil).

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intravenous injection) at a range of doses.

  • Observation: Observe the animals for clinical signs of toxicity, morbidity, and mortality at regular intervals for up to 14 days.

  • Pathology: At the end of the study, perform a gross necropsy and collect major organs for histopathological examination.

  • Data Analysis: Determine the LD50 (lethal dose, 50%) and identify any target organs of toxicity.

Comparative Analysis and Future Directions

The biocompatibility profile of this compound derivatives should be compared with structurally related compounds for which data is available. For instance, comparing the cytotoxicity of the target molecule with its analog lacking the ethynyl group (tert-butyl trans-4-aminocyclohexylcarbamate) would provide direct insight into the contribution of the alkyne moiety to any observed biological effects.

References

A Performance-Driven Guide to Commercially Available Click Chemistry Kits

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the ability to specifically and efficiently conjugate molecules is paramount. In the landscape of bioconjugation, drug discovery, and materials science, "click chemistry" has emerged as a transformative tool, offering a suite of highly efficient, specific, and biocompatible reactions for the covalent linking of molecules.[1] This guide provides an objective comparison of the performance of various commercially available click chemistry kits, supported by experimental data, to facilitate the selection of the optimal reagents and methodologies for your specific research and development needs.

Introduction: What is Click Chemistry? A Revolution in Bioconjugation

Coined by K. Barry Sharpless in 2001, the term "click chemistry" describes a class of reactions that are modular, wide in scope, give very high yields, and generate only inoffensive byproducts.[2] The quintessential example, and the focus of most commercial kits, is the azide-alkyne cycloaddition. This reaction comes in two main flavors: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3]

The choice between these two powerful methodologies is a critical decision, often representing a trade-off between reaction speed and biocompatibility.[1][4] This guide will dissect the performance of these two "click chemistry engines" and provide a comparative overview of the commercial kits that harness their power.

Part 1: A Head-to-Head Comparison of Click Chemistry Engines: CuAAC vs. SPAAC

Mechanism Deep Dive

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Speed Demon

The CuAAC reaction is the gold standard for many click chemistry applications due to its exceptional speed and efficiency.[5] It involves the reaction of a terminal alkyne with an azide, catalyzed by a copper(I) species, to exclusively form a stable 1,4-disubstituted triazole.[2] The copper catalyst dramatically accelerates the reaction, allowing it to proceed rapidly under mild, often aqueous, conditions.[3] However, the use of a copper catalyst introduces a potential for cytotoxicity, which can be a concern in live-cell and in vivo applications.[4]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Biocompatible Workhorse

To address the cytotoxicity concerns of CuAAC, the Bertozzi group developed SPAAC, a copper-free click reaction.[5] This reaction utilizes a strained cyclooctyne, such as DBCO or BCN, which readily reacts with an azide to release ring strain.[3] The absence of a copper catalyst makes SPAAC highly biocompatible and ideal for studies in living systems.[4] The trade-off is that SPAAC reactions are generally slower than their copper-catalyzed counterparts.[6]

Quantitative Performance Metrics: A Data-Driven Look at Reaction Kinetics

The efficiency of a click reaction is best quantified by its second-order rate constant (k), which measures how quickly the reactants are consumed. A higher rate constant indicates a faster reaction. The table below summarizes typical second-order rate constants for various click chemistry reactions, providing a basis for comparing their performance.

Reaction Type Reactants Typical Second-Order Rate Constant (M⁻¹s⁻¹) Key Features
CuAAC Terminal Alkyne + Azide10 to 10⁴[1][7]Very fast, but requires a copper catalyst.
SPAAC BCN + Benzyl Azide~0.07[8]Good kinetics for a copper-free reaction.
SPAAC DBCO + Benzyl Azide~0.24[8]Generally faster than BCN with electron-rich azides.
iEDDA TCO + Tetrazine1 to 10⁶[1][3][7]The fastest known click chemistry, also copper-free.

Table 1: Second-Order Rate Constants of Common Click Chemistry Reactions. This data provides a quantitative basis for comparing the reaction speeds of different click chemistry modalities. Note that the exact rate can vary depending on the specific reactants and reaction conditions.

Qualitative Feature Comparison

Beyond reaction kinetics, several other factors influence the choice between CuAAC and SPAAC.

Feature Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Biocompatibility Lower, due to copper cytotoxicity. Can be mitigated with ligands.[4]High, ideal for live cells and in vivo studies.[4]
Reaction Kinetics Very fast.[4]Fast, but generally slower than CuAAC.[4]
Reactants Terminal alkynes and azides.Strained cyclooctynes (e.g., DBCO, BCN) and azides.
Cost of Reagents Generally lower cost for terminal alkynes.Strained cyclooctynes are typically more expensive.

Table 2: Key Differences Between CuAAC and SPAAC. This table provides a high-level overview of the practical considerations for choosing between the two main types of azide-alkyne click chemistry.

Making the Right Choice for Your Application

The decision between a CuAAC-based kit and a SPAAC-based kit should be driven by the specific requirements of your experiment. For in vitro applications like protein labeling for subsequent analysis, where speed is paramount and cytotoxicity is not a concern, CuAAC is often the superior choice. For live-cell imaging and in vivo studies, the biocompatibility of SPAAC is non-negotiable.

G start Start: Choose a Click Chemistry Approach live_cells Are you working with live cells or in vivo? start->live_cells speed_critical Is reaction speed the primary concern? live_cells->speed_critical No spaac Choose a SPAAC-based kit (Copper-Free) live_cells->spaac Yes cu_sensitive Is your biomolecule sensitive to copper? speed_critical->cu_sensitive No cuaac Choose a CuAAC-based kit (Copper-Catalyzed) speed_critical->cuaac Yes cu_sensitive->spaac Yes cu_sensitive->cuaac No

Caption: A decision-making flowchart for selecting the appropriate click chemistry approach.

Part 2: The Commercial Landscape of Click Chemistry Kits

Several reputable vendors offer a wide range of click chemistry kits, each tailored to specific applications. Key players in this market include Thermo Fisher Scientific (with their Click-iT™ line), MilliporeSigma (Sigma-Aldrich), BroadPharm, and Jena Bioscience.

Decoding the Kit Components: What's Inside the Box?

A typical click chemistry kit will contain the azide- or alkyne-functionalized detection reagent, a buffer, and, in the case of CuAAC kits, a copper catalyst system.

The Critical Role of Ligands in CuAAC Kits

For CuAAC kits, the formulation of the copper catalyst system is a key determinant of performance. To mitigate copper's cytotoxicity and improve reaction efficiency, modern kits include a copper(I)-stabilizing ligand.[9] Common ligands include TBTA (Tris(benzyltriazolylmethyl)amine), THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid). Water-soluble ligands like THPTA and BTTAA are particularly advantageous for biological applications, as they can accelerate the reaction and reduce cell toxicity.[9][10]

Comparative Overview of Popular Commercial Kits

While direct, independent, head-to-head comparisons of commercial kits are scarce, we can compile the manufacturer-stated specifications to provide an overview of the available options. Note: This information is derived from the manufacturers' product literature and should be used as a starting point for your own evaluation.

Kit Name Vendor Chemistry Key Features Common Applications
Click-iT™ Plus Alexa Fluor™ Protein Labeling Kits Thermo Fisher ScientificCuAACPicolyl azide for enhanced catalytic efficiency.Protein labeling for fluorescence microscopy, flow cytometry, and western blotting.
Click-iT™ EdU Cell Proliferation Kits Thermo Fisher ScientificCuAACEdU-based detection of DNA synthesis.Cell proliferation assays.[11]
Click-&-Go® Click Chemistry Reaction Buffer Kit Vector LabsCuAACGeneral purpose kit with all necessary reagents for CuAAC.Labeling of azide- or alkyne-tagged biomolecules.[9]
CuAAC Reaction Ligand Test Kit Jena BioscienceCuAACProvides both THPTA and BTTAA ligands for optimization.Testing and optimizing CuAAC reactions.[12]
DBCO & BCN Reagents BroadPharmSPAACA wide range of high-purity DBCO and BCN reagents.Copper-free labeling in live cells and in vivo.[3]

Table 3: Features of Commercially Available Click Chemistry Kits. This table summarizes the key features of popular kits based on information provided by the manufacturers.

Part 3: Experimental Protocols and Best Practices

To illustrate a typical workflow, here is a detailed protocol for fluorescently labeling an antibody using a generic CuAAC-based kit.

Detailed Protocol: Fluorescent Labeling of an Antibody using a Generic CuAAC Kit

This protocol assumes you have an azide-modified antibody and an alkyne-functionalized fluorescent dye.

1. Preparation of Reagents:

  • Antibody Solution: Prepare your azide-modified antibody in a phosphate-free buffer (e.g., Tris or HEPES) at a concentration of 1-5 mg/mL.

  • Alkyne-Dye Stock Solution: Dissolve the alkyne-functionalized fluorescent dye in a suitable solvent like DMSO to create a 10 mM stock solution.

  • Copper(II) Sulfate Solution: Prepare a 20 mM stock solution of CuSO₄ in deionized water.

  • Ligand Solution: Prepare a 100 mM stock solution of a water-soluble ligand (e.g., THPTA) in deionized water.

  • Reducing Agent Solution: Freshly prepare a 300 mM solution of sodium ascorbate in deionized water.

2. Reaction Setup:

  • In a microcentrifuge tube, add your azide-modified antibody solution.

  • Add the alkyne-dye stock solution to achieve a 5-10 fold molar excess over the antibody.

  • Add the THPTA ligand solution, followed by the CuSO₄ solution. Vortex briefly to mix. Causality Note: Pre-mixing the ligand and copper sulfate allows for the formation of the copper-ligand complex, which stabilizes the Cu(I) ion and enhances catalytic efficiency.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Vortex briefly. Causality Note: Sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species.

3. Incubation:

  • Incubate the reaction at room temperature for 30-60 minutes, protected from light.

4. Purification:

  • Remove the unreacted dye and other small molecules using a desalting column or through dialysis.

5. Analysis:

  • Determine the degree of labeling and protein concentration using UV-Vis spectrophotometry.

  • Confirm the successful conjugation and integrity of the antibody using SDS-PAGE.

G prep_reagents 1. Prepare Reagents (Antibody, Dye, Copper, Ligand, Reducing Agent) setup_reaction 2. Set Up Reaction (Add Antibody, Dye, Ligand, Copper) prep_reagents->setup_reaction initiate_reaction 3. Initiate Reaction (Add Sodium Ascorbate) setup_reaction->initiate_reaction incubate 4. Incubate (30-60 min at RT, protected from light) initiate_reaction->incubate purify 5. Purify Conjugate (Desalting column or dialysis) incubate->purify analyze 6. Analyze Product (UV-Vis, SDS-PAGE) purify->analyze

Caption: A generalized experimental workflow for antibody labeling using a CuAAC click chemistry kit.

Best Practices for Success in Click Chemistry
  • Purity is Key: Ensure the purity of your azide- and alkyne-functionalized biomolecules.

  • Fresh Reducing Agent: Always use a freshly prepared solution of sodium ascorbate for CuAAC reactions.

  • Oxygen-Free Environment: For CuAAC, de-gassing your solutions can help prevent the oxidation of Cu(I) to the inactive Cu(II) state.

  • Optimize Stoichiometry: The optimal molar ratio of azide to alkyne may need to be determined empirically for your specific system.

  • Buffer Compatibility: Avoid phosphate-containing buffers in CuAAC reactions, as phosphate can coordinate with copper and inhibit the reaction. Tris and HEPES buffers are generally compatible.

Part 4: Troubleshooting

Even with the best kits, challenges can arise. Here are some common issues and their potential solutions.

Problem Potential Cause Solution
Low or No Reaction Yield Inactive copper catalyst (CuAAC).Use a freshly prepared sodium ascorbate solution. De-gas your buffers.
Incorrect stoichiometry.Optimize the molar ratio of azide to alkyne.
Incompatible buffer.Switch to a non-coordinating buffer like Tris or HEPES.
Steric hindrance.If possible, introduce a PEG spacer to your azide or alkyne.
High Background Staining (in cells) Non-specific binding of the probe.Decrease the concentration of the detection reagent. Increase the number of wash steps.
Copper toxicity (CuAAC).Reduce the copper concentration and/or use a protective ligand like THPTA or BTTAA.
Precipitation during Reaction Poor solubility of reagents.Add a co-solvent like DMSO or DMF (up to 10-20% v/v).

Table 4: Troubleshooting Guide for Common Issues in Click Chemistry Reactions.

Conclusion: Navigating the Click Chemistry Market with Confidence

The commercial availability of click chemistry kits has made this powerful bioconjugation technology accessible to a broad range of researchers. The choice between a copper-catalyzed (CuAAC) or a strain-promoted (SPAAC) kit is the most critical decision and should be guided by the specific demands of your application, particularly the need for biocompatibility versus raw reaction speed.

While this guide provides a comparative overview based on available data, it is crucial to remember that the "best" kit is the one that performs optimally in your hands, for your specific application. We strongly recommend in-house validation and optimization of your chosen kit to ensure the most reliable and reproducible results. By understanding the underlying chemistry and the landscape of commercial offerings, you are well-equipped to select the right tool to "click" your molecules of interest together with precision and efficiency.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of tert-Butyl trans-4-ethynylcyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of tert-Butyl trans-4-ethynylcyclohexylcarbamate, a compound utilized in various synthetic applications. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive is formulated based on the known hazards of its constituent functional groups—a carbamate and a terminal alkyne—and general principles of chemical waste management.

Hazard Assessment and Precautionary Measures

Understanding the potential hazards of this compound is the critical first step in ensuring its safe handling and disposal. Based on data from structurally similar compounds, this chemical should be treated with caution.

Summary of Potential Hazards
Hazard ClassificationDescriptionSource
Acute Toxicity, OralHarmful if swallowed.[1]
Skin Corrosion/IrritationCauses skin irritation.[2][3][4]
Serious Eye Damage/IrritationCauses serious eye irritation.[2][3][4]
Respiratory IrritationMay cause respiratory irritation.[5][2][3][4]
Aquatic HazardPotentially harmful to aquatic life.

The presence of the terminal alkyne group also warrants special consideration. Acetylenic compounds can form explosive metal acetylides with certain metals, such as copper, silver, and mercury.[6] Therefore, contact with these metals and their salts must be strictly avoided.

Essential Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the following PPE:

  • Eye Protection: Chemical splash goggles are mandatory.[7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.[7]

  • Body Protection: A standard laboratory coat must be worn.[7]

  • Respiratory Protection: All handling and disposal procedures must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the safe disposal of this compound. This process is designed to mitigate the risks associated with its reactivity and toxicity.

Workflow for Disposal

start Start: Identify Waste (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood container Select a Compatible Waste Container (e.g., HDPE) fume_hood->container labeling Label Container: 'HAZARDOUS WASTE' + Chemical Name & Concentration container->labeling transfer Carefully Transfer Waste to Container labeling->transfer cap Securely Cap the Container transfer->cap storage Store in a Designated Satellite Accumulation Area cap->storage disposal_request Submit Waste Disposal Request to EHS storage->disposal_request end End: Await Professional Waste Disposal disposal_request->end

Caption: Disposal workflow for this compound.

Detailed Procedural Steps
  • Segregation of Waste:

    • Do not mix this compound waste with other waste streams, especially those containing incompatible materials like strong oxidizing agents or metal salts that could react with the alkyne group.[6][8]

  • Container Selection:

    • Choose a robust, leak-proof waste container made of a compatible material, such as high-density polyethylene (HDPE).

    • Ensure the container is clean and dry before use.

    • The original container of the main component of the waste can often be used.[9]

  • Labeling:

    • Clearly label the waste container with the words "HAZARDOUS WASTE".[9]

    • The label must also include the full chemical name: "this compound" and its approximate concentration if in a solution.[9]

  • Waste Transfer:

    • Perform all transfers of the chemical waste inside a certified chemical fume hood to minimize inhalation exposure.[7]

    • If the compound is a solid, handle it carefully to avoid generating dust.

    • If it is in a solution, pour it slowly and carefully into the waste container to avoid splashing.

  • Container Sealing and Storage:

    • Securely cap the waste container immediately after transferring the waste.[9]

    • Store the sealed container in a designated and properly labeled satellite accumulation area away from general laboratory traffic.

    • Ensure the storage area is well-ventilated and away from sources of ignition.[6]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[7][8] Carbamates are regulated as hazardous waste, and improper disposal can lead to environmental contamination and regulatory violations.[10][11]

Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[8]

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4][8]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]

  • Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.[4][12]

The Logic Behind the Protocol

The disposal procedure for this compound is dictated by the chemical nature of its functional groups. The carbamate moiety classifies it under a group of compounds that the Environmental Protection Agency (EPA) regulates, often requiring specific treatment technologies before land disposal.[10] While hydrolysis in strongly alkaline media can be a method for breaking down some carbamates, this should only be performed by trained professionals in a dedicated waste treatment facility.[13]

The terminal alkyne presents a reactivity hazard, specifically the potential for forming explosive acetylides.[6] Therefore, segregation from incompatible metals is a key safety measure. The overall hazardous waste classification necessitates disposal through a licensed facility to ensure it is handled in an environmentally responsible manner, likely through high-temperature incineration to ensure complete destruction.[13][14]

By adhering to this comprehensive guide, you are not only ensuring your personal safety and that of your colleagues but also upholding the highest standards of scientific integrity and environmental responsibility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl trans-4-ethynylcyclohexylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl trans-4-ethynylcyclohexylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.